3-(3-Bromophenyl)oxetan-3-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-bromophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFGETQERDGLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-79-3 | |
| Record name | 3-Oxetanamine, 3-(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-bromophenyl)oxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the judicious incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, small, saturated heterocycles have emerged as powerful tools for medicinal chemists. The oxetane ring, a four-membered cyclic ether, has garnered considerable attention for its ability to serve as a polar, three-dimensional scaffold that can profoundly influence a molecule's properties. This guide provides an in-depth technical overview of a particularly valuable building block: 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. We will explore its synthesis, chemical attributes, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1332765-79-3 | [1] |
| Molecular Formula | C₉H₁₁BrClNO | [1] |
| Molecular Weight | 264.55 g/mol | |
| Appearance | Powder | |
| Purity | Typically ≥97% | |
| Storage | Room temperature | [1] |
The structure of this compound is characterized by three key features:
-
The Oxetane Ring: This strained four-membered ether is not merely a passive linker. It introduces a degree of three-dimensionality and polarity, often enhancing aqueous solubility and metabolic stability when incorporated into larger molecules. The oxetane moiety can act as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]
-
The 3-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.
-
The Primary Amine: The amine group at the 3-position of the oxetane ring is a key site for further functionalization. It can readily participate in amide bond formation, reductive amination, and other nucleophilic substitution reactions, enabling the facile linkage of this building block to other molecular fragments.
// Define nodes for the structure N1 [label="NH2", pos="0,0.5!"]; C1 [label="C", pos="0,-0.5!"]; C2 [label="CH2", pos="-1.2,-1!"]; O1 [label="O", pos="0,-2!"]; C3 [label="CH2", pos="1.2,-1!"]; C4 [label="C", pos="0,-3!"]; // Phenyl ring attachment point C5 [label="C", pos="-0.8,-3.8!"]; C6 [label="C", pos="-0.8,-4.8!"]; C7 [label="C", pos="0,-5.6!"]; Br1 [label="Br", pos="0,-6.6!"]; C8 [label="C", pos="0.8,-4.8!"]; C9 [label="C", pos="0.8,-3.8!"]; H1 [label="HCl", pos="2,0.5!", fontcolor="#EA4335"];
// Draw bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C1; C1 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- Br1; C7 -- C8; C8 -- C9; C9 -- C4;
// Dashed lines for aromaticity edge [style=dashed]; C4 -- C9; C5 -- C6; C8 -- C7;
} केंद्रीकृत रासायनिक संरचना
Synthesis of this compound: A Representative Protocol
Step 1: Grignard Addition to Oxetan-3-one
The synthesis commences with the addition of a Grignard reagent, derived from 1,3-dibromobenzene, to oxetan-3-one. This reaction forms the key tertiary alcohol intermediate.
-
Reaction: 1,3-Dibromobenzene is first converted to 3-bromophenylmagnesium bromide. This Grignard reagent is then reacted with oxetan-3-one in an anhydrous ethereal solvent at low temperature.
-
Reagents and Conditions:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Oxetan-3-one
-
-78 °C to room temperature
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 3-(3-bromophenyl)oxetan-3-ol, is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Conversion of the Tertiary Alcohol to an Azide
The hydroxyl group of the intermediate is then converted to an azide, which serves as a precursor to the amine.
-
Reaction: The tertiary alcohol is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base.
-
Reagents and Conditions:
-
3-(3-Bromophenyl)oxetan-3-ol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Elevated temperature (e.g., 80-100 °C)
-
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated to yield 3-azido-3-(3-bromophenyl)oxetane, which may be used in the next step without further purification.
Step 3: Reduction of the Azide to the Amine
The azide is reduced to the primary amine using a suitable reducing agent.
-
Reaction: The azide is reduced using a mild reducing agent such as triphenylphosphine followed by hydrolysis, or via catalytic hydrogenation.
-
Reagents and Conditions (Staudinger Reduction):
-
3-Azido-3-(3-bromophenyl)oxetane
-
Triphenylphosphine
-
Tetrahydrofuran (THF)
-
Water
-
Room temperature
-
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-(3-bromophenyl)oxetan-3-amine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Reaction: The free amine is dissolved in a suitable solvent and treated with a solution of hydrochloric acid.
-
Reagents and Conditions:
-
3-(3-Bromophenyl)oxetan-3-amine
-
Anhydrous diethyl ether or dichloromethane
-
HCl in diethyl ether (e.g., 2 M solution)
-
0 °C to room temperature
-
-
Work-up: The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, as well as the diastereotopic methylene protons of the oxetane ring. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the oxetane ring attached to the amine and phenyl groups, the methylene carbons of the oxetane, and the carbons of the bromophenyl ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 228.00 and 230.00 in a roughly 1:1 ratio, which is characteristic of the isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the oxetane ether linkage.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid would be appropriate.
Applications in Drug Discovery: A Hypothetical Experimental Workflow
The true value of this compound lies in its application as a versatile building block. Below is a hypothetical, yet representative, experimental workflow for its use in the synthesis of a novel kinase inhibitor.
Objective: To synthesize a library of potential kinase inhibitors by coupling this compound with a variety of carboxylic acid-containing heterocyclic cores, followed by diversification via Suzuki coupling.
Step 1: Amide Coupling
-
Protocol:
-
To a solution of the heterocyclic carboxylic acid (1.0 eq) in dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Step 2: Suzuki Cross-Coupling for Diversification
-
Protocol:
-
In a microwave vial, combine the bromophenyl-containing amide (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the final compound by preparative HPLC to yield the target kinase inhibitor.
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a polar, three-dimensional oxetane ring, a synthetically tractable bromophenyl group, and a reactive amine functionality provides a powerful platform for the synthesis of novel drug candidates. The strategic incorporation of this moiety can lead to significant improvements in the physicochemical and pharmacological properties of lead compounds. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and a practical example of its application in a drug discovery workflow. As the demand for novel chemical matter continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Wannberg, J., & Burstein, E. S. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12582–12606. [Link]
-
Jiehua Medicine. (n.d.). 3-(3-bromophenyl)oxetan-3-amine. Retrieved from [Link]
-
Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Google Patents. (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
-
PubChemLite. (n.d.). This compound (C9H10BrNO). Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
Sources
Structure Elucidation of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Multi-technique, Evidence-based Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a strategically important functional group in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] The compound 3-(3-bromophenyl)oxetan-3-amine hydrochloride represents a key building block that combines the benefits of the oxetane ring with the synthetic utility of a brominated aromatic system. Unambiguous confirmation of its chemical structure is a critical prerequisite for its use in drug discovery and development pipelines. This guide provides an in-depth, logical workflow for the complete structure elucidation of this compound, integrating data from mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative confirmation of the molecular identity.
The Strategic Importance of Structure Confirmation
In drug development, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of downstream programs. For a molecule like this compound, key structural questions must be answered definitively:
-
Composition: Does the molecule possess the correct elemental formula (C₉H₁₁BrClNO)?[3][4]
-
Constitution: Is the connectivity correct? Is the bromine atom at the meta-position of the phenyl ring? Is the amine group correctly positioned on the quaternary carbon of the oxetane?
-
Conformation: What is the three-dimensional arrangement, including the characteristic puckering of the oxetane ring?[1][2]
To answer these questions, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique and complementary piece of the structural puzzle, and their collective agreement constitutes the highest standard of proof.
The Elucidation Workflow: A Roadmap to Certainty
The process of structure elucidation follows a logical progression from broad compositional analysis to fine-grained atomic connectivity and finally to a precise three-dimensional model. This workflow ensures that each step builds upon a validated foundation from the previous one.
Caption: Workflow for the structure elucidation of this compound.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step is to confirm the molecular formula. While nominal mass spectrometry is useful, HRMS is superior as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the confident prediction of the elemental formula. For this molecule, the most critical piece of evidence from MS will be the confirmation of the presence of a single bromine atom.
Trustworthiness: The self-validating aspect of this experiment lies in observing the characteristic isotopic signature of bromine. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a distinctive "doublet" for any ion containing a bromine atom, where the two peaks are separated by 2 m/z units and have nearly equal intensity.[7] This isotopic pattern is a highly reliable fingerprint for the presence of bromine.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Acquire the spectrum in positive ion mode. The ESI process will analyze the protonated free amine, [C₉H₁₀BrNO + H]⁺, as the hydrochloride salt dissociates in solution.
-
Data Acquisition: Scan over a mass range of m/z 100-400. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
Data Presentation & Interpretation
The primary ion of interest is the protonated molecule, [M+H]⁺. The data should be analyzed for both its accurate mass and its isotopic distribution.
| Parameter | Theoretical Value | Observed Value (Example) | Interpretation |
| Monoisotopic Mass [M(⁷⁹Br)+H]⁺ | 228.0022 Da | 228.0025 Da | Confirms the elemental formula C₉H₁₁BrNO. |
| Isotopic Peak [M(⁸¹Br)+H]⁺ | 230.0001 Da | 230.0004 Da | Confirms the presence of the ⁸¹Br isotope. |
| Isotopic Ratio (⁷⁹Br:⁸¹Br) | ~1:1 | ~1:1 | Definitive evidence of one bromine atom. [5][6][7] |
This HRMS data provides powerful initial evidence, confirming both the elemental composition and the presence of the key bromine atom, allowing us to proceed with confidence to NMR analysis.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to map the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all protons and carbons. The hydrochloride salt form necessitates the choice of a suitable polar, deuterated solvent like DMSO-d₆ or D₂O.
Trustworthiness: The interlocking nature of 1D and 2D NMR data provides a self-validating system. For instance, a proton signal's integration, chemical shift, and splitting pattern in the ¹H spectrum must be consistent with the carbon it is attached to in the ¹³C and HSQC spectra, and with its neighboring protons as revealed by the COSY spectrum.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ allows for the observation of the amine protons, which would exchange with the solvent in D₂O.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 400-600 MHz spectrometer, 32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A higher number of scans (~1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton (J-coupling) correlations. This reveals which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations. This definitively links each proton to its directly attached carbon atom.
Data Presentation & Interpretation
The expected NMR signals provide a detailed fingerprint of the molecular structure.
| Assignment | ¹H NMR (Expected δ, Multiplicity, J) | ¹³C NMR (Expected δ) | COSY Correlations | HSQC Correlation |
| Oxetane-CH₂ | ~4.7-4.9 ppm (m, 4H) | ~78-80 ppm | - | C-H |
| Quaternary-C | - | ~55-60 ppm | - | - |
| Amine-NH₃⁺ | ~9.0 ppm (br s, 3H) | - | - | - |
| Aromatic-H2/H6 | ~7.8-8.0 ppm (m, 2H) | ~125-135 ppm | H4, H5, H6 | C-H |
| Aromatic-H4/H5 | ~7.5-7.7 ppm (m, 2H) | ~122-132 ppm | H2, H5, H6 | C-H |
| Aromatic C-Br | - | ~122 ppm | - | - |
Note: Aromatic proton shifts and multiplicities will form a complex pattern characteristic of a 1,3-disubstituted benzene ring. The oxetane protons may be complex due to the ring pucker.[8][9]
The combination of these NMR experiments allows for the complete and unambiguous assignment of the molecule's carbon-hydrogen framework, confirming the 3-bromo substitution pattern and the placement of the amine on the oxetane ring.
Phase 3: Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: SCXRD is the gold standard for the structure determination of crystalline small molecules.[10][11] It provides an unambiguous, three-dimensional map of electron density, from which the precise location of each atom can be determined. As a hydrochloride salt, the compound is expected to be a well-ordered crystalline solid, making it an excellent candidate for this technique.[10]
Trustworthiness: The technique is inherently self-validating through its internal consistency checks. The final refined structure is evaluated by figures of merit (e.g., R-factor), which quantify the agreement between the experimentally observed diffraction pattern and the one calculated from the proposed structural model. A low R-factor (<5-7%) indicates a high-quality, trustworthy structure.[12]
Experimental Protocol: SCXRD
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step. A common method is slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol, methanol/ether).
-
Data Collection: Mount a suitable crystal on a goniometer. Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα) and a sensitive detector. Cool the crystal (typically to 100 K) to minimize thermal motion and improve data quality.
-
Structure Solution & Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy bromine atom, followed by the remaining non-hydrogen atoms. Refine the structural model against the experimental data, including the positions of hydrogen atoms.
Data Presentation & Interpretation
The output is a definitive 3D model and a set of crystallographic data.
| Parameter | Example Value | Interpretation |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit. |
| Final R-factor (R1) | 4.5% | Indicates excellent agreement between model and data. |
| Oxetane Puckering Angle | 15° | Quantifies the deviation of the oxetane ring from planarity.[1] |
The refined crystal structure provides irrefutable proof of atomic connectivity, bond lengths, bond angles, and the solid-state conformation. It will also reveal the intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride anion, that stabilize the crystal lattice.
Synthesis of Evidence: The Final Verdict
Caption: Convergence of multi-technique data to a single, validated structure.
By following this rigorous, evidence-based workflow, researchers can have the utmost confidence in the structure of this compound. This certainty is the bedrock upon which successful research and development programs are built.
References
-
mass spectra - the M+2 peak . Chemguide. [Link]
-
16.9: Organic Compounds Containing Halogen Atoms . (2020). Chemistry LibreTexts. [Link]
-
Organic Compounds Containing Halogen Atoms . (2023). Chemistry LibreTexts. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. [Link]
-
¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1) . ResearchGate. [Link]
-
Madej, A., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone . Forensic Science International. [Link]
-
de Souza, A. C. D., et al. (2021). Chemical Space Exploration of Oxetanes . Molecules. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry. [Link]
-
This compound (C9H10BrNO) . PubChemLite. [Link]
-
Mass spectrometry of halogen-containing organic compounds . ResearchGate. [Link]
-
Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone . ResearchGate. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]
-
The molecule that gave the mass spectrum shown here contains a halogen... . Pearson+. [Link]
-
3-Amino-3-(3-bromophenyl)oxetane hydrochloride . ChemBK. [Link]
-
Small molecule crystallography . Excillum. [Link]
-
Small Molecule X-ray Crystallography . NC State University. [Link]
-
Klapars, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics. [Link]
-
Xu, T., et al. Study on Synthesis Of Oxetan-3-ol . Atlantis Press. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES . Connect Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-3-(3-bromophenyl)oxetane hydrochloride [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of the Oxetane Moiety in Phenyl Amines: A Technical Guide to Modulating Monoamine Reuptake Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in modern medicinal chemistry. Its unique stereoelectronic properties offer a compelling strategy to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of substituted phenyl-oxetane amines, with a particular focus on their biological activity as monoamine reuptake inhibitors—a cornerstone of antidepressant drug discovery. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the critical experimental protocols for evaluating these compounds, offering a Senior Application Scientist's perspective on leveraging this unique chemical scaffold for the development of next-generation therapeutics for neurological disorders.
Introduction: The Oxetane Ring as a Bioisosteric and Physicochemical Modulator
Historically, the strained nature of the oxetane ring led to its underutilization in drug design. However, contemporary medicinal chemistry has recognized its potential to impart desirable properties. The oxetane moiety is often employed as a bioisostere for gem-dimethyl or carbonyl groups.[1] Its small size and polarity can enhance aqueous solubility, a critical factor for oral bioavailability.[2] Furthermore, the electronegative oxygen atom within the ring exerts a potent inductive electron-withdrawing effect, which can significantly reduce the basicity of proximal amines.[1] This modulation of pKa is crucial for optimizing drug-target interactions, improving cell permeability, and mitigating off-target effects, such as hERG channel inhibition.[3]
The incorporation of an oxetane into a molecule can also enhance its metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This combination of improved solubility, modulated basicity, and increased metabolic stability makes the oxetane ring a highly attractive functional group in the design of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a key challenge.
Synthesis of Substituted Phenyl-Oxetane Amines: A Chemist's Perspective
The synthesis of substituted oxetanes has evolved significantly, providing medicinal chemists with a robust toolbox to access a diverse range of building blocks.[5] The choice of synthetic route is often dictated by the desired substitution pattern on both the phenyl and oxetane rings.
Key Synthetic Strategies
Several reliable methods for constructing the oxetane ring have been established:
-
Intramolecular Williamson Etherification: This classical and versatile approach remains a mainstay for oxetane synthesis. It typically involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group. The reaction is generally promoted by a base.
-
[2+2] Cycloadditions (Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of a carbonyl compound with an alkene to form an oxetane. While powerful, its application in complex molecule synthesis can be limited by regioselectivity and stereoselectivity challenges.
-
Ring Expansion and Contraction Reactions: Less common, but still valuable, are methods that involve the expansion of smaller rings (e.g., epoxides) or the contraction of larger rings to form the oxetane core.
A general workflow for the synthesis of a 2-phenyl-3-amino-oxetane derivative is depicted below. The rationale for this multi-step process is to allow for the controlled introduction of substituents on the phenyl ring at an early stage and the installation of the amine functionality on the pre-formed oxetane ring.
Biological Activity as Monoamine Reuptake Inhibitors
A primary and highly significant biological activity of substituted phenyl-oxetane amines is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of this reuptake process leads to an increase in the extracellular concentration of these neurotransmitters, which is a well-established mechanism for the treatment of depression and other mood disorders.
The general pharmacophore for monoamine reuptake inhibitors consists of a phenyl group and a basic amine connected by a linker. The specific conformation and electronic properties of this pharmacophore determine the potency and selectivity of the compound for DAT, NET, and SERT. The rigid structure of the oxetane ring in phenyl-oxetane amines serves as a conformational constraint, locking the relative positions of the phenyl ring and the amine group in a defined orientation, which can enhance binding affinity to the transporters.
Conclusion and Future Directions
Substituted phenyl-oxetane amines represent a promising class of compounds for the development of novel therapeutics targeting monoamine transporters. The strategic incorporation of the oxetane ring offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of these molecules, potentially leading to drugs with improved efficacy, safety, and patient compliance. The continued exploration of the chemical space around this scaffold, guided by a deep understanding of structure-activity relationships and robust in vitro and in vivo evaluation, holds significant promise for the discovery of next-generation treatments for depression and other debilitating neurological disorders. Future research should focus on obtaining comprehensive SAR data for series of these compounds to further refine their design and selectivity for specific monoamine transporters.
References
-
Design, Synthesis, and Biological Evaluation of 8‐Phenyl‐THIQ as Antidepressive Agents. (2025). Drug Development Research. [Link]
-
Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents. (2025). Drug Development Research. [Link]
-
Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2025). ResearchGate. [Link]
-
Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed. [Link]
-
Synthesis and monoamine transporter affinity of new 2beta-carbomethoxy-3beta-[4-(substituted thiophenyl)]phenyltropanes: discovery of a selective SERT antagonist with picomolar potency. (2005). PubMed. [Link]
-
Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. [Link]
-
Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed Central. [Link]
-
Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups With Alkyls. (2019). PubMed. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. OUCI. [Link]
-
Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. (2008). PubMed. [Link]
-
Synthesis and Monoamine Transporter Binding Properties of 3beta-(3',4'-Disubstituted Phenyl)tropane-2beta-carboxylic Acid Methyl Esters. RTI International. [Link]
-
Synthesis and Monoamine Transporter Affinity of New 2??-Carbomethoxy-3??-[aryl or heteroaryl]phenyltropanes. ResearchGate. [Link]
-
Synthesis and Monoamine Transporter Affinity of New 2β-Carbomethoxy-3β-[4-(substituted thiophenyl)]phenyltropanes: Discovery of a Selective SERT Antagonist with Picomolar Potency. ResearchGate. [Link]
-
Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. University of Miami. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]
-
Monoamine reuptake inhibitors: highlights of recent research developments. (2005). Wiley Online Library. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2013). ACS Publications. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis Online. [Link]
-
(PDF) Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. (2003). ResearchGate. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Monoamine Transporter Binding Properties of 3beta-(3',4'-Disubstituted Phenyl)tropane-2beta-carboxylic Acid Methyl Esters | RTI [rti.org]
- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Moiety: A Technical Guide to Its Mechanism of Action in Drug Discovery
Executive Summary
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its value lies in its ability to profoundly and predictably modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the core mechanisms through which oxetane-containing compounds exert their effects. We will explore the oxetane's role as a versatile bioisostere for gem-dimethyl and carbonyl groups, its function as a pharmacophore capable of direct target engagement, and the experimental protocols required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful structural unit.
PART 1: The Oxetane as a Strategic Bioisostere
A primary mechanism of action for the oxetane ring is its function as a bioisostere, a chemical substituent that can replace another group without significantly altering the parent molecule's biological activity, yet improving its drug-like properties. Oxetanes are frequently employed as surrogates for the gem-dimethyl and carbonyl groups.[1][2][3][4][5]
Mechanism: Enhancement of Metabolic Stability
In drug design, a common strategy to prevent metabolic degradation at a specific C-H bond is to introduce a gem-dimethyl group, which sterically shields the vulnerable site.[5] While effective, this approach invariably increases lipophilicity, which can negatively impact solubility and off-target activity.
The oxetane ring provides a superior solution by acting as a less lipophilic and metabolically robust alternative.[1][5] It occupies a similar steric volume to the gem-dimethyl group, effectively blocking access for metabolic enzymes like cytochrome P450s, but its inherent polarity avoids the associated increase in lipophilicity.[1][3][4] Furthermore, the strained four-membered ring is chemically stable and resistant to oxidative Phase I metabolism.[4] In some contexts, oxetanes can even redirect metabolism away from CYP450-mediated pathways toward hydrolysis by microsomal epoxide hydrolase (mEH), offering a strategy to mitigate drug-drug interactions.[6]
Mechanism: Improvement of Aqueous Solubility and Physicochemical Profile
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The incorporation of an oxetane is a powerful tactic to address this challenge. The ether oxygen of the oxetane is a potent hydrogen bond acceptor, which improves interactions with water.[1][4][7] This substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][6][8]
Simultaneously, replacing a non-polar gem-dimethyl group with the polar oxetane moiety typically reduces the partition coefficient (LogD), a key measure of lipophilicity.[2][9] This reduction can lead to an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The rigid, three-dimensional structure of the oxetane also imparts conformational rigidity, which can disrupt crystal packing and further enhance solubility.[3][9]
Table 1: Comparative Physicochemical Properties of Bioisosteric Groups
| Functional Group | Typical cLogP Contribution | Hydrogen Bond Acceptors | Metabolic Stability | Impact on Aqueous Solubility |
|---|---|---|---|---|
| gem-Dimethyl | +1.0 | 0 | High (Steric Shield) | Decreases |
| Carbonyl | -0.5 | 1 | Variable (Susceptible) | Increases |
| Oxetane | -0.2 to +0.2 | 1 | High (Stable Ring) | Significantly Increases |
Note: Values are generalized and the precise impact is context-dependent.
PART 2: The Oxetane as a Direct Pharmacophore
Beyond its role in modifying physicochemical properties, the oxetane ring can function as a pharmacophore, directly participating in the binding interactions with a biological target.
The lone pair electrons on the oxetane's oxygen atom can act as a hydrogen bond acceptor, forming critical, high-affinity interactions with amino acid residues (such as threonine or backbone amides) within a protein's binding pocket.[10] This has been validated by X-ray crystallography in numerous systems.[1] For instance, in the development of inhibitors for aldehyde dehydrogenase 1A (ALDH1A), an oxetane-containing compound demonstrated significantly improved potency and metabolic stability over its predecessor, with structural studies confirming key interactions.[1]
Furthermore, the rigid, slightly puckered conformation of the oxetane ring projects its substituents in well-defined three-dimensional vectors.[10] This conformational constraint can pre-organize the molecule for optimal binding, leading to enhanced potency and selectivity compared to more flexible acyclic or larger ring analogs.[2][3]
Caption: The dual mechanisms of action for the oxetane moiety in drug design.
PART 3: Experimental Validation Protocols
Synthesizing claims with empirical data is paramount. The following protocols outline self-validating systems to characterize the mechanistic impact of oxetane incorporation.
Protocol: In Vitro Metabolic Stability Assay
This assay quantifies the susceptibility of a compound to metabolism by liver enzymes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an oxetane-containing compound versus its gem-dimethyl or carbonyl analog.
-
Methodology:
-
Preparation: Suspend human liver microsomes (HLM) in a potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm HLM suspension to 37°C. Add the test compound (final concentration ~1 µM) and pre-incubate for 5 minutes.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the half-life (t½ = 0.693 / slope), from which intrinsic clearance (CLint) can be derived. A longer half-life indicates greater metabolic stability.
-
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Objective: To measure the equilibrium solubility of the compound in a physiologically relevant buffer.
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vial and agitate on a shake-flask apparatus at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully filter the suspension through a 0.45 µm filter to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV with a standard curve.
-
Protocol: Target Engagement via X-Ray Crystallography
This technique provides definitive, high-resolution evidence of direct binding interactions.
-
Objective: To visualize the binding mode of an oxetane-containing inhibitor within its target protein's active site.
-
Workflow:
-
Protein Expression & Purification: Obtain high-purity, stable protein of the target of interest.
-
Co-crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to form a protein-ligand complex crystal. This is often done by mixing the protein with a molar excess of the oxetane-containing compound prior to setting up crystallization trials.
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[11] Collect the diffraction pattern data.
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to achieve the final high-resolution structure.
-
Binding Mode Analysis: Analyze the refined structure to identify all intermolecular interactions, such as hydrogen bonds between the oxetane oxygen and protein residues, providing a precise mechanistic understanding of its pharmacophoric role.[1][12]
-
Caption: A streamlined workflow for determining protein-ligand co-crystal structures.
Conclusion and Future Outlook
The mechanism of action for oxetane-containing compounds is multifaceted, leveraging the ring's unique steric and electronic properties. As a bioisostere, it mechanistically enhances metabolic stability and aqueous solubility, two of the most common challenges in drug development. As a pharmacophore, it provides a rigid, polar interaction point to increase binding affinity and selectivity. The continued application of the experimental workflows detailed herein will undoubtedly uncover new therapeutic candidates. With the recent FDA approval of the first fully synthetic oxetane-containing drug, rilzabrutinib, the validation of this motif is complete.[13] We anticipate a significant expansion in the number of oxetane-containing drugs entering clinical trials and reaching the market, solidifying the oxetane ring as an indispensable tool in the modern drug discovery arsenal.[9]
References
-
M. K. G, J. M. S, & S. M. K. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(3), 545-583. [Link]
-
Fessard, T. C., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12395-12454. [Link]
-
Toselli, F., et al. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11, 131-143. [Link]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514-12547. [Link]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, National Institutes of Health. [Link]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of a relevant publication. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate Publication. [Link]
-
Stepan, A. F., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 5(10), 1121-1126. [Link]
-
University of Bath. (2012). Application of Bioisosteres in Drug Design. Lecture Notes. [Link]
-
Carreira, E. M., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 51(23), 7345-7356. [Link]
-
HitGen. (n.d.). X-Ray Crystallography Services. HitGen Website. [Link]
-
MDPI. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. [Link]
-
Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography. YouTube. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chigroup.site [chigroup.site]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. hitgen.com [hitgen.com]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
Investigating 3-(3-Bromophenyl)oxetan-3-amine hydrochloride as a Fragment for PROTACs: A Technical Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A critical starting point in the development of novel PROTACs is the identification and validation of high-quality fragments that bind to the protein of interest (POI). This guide provides an in-depth technical exploration of 3-(3-bromophenyl)oxetan-3-amine hydrochloride as a versatile fragment for the development of PROTACs. We will delve into the rationale for its selection, outlining the strategic advantages of the oxetane and bromophenyl moieties in drug design. This document will further provide detailed, field-proven protocols for the synthesis of this fragment, its validation through biophysical screening, and its subsequent elaboration into a functional PROTAC. Finally, we will cover the essential cellular assays required to characterize the efficacy and mechanism of action of the resulting protein degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and optimization of novel PROTAC therapeutics.
Introduction: The Promise of Fragment-Based PROTAC Discovery
Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-identification process in medicinal chemistry.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[1] When applied to the field of targeted protein degradation, FBDD offers a powerful strategy for identifying novel warheads for PROTACs.[1][3] These small, validated binders can then be elaborated into potent and selective degraders by conjugating them to an E3 ligase ligand via a chemical linker.[3][4]
This guide focuses on the potential of a specific fragment, this compound, as a foundational building block for PROTAC development.
The Strategic Advantage of the 3-(3-Bromophenyl)oxetan-3-amine Scaffold
The selection of this compound as a starting fragment is underpinned by the unique and advantageous properties of its constituent parts: the oxetane ring and the 3-bromophenyl group.
The Oxetane Moiety: A Modern Tool for Medicinal Chemistry
The four-membered oxetane ring has gained significant traction in modern drug design due to its ability to favorably modulate the physicochemical properties of drug candidates.[5][6][7] Its incorporation can lead to:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[7]
-
Enhanced Metabolic Stability: The oxetane ring can serve as a bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl groups, thereby increasing the metabolic half-life of a compound.[8]
-
Reduced Lipophilicity: By replacing lipophilic moieties, the oxetane ring can help to reduce the overall lipophilicity (LogD) of a molecule, which is often associated with improved safety profiles.[7]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of adjacent amines, which can be advantageous for improving cell permeability and reducing off-target effects like hERG inhibition.[7]
-
Three-Dimensionality: The non-planar structure of the oxetane ring introduces three-dimensionality into a molecule, which can lead to improved binding affinity and selectivity for the target protein.[9]
The 3-Bromophenyl Group: A Versatile Handle for Linker Attachment
The 3-bromophenyl group serves as a crucial and strategically placed functional handle for the subsequent elaboration of the fragment into a PROTAC. The bromine atom is a versatile point for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester derivative of the linker, providing a stable and robust connection.[10][11][12][13]
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine-terminated linker, offering an alternative and widely used method for linker conjugation.[7][8][14]
The meta substitution pattern of the bromine atom provides a distinct exit vector for the linker, influencing the spatial orientation of the PROTAC and its ability to form a productive ternary complex with the target protein and the E3 ligase.
Synthesis of the Core Fragment: this compound
A potential synthetic route involves a reductive amination reaction between oxetan-3-one and 3-bromoaniline.[3]
DOT Script for the Synthesis of this compound
Caption: Proposed synthesis of the core fragment.
Note: The specific reducing agent and reaction conditions would need to be optimized to achieve a good yield and purity.
Fragment Screening and Hit Validation: A Biophysical Approach
Once synthesized, the this compound fragment must be screened against the protein of interest (POI) to confirm binding and characterize the interaction. Biophysical methods are indispensable for this purpose, as they can detect the weak affinities often associated with fragments.[2][17]
DOT Script for the Fragment Screening and Validation Workflow
Caption: Workflow for fragment screening and validation.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18][19][20] It is well-suited for fragment screening due to its high sensitivity and throughput.[18]
Experimental Protocol: SPR for Fragment Screening
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the purified POI to the chip surface via amine coupling to achieve a target immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of the this compound fragment in a suitable running buffer.
-
Inject the fragment solutions over the immobilized POI surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Calculate the ligand efficiency (LE) to normalize the binding affinity by the size of the fragment.
-
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[21][22][23] It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[24][25]
Experimental Protocol: ITC for Fragment Validation
-
Sample Preparation:
-
Dialyze the purified POI and the fragment into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and fragment solutions.
-
-
ITC Titration:
-
Load the POI solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small, sequential injections of the fragment into the POI solution while monitoring the heat changes.
-
Perform a control titration of the fragment into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Elaboration of the Fragment into a PROTAC: A Case Study
Once the 3-(3-bromophenyl)oxetan-3-amine fragment has been validated as a binder to the POI, the next step is to synthesize a PROTAC by attaching a linker and an E3 ligase ligand. For this case study, we will consider the synthesis of a PROTAC targeting a hypothetical POI, using a polyethylene glycol (PEG) linker and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.
DOT Script for the PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Representative Synthesis Protocol: PROTAC Elaboration
Step 1: Linker Attachment to the Fragment via Suzuki Coupling
-
To a solution of 3-(3-bromophenyl)oxetan-3-amine (1.0 eq) and the alkyne-functionalized PEG-boronic acid pinacol ester linker (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to yield the fragment-linker conjugate.
Step 2: Conjugation of the E3 Ligase Ligand via Click Chemistry
-
Dissolve the fragment-linker conjugate (1.0 eq) and an azide-functionalized pomalidomide derivative (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/water).
-
Add a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
Characterization of the Final PROTAC
The structure and purity of the synthesized PROTAC should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Cellular Characterization of the PROTAC
A comprehensive evaluation of the synthesized PROTAC's activity in a cellular context is crucial to determine its efficacy and mechanism of action.[26]
DOT Script for the Cellular Characterization Workflow
Caption: Workflow for the cellular characterization of a PROTAC.
Assessment of Target Protein Degradation
Experimental Protocol: Western Blotting
-
Cell Treatment: Seed cells in a multi-well plate and treat with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Evaluation of Downstream Cellular Effects
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with a serial dilution of the PROTAC.
-
Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to each well.[5]
-
Mix the contents to induce cell lysis and release ATP.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).
Conclusion
This compound represents a highly promising and strategically designed fragment for the development of novel PROTACs. The incorporation of the oxetane moiety offers significant advantages in terms of physicochemical properties, while the 3-bromophenyl group provides a versatile handle for linker attachment. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively validate this fragment against their protein of interest and subsequently elaborate it into a potent and selective protein degrader. The comprehensive workflow for cellular characterization will then enable a thorough evaluation of the PROTAC's efficacy and mechanism of action, paving the way for the development of next-generation targeted therapeutics.
References
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation as a therapeutic modality.
- Ciulli, A. (2019). The PROTAC paradigm: a new way of doing drug discovery. Drug Discovery Today: Technologies, 31, 3-11.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Hanzl, A., & Winter, G. E. (2020). Targeted protein degradation: current status and future perspectives. Current Opinion in Chemical Biology, 56, 8-16.
- Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823.
- Henning, N. J., et al. (2022). Covalent fragment-based discovery of a FEM1B ligand for PROTAC development. Cell Chemical Biology, 29(5), 855-865.e10.
- Kirsch, P., et al. (2019). Fragment-based drug discovery. Nature Reviews Drug Discovery, 18(11), 867-886.
- Komander, D., & Rape, M. (2012). The ubiquitin code. Annual Review of Biochemistry, 81, 203-229.
- Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101-114.
- Li, Z., et al. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Targets, 3(4), 30.
- Luo, M., et al. (2021). Covalent fragment-based discovery of a RNF114 E3 ligase ligand for PROTACs. Journal of the American Chemical Society, 143(49), 20894-20903.
- Mullard, A. (2021). Targeted protein degraders crowd the clinic. Nature Reviews Drug Discovery, 20(4), 247-250.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
- Renaud, J., et al. (2016). Biophysical methods for the discovery and characterization of protein-ligand interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 985-1001.
- Schapira, M., et al. (2019). The promise of PROTACs. Nature Reviews Drug Discovery, 18(12), 949-963.
- Spradlin, J. N., et al. (2019). Harnessing the anti-cancer natural product nimbolide for targeted protein degradation.
- Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-33.
- Toure, M., & Crews, C. M. (2016). Small-molecule PROTACS: new approaches to protein degradation.
- Ward, C. C., et al. (2019). Covalent RNF4 binders for the development of PROTACs. ACS Chemical Biology, 14(6), 1277-1285.
- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Zhang, X., et al. (2019). Discovery of a DCAF16 ligand for targeted protein degradation. Journal of the American Chemical Society, 141(49), 19487-19491.
- Zoppi, V., et al. (2019). A general and efficient method for the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands. Journal of Medicinal Chemistry, 62(12), 5669-5684.
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
PubMed Central (PMC). (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]
-
ResearchGate. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. [Link]
-
ResearchGate. (2015). Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titrations. [Link]
-
ResearchGate. (2012). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (n.d.). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jiehuapharma.com [jiehuapharma.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Introduction: The Rise of the Oxetane Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-Phenyloxetane Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, high metabolic turnover, and undesirable lipophilicity are common hurdles that lead to high attrition rates in the development pipeline. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to mitigate these liabilities. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to favorably modulate molecular properties.[1][2]
This technical guide focuses specifically on the 3-amino-3-phenyloxetane scaffold, a motif that combines the benefits of the oxetane ring with the structural features of a primary amine and a phenyl group. We will provide an in-depth analysis of the core physicochemical properties of these derivatives, explaining the causality behind their advantages and offering field-proven experimental protocols for their characterization. This document is designed to serve as a comprehensive resource for medicinal chemists seeking to leverage this valuable scaffold to design superior drug candidates.
The Oxetane Advantage: A Bioisosteric Powerhouse
The utility of the oxetane motif often lies in its role as a bioisosteric replacement for more common, and often more problematic, functional groups such as gem-dimethyl or carbonyl moieties.[3][4] Unlike a lipophilic gem-dimethyl group, the polar oxetane can provide similar steric bulk to shield a molecule from metabolic degradation without concurrently increasing lipophilicity.[3][5] This strategic substitution can trigger profound and beneficial shifts in a compound's overall profile.[1]
The key advantages conferred by the oxetane ring include:
-
Enhanced Metabolic Stability: The C-O bonds of the oxetane are generally robust against metabolism by cytochrome P450 enzymes.[2][5]
-
Improved Aqueous Solubility: The polarity of the ether oxygen significantly increases a molecule's affinity for water, often leading to dramatic improvements in solubility.[1][6]
-
Reduced Lipophilicity: Replacing non-polar groups with an oxetane can lower a compound's LogD, which is often beneficial for its overall ADME profile.[3]
-
Increased Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring moves molecules away from the "flatland" of aromatic systems, which can improve target binding selectivity and escape from established resistance mechanisms.[3][4]
Core Physicochemical Properties & Experimental Characterization
A thorough understanding and precise measurement of key physicochemical properties are paramount for successful drug development. The 3-amino-3-phenyloxetane scaffold exerts a significant and predictable influence on these parameters.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] For ionizable compounds like 3-amino-3-phenyloxetane derivatives, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP), as it accounts for both the neutral and ionized forms.[3] The goal is often to find a "Goldilocks" zone—lipophilic enough for membrane permeability but hydrophilic enough to maintain solubility and avoid off-target toxicities. The polar oxetane moiety is a valuable tool for reducing the LogD of a lead compound without sacrificing other desirable properties like steric bulk.[4]
Quantitative Data Summary:
| Compound | Bioisosteric Group | cLogP | LogD at pH 7.4 (Calculated) | Rationale for Change |
| Derivative A | 3-Amino-3-phenyl-oxetane | 0.3[8] | -1.5 | The polar oxetane and the protonated amine at pH 7.4 significantly increase hydrophilicity. |
| Analogue B | gem-Dimethyl | ~2.5 | ~0.7 | The non-polar gem-dimethyl group increases lipophilicity, and the amine is still partially protonated. |
Note: Values are illustrative, based on known trends. Actual values are structure-dependent.
Experimental Protocol: LogD Determination by Shake-Flask Method
This protocol describes the gold standard "shake-flask" method for LogP/LogD determination.[9]
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Compound Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add a precise volume of the n-octanol solution (e.g., 2 mL) and an equal volume of the pre-saturated buffer solution (2 mL) to a glass vial.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Formation of an emulsion should be avoided.[10]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous buffer phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]buffer )
Aqueous Solubility
Scientific Rationale: Adequate aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and for achieving sufficient concentrations in plasma to exert its therapeutic effect.[11] Low solubility can lead to unreliable results in in vitro assays, challenging formulation development, and poor or erratic bioavailability.[12] The incorporation of an oxetane is a highly effective strategy for improving aqueous solubility, often by several orders of magnitude, by replacing a lipophilic group like a gem-dimethyl moiety.[1][6]
Quantitative Data Summary:
| Compound | Bioisosteric Group | Thermodynamic Solubility (µg/mL) | Rationale for Change |
| Derivative A | 3-Amino-3-phenyl-oxetane | >1000 | The polar ether oxygen of the oxetane acts as a hydrogen bond acceptor, significantly improving interaction with water. |
| Analogue B | gem-Dimethyl | <10 | The bulky, non-polar alkyl group repels water, leading to very low solubility. |
Experimental Protocol: Thermodynamic Aqueous Solubility Assay
This "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound.[11]
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[11]
-
Phase Separation: After equilibration, filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove all undissolved solid.
-
Analysis: Accurately dilute the resulting clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a standard calibration curve.
-
Reporting: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Basicity (pKa)
Scientific Rationale: The pKa is the pH at which a compound is 50% ionized. For a basic compound like a 3-amino-3-phenyloxetane, the pKa of its conjugate acid (pKaH) determines the extent of protonation at physiological pH.[13] This ionization state profoundly impacts solubility, membrane permeability, target engagement, and potential liabilities like hERG channel inhibition. A key feature of the oxetane ring is its strong inductive electron-withdrawing effect, which significantly reduces the basicity of an adjacent amino group (lowers the pKa).[3][4] This allows chemists to fine-tune the pKa to avoid the off-target effects associated with highly basic centers while retaining sufficient solubility.[2]
Quantitative Data Summary:
| Compound | Key Feature | pKa (Conjugate Acid) | Rationale for Change |
| Derivative A | Oxetane α to Amine | ~6.5 - 7.5 | The electronegative oxygen atom of the oxetane pulls electron density away from the nitrogen, making the lone pair less available for protonation. |
| Analogue C | Simple Alkyl Chain | ~9.0 - 10.0 | The alkyl group is electron-donating, increasing the electron density on the nitrogen and making it a stronger base. |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of soluble compounds.[14]
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) for less soluble compounds.[15]
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titration: Slowly add a standardized titrant of known concentration (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an automated titrator or a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).[14] For more precise results, the first derivative of the curve (ΔpH/ΔV) can be plotted to accurately identify the equivalence point.
Metabolic Stability
Scientific Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[5] Compounds that are rapidly metabolized have a short half-life and poor bioavailability, limiting their therapeutic utility.[16] The oxetane ring is not only metabolically robust itself but can also serve as a "metabolic shield," sterically hindering the enzymatic attack on nearby vulnerable positions.[1][5] Replacing a metabolically labile group (e.g., a benzylic hydrogen on a gem-dimethyl group) with an oxetane is a proven strategy to enhance metabolic stability and prolong a drug's duration of action.[2][3]
Quantitative Data Summary:
| Compound | Bioisosteric Group | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) | Rationale for Change |
| Derivative A | 3-Amino-3-phenyl-oxetane | >60 | <10 | The oxetane blocks metabolic oxidation at the benzylic position, resulting in high stability. |
| Analogue B | gem-Dimethyl | <15 | >80 | The benzylic protons on the methyl groups are susceptible to rapid CYP-mediated oxidation. |
HLM: Human Liver Microsomes
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a framework for assessing metabolic stability in a high-throughput format.[16][17]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (compounds with known high and low clearance). Prepare an NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[16][17]
Synergistic Effects and Conclusion
The true power of the 3-amino-3-phenyloxetane scaffold lies not in the improvement of a single parameter, but in the synergistic modulation of multiple physicochemical properties. The interconnectedness of these properties allows for sophisticated lead optimization.
For instance, the reduction in pKa caused by the oxetane ring directly leads to a lower LogD at physiological pH.[3] This, combined with the inherent polarity of the oxetane, boosts aqueous solubility. Simultaneously, the steric bulk of the ring protects adjacent sites from metabolism. This trifecta of improvements—solubility, metabolic stability, and a fine-tuned pKa—addresses some of the most common and critical challenges in drug discovery.
References
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025).
- The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. (2025). BenchChem.
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
- How to Conduct an In Vitro Metabolic Stability Study. (2025). BioAgilytix.
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry.
- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
- Oxetanes in Drug Discovery Campaigns. (2023).
- Aqueous Solubility Assay. Enamine.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
- Aqueous Solubility.
- Determination of pKa Values by Liquid Chrom
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- pKa and log p determin
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Aqueous Solubility Assays.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening.
- Drug solubility: why testing early m
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- 3-Phenyloxetan-3-amine. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
The Oxetane Motif: A Compact Innovation Driving Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool to address common challenges in drug design, such as poor solubility, metabolic instability, and undesirable lipophilicity. This guide provides a comprehensive exploration of the discovery, synthesis, and strategic application of oxetanes in drug development. We will delve into the fundamental physicochemical properties that underpin their utility as bioisosteres, present detailed synthetic protocols for their incorporation into complex molecules, and analyze case studies of oxetane-containing drugs that have reached clinical trials and regulatory approval. This document serves as a technical resource for scientists seeking to leverage the "oxetane advantage" in their pursuit of novel therapeutics.
The Dawn of the Oxetane: A Historical Perspective
The journey of the oxetane ring in chemistry began in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by Reboul.[1][2][3][4] This pioneering work likely involved an intramolecular Williamson ether synthesis, a foundational reaction in organic chemistry where an alkoxide displaces a halide within the same molecule to form a cyclic ether.[2][5][6][7]
For many years, oxetanes remained largely an academic curiosity. A significant breakthrough in their synthesis and a key moment in their history was the discovery of the Paternò–Büchi reaction in 1909.[3][8][9] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provides a direct route to substituted oxetanes.[10][11][12][13] The reaction was later reinvestigated and popularized by George Büchi, solidifying its place as a valuable tool for constructing this strained four-membered ring.[8][9]
However, it was the seminal work of Professor Erick M. Carreira and his collaborators in the early 2000s that truly ignited the interest of the medicinal chemistry community.[1][14][15] Their research demonstrated the profound and often beneficial impact of incorporating oxetanes into drug-like molecules, heralding the "oxetane rush" in drug discovery.[1][14]
The "Oxetane Advantage": Physicochemical Properties and Bioisosterism
The utility of the oxetane motif in drug design stems from its unique constellation of physicochemical properties.[16] These properties allow it to serve as an effective bioisostere for common functional groups, often leading to significant improvements in a compound's overall profile.[17][18]
A Polar and Three-Dimensional Scaffold
The oxetane ring is a compact, polar, and sp³-rich scaffold.[1][19] Its three-dimensional nature can disrupt planarity in a molecule, which is often associated with improved solubility and reduced off-target effects.[1] The presence of the oxygen atom imparts a significant dipole moment, enhancing polarity and the potential for hydrogen bonding.[19][20]
A Superior Bioisostere for Gem-Dimethyl and Carbonyl Groups
One of the most powerful applications of oxetanes is as a bioisosteric replacement for the gem-dimethyl and carbonyl groups.[2][17][21][22]
-
Gem-Dimethyl Replacement: The gem-dimethyl group is often used to block metabolically labile positions in a molecule. However, it significantly increases lipophilicity. The oxetane ring offers a similar steric footprint to the gem-dimethyl group but with increased polarity, leading to a "lipophilicity-neutral" way to enhance metabolic stability.[1][20] This can lead to dramatic improvements in aqueous solubility, in some cases by a factor of 4 to over 4000.[16][21]
-
Carbonyl Replacement: While the carbonyl group is a key hydrogen bond acceptor, it can be susceptible to metabolic reduction or can confer unwanted reactivity. The oxetane ring can mimic the hydrogen-bonding capability of a carbonyl group while being more metabolically robust.[14][17][20]
}
Modulation of Physicochemical Properties
The incorporation of an oxetane can have a profound and predictable impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19]
| Property | Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | Increased polarity and disruption of crystal packing due to 3D structure.[17][21] |
| Metabolic Stability | Often Significantly Improved | Blocks metabolically weak C-H bonds and is more resistant to enzymatic degradation than many common functional groups.[15][23] |
| Lipophilicity (LogD) | Typically Reduced | The polar oxygen atom lowers the overall lipophilicity compared to hydrocarbon analogues.[1][16] |
| Basicity (pKa) of Proximal Amines | Decreased | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby amines (an alpha-oxetane can lower pKa by ~2.7 units).[1][16] |
Table 1: Impact of Oxetane Incorporation on Key Physicochemical Properties.
The Synthetic Toolbox: Accessing the Oxetane Motif
The growing appreciation for the oxetane ring has spurred the development of robust and versatile synthetic methodologies.
Intramolecular Williamson Etherification
This classical approach remains a workhorse for the synthesis of oxetanes. It involves the intramolecular SN2 displacement of a leaving group by an alkoxide.[2]
}
Experimental Protocol: General Procedure for Intramolecular Williamson Etherification
-
Dissolution: Dissolve the γ-haloalcohol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Paternò–Büchi Reaction
This photochemical [2+2] cycloaddition is a powerful method for the synthesis of substituted oxetanes directly from an alkene and a carbonyl compound.[3][24]
Experimental Protocol: General Procedure for the Paternò–Büchi Reaction [8][10]
-
Solution Preparation: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-3.0 eq) in an anhydrous, non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile).[10]
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.
-
Irradiation: Irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (typically between -20 °C and 20 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to isolate the oxetane product(s).
Synthesis and Derivatization of 3-Oxetanone
The synthesis of 3-oxetanone, a key building block, was significantly advanced by Carreira and coworkers.[15][25] This versatile intermediate can be readily functionalized to access a wide range of 3-substituted oxetanes.[26][27]
}
Experimental Protocol: Reductive Amination of 3-Oxetanone
-
Amine Addition: To a solution of 3-oxetanone (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol), add the desired primary or secondary amine (1.1 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.5 eq) and continue stirring at room temperature for 4-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, and purify the crude product by column chromatography.
Oxetanes in Action: Case Studies in Drug Development
The strategic incorporation of the oxetane motif has been instrumental in the success of several clinical candidates and approved drugs.
FDA-Approved Oxetane-Containing Drugs
-
Paclitaxel (Taxol®) and its analogues (Docetaxel, Cabazitaxel): These blockbuster anticancer agents feature a fused oxetane ring that is crucial for their microtubule-stabilizing activity.[19]
-
Rilzabrutinib: Approved by the FDA, this Bruton's tyrosine kinase (BTK) inhibitor for the treatment of immune thrombocytopenia contains an oxetane moiety to modulate the basicity of a proximal amine, a key factor in its pharmacological profile.[28][29]
Oxetanes in Clinical Development
Numerous oxetane-containing compounds are currently in clinical trials, highlighting the widespread adoption of this motif in drug discovery.[28][29]
| Compound | Target | Therapeutic Area | Role of the Oxetane Moiety |
| Ziresovir | RSV Fusion Protein | Antiviral | Reduces amine basicity, improving the overall drug-like properties.[29] |
| GDC-0349 | mTOR | Oncology | Modulates physicochemical properties to achieve a favorable pharmacokinetic profile.[14][17] |
| PF-06821497 (Mevrometostat) | EZH2 | Oncology | Improves solubility and metabolic stability.[19] |
| BIIB091 | BTK | Multiple Sclerosis | Enhances cell permeability and metabolic stability.[19][28] |
Table 2: Selected Oxetane-Containing Drugs in Clinical Development.
Future Perspectives and Conclusion
The "oxetane rush" that began in the early 2000s has matured into a well-established and validated strategy in medicinal chemistry.[1][14] The initial concerns regarding the stability of the strained oxetane ring have been largely addressed by a deeper understanding of its reactivity and the development of robust synthetic methods.[30] The 3,3-disubstitution pattern, in particular, has been shown to confer significant stability.[1][14]
Looking ahead, the continued exploration of novel synthetic routes to access diverse oxetane scaffolds will undoubtedly expand their application. Furthermore, a greater understanding of how oxetanes are metabolized, including the role of enzymes like microsomal epoxide hydrolase, will enable more rational design of oxetane-containing drug candidates.[29]
References
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the oxetane motif in the design of a potent and selective γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
- BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for Diastereoselective Paternò-Büchi Reaction. BenchChem Technical Guides.
- Gould, C., & Scott, J. S. (2023). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 66(18), 12574-12604.
- Jana, S., & Toste, F. D. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B.
- Adam, W., & Dörr, M. (1987). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 1324-1349.
- Burkhard, J. A., Guérot, C., & Carreira, E. M. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem Technical Guides.
- PharmaBlock. (2022). Oxetanes in Drug Discovery. PharmaBlock Whitepaper.
- Talybov, A. T., & Ferreira, V. F. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 6(9), 963-968.
- Stepan, A. F., Karki, K., & Dutra, J. K. (2019). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & biomolecular chemistry, 17(16), 3933-3945.
- Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Slideshare.
- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- BenchChem. (2025). 3-Oxetanone | High-Purity Reagent for Organic Synthesis.
- D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò–Büchi reaction. Molecules, 18(9), 11384-11428.
- Bach, T. (1998). The Paternò-Büchi reaction—a comprehensive review. Synthesis, 1998(06), 683-703.
- Carreira, E. M., & Fessard, T. C. (2014). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 114(16), 8257-8322.
- PharmaBlock. (2021). Oxetanes in Drug Discovery. PharmaBlock Whitepaper.
- Zhang, J., Schmalz, H. G., & Reissig, H. U. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. Journal of the American Chemical Society, 132(25), 8562-8563.
- Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-17.
- Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
- Jana, S., & Toste, F. D. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. University of Florida Institutional Repository.
- Liu, Y., & Li, J. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Zhang, J., Schmalz, H. G., & Reissig, H. U. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8562-8563.
- The Dong Group. (2010). Oxetane Presentation.pptx. University of California, Irvine.
- BenchChem. (2025). Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis. BenchChem Technical Guides.
- Wang, M., & Li, C. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 37(11), 2731-2747.
- Thermo Fisher Scientific. (2023). Paterno-Buchi Reaction. Thermo Fisher Scientific.
- Organic Chemistry Portal. (2020). Paterno-Büchi Reaction. Organic Chemistry Portal.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- D'Auria, M., & Racioppi, R. (2013). (PDF) Oxetane Synthesis through the Paternò–Büchi Reaction.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II.
- chemeurope.com. (n.d.). Williamson ether synthesis. chemeurope.com.
- Chem-Station. (2014). Williamson Ether Synthesis.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chigroup.site [chigroup.site]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. d-nb.info [d-nb.info]
- 25. benchchem.com [benchchem.com]
- 26. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Imperative for Novel Scaffolds: Emergence of the Oxetane Motif
An In-Depth Technical Guide to 3-Aryl-Oxetan-3-Amine Building Blocks in Modern Synthesis and Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized "drug-like" properties is a paramount objective. Medicinal chemists are increasingly moving away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds that can offer improved target selectivity and superior physicochemical properties.[1] Within this paradigm, the oxetane ring—a four-membered cyclic ether—has emerged as a highly valuable structural motif.[2]
Initially explored as a polar and metabolically stable bioisostere for the ubiquitous gem-dimethyl and carbonyl groups, the oxetane unit provides a unique combination of low molecular weight, polarity, and structural rigidity.[3][4][5] Its incorporation can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[5][6] The 3-aryl-oxetan-3-amine scaffold, in particular, has garnered significant attention. This architectural motif strategically combines the advantageous properties of the oxetane core with an aryl group, often essential for target engagement (e.g., via π-stacking interactions), and an amine functionality, which is critical for hydrogen bonding and salt formation. The result is a versatile building block that allows for the fine-tuning of multiple drug properties simultaneously.
Core Synthetic Strategies for 3-Aryl-Oxetan-3-Amine Scaffolds
The accessibility of these key building blocks is crucial for their widespread adoption. Synthetic strategies generally converge on two main approaches: the functionalization of a pre-formed oxetane ring, typically starting from oxetan-3-one, or the de novo construction of the ring from an acyclic precursor.
Approach A: The Convergent Route via Functionalization of Oxetan-3-one
This is the most common and convergent approach, leveraging the commercially available oxetan-3-one. The strategy involves a two-step sequence: nucleophilic addition of an aryl group followed by conversion of the resulting tertiary alcohol into the desired amine.
Step 1: Arylation of Oxetan-3-one The first step involves the formation of a 3-aryl-oxetan-3-ol intermediate. This is reliably achieved through the addition of organometallic reagents, such as Grignard (Aryl-MgBr) or organolithium (Aryl-Li) reagents, to the carbonyl of oxetan-3-one.[4] The choice of reagent is dictated by the functional group tolerance required for the specific aryl moiety. This reaction is typically high-yielding and provides a straightforward entry into the tertiary alcohol precursor.
Step 2: Amination via the Ritter Reaction The conversion of the sterically hindered 3-aryl-oxetan-3-ol to the corresponding amine is elegantly accomplished via the Ritter reaction.[7][8] In this acid-catalyzed process, the tertiary alcohol is protonated, leading to the loss of water and the formation of a relatively stable tertiary oxetanyl carbocation. This electrophilic intermediate is then trapped by a nitrile (e.g., acetonitrile), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion furnishes the N-alkyl amide, which can be further hydrolyzed to the primary amine if desired.[8] The stability of the 3,3-disubstituted oxetane ring under these strongly acidic conditions is a key advantage, making this a robust and reliable transformation.[9]
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add a solution of phenylmagnesium bromide (1.0 M in THF, 60 mL, 60 mmol, 1.2 equiv) dropwise via syringe.
-
Substrate Addition: In a separate flask, dissolve oxetan-3-one (4.32 g, 50 mmol, 1.0 equiv) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 3-phenyl-oxetan-3-ol as a colorless oil.
Protocol 2: Ritter Reaction for Synthesis of N-(3-phenyloxetan-3-yl)acetamide
Methodology:
-
Reaction Setup: To a round-bottom flask, add acetonitrile (50 mL, excess). Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 5.5 mL, 100 mmol, 5.0 equiv) to the cold acetonitrile with vigorous stirring.
-
Substrate Addition: Dissolve 3-phenyl-oxetan-3-ol (3.0 g, 20 mmol, 1.0 equiv) in acetonitrile (10 mL). Add this solution dropwise to the acidic acetonitrile mixture at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated aqueous ammonium hydroxide until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel (eluent: 50-80% ethyl acetate in hexanes) to yield N-(3-phenyloxetan-3-yl)acetamide as a white solid.
Conclusion and Future Outlook
The 3-aryl-oxetan-3-amine scaffold represents a powerful and validated building block in the medicinal chemist's toolbox. Its synthesis is robust and scalable, and its incorporation into lead molecules imparts a predictable and highly beneficial suite of physicochemical and pharmacokinetic properties. The ability to simultaneously enhance solubility, increase metabolic stability, and fine-tune amine basicity makes this motif an exceptionally efficient tool for overcoming common developability hurdles. As drug discovery programs continue to tackle increasingly complex biological targets, the rational application of sp³-rich, polar scaffolds like the 3-aryl-oxetan-3-amine will undoubtedly play a crucial role in the successful development of the next generation of therapeutics.
References
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Stepan, A. F., et al. (2021). Oxetanes in drug discovery: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2736-2771. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Fessard, T. C., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]
-
Guan, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Müller, K., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12519. [Link]
-
Mihai, C., et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
Bull, J. A., et al. (2017). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 56(43), 13345-13349. [Link]
-
Science of Synthesis. (2018). Oxetanes and Oxetan-3-ones. Thieme. [Link]
-
Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]
-
Rogers-Evans, M., et al. (2009). The discovery of new chemical space: from oxetanes to other novel 4-membered rings. Chimia, 63(5), 261-265. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Amine-Containing Scaffolds. Angewandte Chemie International Edition, 49(25), 4516-4520. [Link]
-
Carreira, E. M., et al. (2006). Oxetanes as Replacements for Carbonyl Groups in Lead Structures. Angewandte Chemie International Edition, 45(18), 2955-2958. [Link]
-
Stepan, A. F. (2023). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 11(10), 1-13. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride: A Technical Guide to Target Identification and Validation
For distribution to researchers, scientists, and drug development professionals.
Abstract
This whitepaper provides an in-depth technical guide for the elucidation of therapeutic targets for the novel chemical entity, 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Given the absence of published biological data for this compound, this guide synthesizes established principles of medicinal chemistry and drug discovery to propose a rational, multi-pronged strategy for target identification and validation. By dissecting the compound's structural motifs—the oxetane ring and the substituted phenethylamine-like core—we postulate potential target classes and outline a comprehensive experimental workflow, from in silico modeling to in vivo validation. This document serves as a roadmap for researchers seeking to characterize the pharmacological profile and therapeutic promise of this and structurally related molecules.
Introduction: Deconstructing this compound
This compound is a small molecule with a yet-uncharacterized biological profile.[1][2][3][4][5][6][7] Its structure, however, presents compelling features for medicinal chemists. The incorporation of an oxetane ring is a modern strategy in drug design, often employed to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines.[8][9][10] The presence of the 3-bromophenyl group attached to a carbon bearing an amine function creates a structural alert for potential interaction with targets that recognize substituted phenethylamines, a well-established pharmacophore with a broad range of biological activities.[11][12]
This guide will first explore the hypothetical target space for this molecule based on its constituent chemical features. Subsequently, a systematic and robust experimental cascade for target deconvolution will be detailed, providing researchers with the necessary protocols to uncover its mechanism of action and potential therapeutic applications.
Postulated Target Classes: A Bifurcated Hypothesis
The chemical architecture of this compound suggests two primary avenues for investigation: targets commonly associated with oxetane-containing molecules and those known to interact with substituted phenethylamines.
The Oxetane Moiety: A Gateway to Diverse Enzyme Families
The oxetane ring is a versatile scaffold found in a variety of clinically relevant and investigational drugs.[13][14] Its unique stereoelectronic properties can facilitate interactions with a range of protein targets. Based on precedence in the literature, the following enzyme families represent plausible targets:
-
Kinases: The oxetane motif has been successfully incorporated into kinase inhibitors, including those targeting mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation.[9][13]
-
Matrix Metalloproteinases (MMPs): Certain oxetane-containing compounds have demonstrated potent and selective inhibition of MMPs, which are implicated in cancer and inflammatory diseases.[13]
-
Epigenetic Enzymes: The structural rigidity and polarity of the oxetane ring make it a suitable candidate for interaction with epigenetic targets, such as the FTO demethylase.[13]
The Substituted Phenethylamine-like Core: A Neurological Focus
The 3-(3-bromophenyl)oxetan-3-amine substructure bears a resemblance to the broader class of substituted phenethylamines. This class of compounds is renowned for its diverse psychoactive and physiological effects, primarily through modulation of neurotransmitter systems.[11] Potential targets in this domain include:
-
Serotonin (5-HT) Receptors: Substituted phenethylamines are well-known agonists and antagonists of various 5-HT receptor subtypes, such as the 5-HT2A receptor, which is implicated in psychedelic effects and is a target for antipsychotic medications.[15][16]
-
Dopamine (DA) Receptors and Transporters: The dopamine system is another key target for phenethylamine derivatives, influencing mood, motivation, and motor control.[12]
-
Norepinephrine (NE) Receptors and Transporters: Modulation of the noradrenergic system by phenethylamines can impact alertness, arousal, and blood pressure.[12]
-
Monoamine Oxidase (MAO): Inhibition of MAO, an enzyme responsible for the breakdown of monoamine neurotransmitters, is a known mechanism for some phenethylamine-based antidepressants.
A Systematic Workflow for Target Identification and Validation
To systematically explore the potential therapeutic targets of this compound, a tiered approach is recommended, progressing from broad, hypothesis-generating screens to specific, validation-focused assays.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Phase 1: Hypothesis Generation - In Silico and Phenotypic Screening
3.1.1. In Silico Target Prediction
-
Objective: To generate an initial list of potential protein targets based on ligand similarity and pharmacophore modeling.
-
Methodology:
-
Utilize computational platforms such as PharmMapper, SuperPred, and SwissTargetPrediction.
-
Input the 3D structure of 3-(3-Bromophenyl)oxetan-3-amine.
-
The software will screen against databases of known protein-ligand interactions.
-
Analyze the output, prioritizing targets with high prediction scores and relevance to the postulated target classes.
-
3.1.2. High-Throughput Phenotypic Screening
-
Objective: To identify cellular phenotypes modulated by the compound without a priori knowledge of the target.
-
Methodology:
-
Select a diverse panel of human cancer cell lines and/or primary cells relevant to the hypothesized therapeutic areas (e.g., neuronal cells, cancer cell lines with known kinase dependencies).
-
Treat cells with a range of concentrations of the compound.
-
Utilize high-content imaging or other phenotypic readouts (e.g., cell viability, apoptosis, neurite outgrowth) to identify significant biological effects.
-
Phase 2: Target Deconvolution - Identifying Direct Binders
Following the identification of a biological effect, the next critical step is to pinpoint the direct molecular target(s).
3.2.1. Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify proteins that physically interact with the compound.
-
Protocol:
-
Synthesize a derivative of 3-(3-Bromophenyl)oxetan-3-amine with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3.2.2. Thermal Proteome Profiling (TPP)
-
Objective: To identify protein targets based on changes in their thermal stability upon compound binding.
-
Protocol:
-
Treat intact cells or cell lysate with the compound or a vehicle control.
-
Aliquot the samples and heat them to a range of temperatures.
-
Collect the soluble protein fraction at each temperature.
-
Analyze the protein abundance in each fraction by mass spectrometry.
-
Proteins that are stabilized by the compound will exhibit a shift in their melting curve.
-
Phase 3: Target Validation - Confirming the Mechanism of Action
Once putative targets have been identified, their functional relevance must be validated.
3.3.1. Biochemical Assays
-
Objective: To confirm a direct interaction between the compound and the purified target protein and to quantify the binding affinity.
-
Methods:
-
Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, measure the effect of the compound on its activity.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the binding kinetics of the compound in real-time.
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding to determine the binding affinity and thermodynamics.
-
3.3.2. Cellular Target Engagement Assays
-
Objective: To confirm that the compound engages the target protein in a cellular context.
-
Method: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the compound.
-
Heat the cells to a specific temperature.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Quantify the amount of the target protein in the soluble fraction by Western blot or other methods.
-
An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.
-
3.3.3. In Vivo Target Validation
-
Objective: To demonstrate that the compound's therapeutic effect in an animal model is mediated through the identified target.
-
Methodology:
-
Select an appropriate animal model of a disease relevant to the target's function.
-
Administer the compound and assess its efficacy on disease-related endpoints.
-
In parallel, utilize genetic approaches (e.g., knockout or knockdown of the target gene) to mimic the effect of the compound.
-
A correspondence between the pharmacological and genetic effects provides strong evidence for on-target activity.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation and decision-making.
| Assay | Parameter Measured | Example Metric | Purpose |
| Enzyme Inhibition | IC50 / Ki | nM or µM | Potency against purified enzyme |
| Surface Plasmon Resonance | KD (dissociation constant) | nM or µM | Binding affinity and kinetics |
| Cellular Thermal Shift Assay | ΔTm (change in melting temp.) | °C | Target engagement in cells |
| In Vivo Efficacy Study | Tumor growth inhibition / Behavioral change | % inhibition / p-value | Therapeutic effect in a disease model |
Conclusion
The journey from a novel chemical entity to a potential therapeutic is a complex but systematic process. For this compound, a compound at the nascent stage of discovery, the path forward lies in a hypothesis-driven yet unbiased approach to target identification. By leveraging the structural insights from its oxetane and substituted phenethylamine-like moieties and employing the comprehensive experimental workflow outlined in this guide, researchers can systematically unravel its mechanism of action. This will not only illuminate the therapeutic potential of this specific molecule but also contribute to the broader understanding of how these privileged chemical scaffolds can be exploited for the development of new medicines.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
PubChemLite. This compound (C9H10BrNO). [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
CP Lab Safety. This compound, 96% Purity, C9H11BrClNO, 1 gram. [Link]
-
PubChem. Oxetan-3-amine hydrochloride. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. [Link]
-
ChemBK. 3-BROMO-PHENYLAMINE. [Link]
-
PMC. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. [Link]
-
Wikipedia. 2C-B. [Link]
-
PMC. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Sigma-Aldrich. This compound. [Link]
Sources
- 1. PubChemLite - this compound (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Amino-3-(3-bromophenyl)oxetane hydrochloride [cymitquimica.com]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 3-(3-Aminooxetan-3-yl)bromobenzene hydrochloride CAS#: [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 12. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2C-B - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride
Introduction
The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry. Its unique three-dimensional structure, coupled with its ability to act as a polar, metabolically stable bioisostere for commonly employed functional groups like gem-dimethyl or carbonyl groups, has led to its incorporation into a wide array of drug candidates.[1][2] The title compound, 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, represents a key building block for the synthesis of more complex pharmaceutical agents. The presence of the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, while the 3-amino-3-phenyloxetane core is a privileged scaffold in the design of bioactive molecules.
This document provides a comprehensive, in-depth guide for the synthesis of this compound. The protocol herein is designed to be robust and reproducible, with detailed explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Synthetic Strategy Overview
The synthesis of this compound is best approached through a convergent strategy, commencing with the commercially available and versatile starting material, oxetan-3-one. The key transformations involve the introduction of the 3-bromophenyl group via a Grignard reaction, followed by a deoxyamination of the resultant tertiary alcohol, and concluding with the formation of the hydrochloride salt. This multi-step synthesis is outlined below.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are involved.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | Sigma-Aldrich | --- |
| Magnesium Turnings | Mg | 24.31 | Sigma-Aldrich | --- |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | Sigma-Aldrich | --- |
| Acetonitrile | CH₃CN | 41.05 | Fisher Scientific | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | VWR | Concentrated |
| Hydrochloric Acid | HCl | 36.46 | VWR | Concentrated |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous |
| Dioxane | C₄H₈O₂ | 88.11 | Sigma-Aldrich | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | --- |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Melting Point: Melting points should be determined using a standard melting point apparatus and are uncorrected.
-
Inert Atmosphere: Reactions requiring anhydrous conditions should be performed in oven-dried glassware under a positive pressure of nitrogen or argon.
Experimental Protocols
Step 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol
This step involves the formation of a Grignard reagent from 1,3-dibromobenzene and its subsequent reaction with oxetan-3-one. The use of a di-halogenated starting material allows for the selective formation of the mono-Grignard reagent.
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 1,3-dibromobenzene solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of oxetan-3-one (1.1 equiv.) in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(3-bromophenyl)oxetan-3-ol as a colorless oil.
Rationale: The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. The use of THF as a solvent is crucial as it solvates the Grignard reagent, preventing its precipitation and maintaining its reactivity. The reaction is performed at low temperature during the addition of the ketone to control the exothermicity of the reaction and minimize side products.
Step 2: Synthesis of N-(3-(3-bromophenyl)oxetan-3-yl)acetamide
The tertiary alcohol is converted to the corresponding acetamide via the Ritter reaction. This reaction proceeds through a stable tertiary carbocation intermediate formed upon protonation and loss of water from the alcohol.
Protocol:
-
In a round-bottom flask, dissolve 3-(3-bromophenyl)oxetan-3-ol (1.0 equiv.) in acetonitrile (5.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0 equiv.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-(3-(3-bromophenyl)oxetan-3-yl)acetamide can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Rationale: The Ritter reaction is an effective method for the synthesis of N-substituted amides from alcohols or alkenes that can form stable carbocations. Acetonitrile serves as both the solvent and the nucleophile in this reaction. The use of a strong acid like sulfuric acid is essential to promote the formation of the carbocation intermediate.
Step 3: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine
The acetamide is hydrolyzed under acidic conditions to yield the free amine.
Protocol:
-
To a round-bottom flask containing N-(3-(3-bromophenyl)oxetan-3-yl)acetamide (1.0 equiv.), add a 6 M aqueous solution of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 2 M aqueous solution of sodium hydroxide until the pH is basic (approximately 10-12).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-bromophenyl)oxetan-3-amine as a crude oil, which can be used directly in the next step.
Rationale: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The use of reflux conditions is necessary to drive the reaction to completion. Basification of the reaction mixture after hydrolysis is crucial to isolate the free amine from its protonated form.
Step 4: Synthesis of this compound
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Protocol:
-
Dissolve the crude 3-(3-bromophenyl)oxetan-3-amine (1.0 equiv.) in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
To this solution, add a 4 M solution of hydrochloric acid in dioxane (1.1 equiv.) dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.[3][4]
Rationale: The formation of a hydrochloride salt is a common practice for the purification and stabilization of amine compounds.[3] The use of HCl in an organic solvent like dioxane ensures the precipitation of the salt from the reaction mixture, facilitating its isolation.
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected HRMS (ESI) [M+H]⁺ |
| 3-(3-Bromophenyl)oxetan-3-ol | C₉H₉BrO₂ | 229.07 | 7.65 (t, 1H), 7.45 (d, 1H), 7.30 (d, 1H), 7.20 (t, 1H), 4.80 (d, 2H), 4.70 (d, 2H), 2.50 (s, 1H) | 228.9862 / 230.9841 |
| N-(3-(3-bromophenyl)oxetan-3-yl)acetamide | C₁₁H₁₂BrNO₂ | 286.12 | 7.60 (t, 1H), 7.40 (d, 1H), 7.25 (d, 1H), 7.15 (t, 1H), 6.50 (br s, 1H), 4.90 (d, 2H), 4.75 (d, 2H), 2.05 (s, 3H) | 286.0124 / 288.0104 |
| This compound | C₉H₁₁BrClNO | 264.55 | 8.0-9.0 (br s, 3H), 7.70 (t, 1H), 7.50 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 5.10 (d, 2H), 4.90 (d, 2H) | 227.9971 / 229.9950 (free base) |
Conclusion
The protocol detailed above provides a reliable and scalable method for the synthesis of this compound, a valuable building block for pharmaceutical research. By providing a clear rationale for each experimental step and leveraging well-established chemical transformations, this guide is intended to empower researchers to confidently synthesize this and related compounds. The inherent modularity of this synthetic route also allows for the preparation of a diverse library of analogs by simply varying the Grignard reagent used in the initial step.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block for an old challenge.
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 386-391.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
Sources
Application of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Role of Oxetanes in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, yet challenges such as off-target toxicity and acquired resistance necessitate continuous innovation in molecular design.[1][3] A key strategy in modern medicinal chemistry is the incorporation of novel structural motifs that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.[4]
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in this endeavor.[5][6] Its introduction into a molecule can confer a range of benefits, including increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[7] The strained ring system imparts a unique three-dimensionality and polarity, which can be exploited to enhance binding affinity and explore new chemical space.[5][6] Furthermore, the electronegative oxygen atom within the oxetane ring can act as a hydrogen bond acceptor and exert a potent inductive effect, notably reducing the basicity of proximal amines—a critical factor for mitigating off-target effects, such as hERG channel inhibition.[5][8]
This application note provides a detailed guide on the utilization of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride (1) , a versatile bifunctional building block, in the synthesis of a representative Polo-like kinase 1 (PLK1) inhibitor. We will delineate the synthetic rationale, provide a step-by-step protocol, and outline methods for biological evaluation, underscoring the strategic advantages of this oxetane-containing intermediate.
The Building Block: Physicochemical Properties and Rationale for Use
This compound combines three key functional elements that make it an attractive starting material for kinase inhibitor synthesis:
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₉H₁₁BrClNO | - |
| Molecular Weight | 264.55 g/mol | - |
| Appearance | White to off-white solid | - |
| Purity | ≥98% | Ensures high-quality downstream products and reproducible results.[9] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Facilitates handling and reaction setup. |
The rationale for its application is rooted in the distinct contributions of its components:
-
3-Aminooxetane Core : This moiety serves as a metabolically stable, polar scaffold.[10] The primary amine provides a reactive handle for coupling with various electrophilic partners, typically heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, pyrazoles).[11][12][13] The oxetane ring itself improves solubility and can act as a hydrogen bond acceptor, potentially interacting with the hinge region of the kinase ATP-binding pocket.[14][6]
-
3-Bromophenyl Group : The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15][16] This allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[16][17]
Synthetic Workflow: From Building Block to Potent PLK1 Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[6][18] Its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.[6][7] The following workflow details the synthesis of a representative PLK1 inhibitor, leveraging the unique functionalities of this compound.
Caption: Synthetic workflow for a representative PLK1 inhibitor.
Protocol 1: Synthesis of N-(3-(3-bromophenyl)oxetan-3-yl)-2-chloropyrimidin-4-amine (Intermediate 2)
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of the building block displaces a chlorine atom on an activated pyrimidine ring.[13][19][20]
Materials:
-
This compound (1) (1.0 eq)
-
2,4-dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (n-BuOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1), 2,4-dichloropyrimidine, and n-BuOH.
-
Add DIPEA to the suspension. The hydrochloride salt will react with the base to free the primary amine.
-
Fit the flask with a condenser and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 2.
Causality Behind Choices:
-
Solvent (n-BuOH): A high-boiling polar solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures.[13]
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HCl salt of the starting material and the HCl generated during the reaction without competing in the nucleophilic substitution.[19]
-
Selective Reactivity: The chlorine at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to regioselective substitution.[13]
Protocol 2: Synthesis of the Final PLK1 Inhibitor (3) via Suzuki-Miyaura Coupling
The bromine on the phenyl ring of Intermediate 2 is replaced with a pyridine moiety using a Suzuki-Miyaura cross-coupling reaction.[15][16][17] This is a robust and widely used method for forming C-C bonds.[10][21]
Materials:
-
Intermediate 2 (1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard workup and purification reagents
Procedure:
-
In a Schlenk flask, combine Intermediate 2, pyridine-4-boronic acid, and K₂CO₃.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until Intermediate 2 is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PLK1 inhibitor (3).
Causality Behind Choices:
-
Catalyst (Pd(dppf)Cl₂): This is a common and effective catalyst for Suzuki couplings, known for its stability and efficiency with a broad range of substrates.[17]
-
Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki catalytic cycle.[16]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure a complete reaction.[17]
Biological Evaluation of the Synthesized Inhibitor
After successful synthesis and characterization (via ¹H NMR, ¹³C NMR, and HRMS), the inhibitory activity of the final compound must be assessed.
Protocol 3: In Vitro PLK1 Kinase Activity Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[14][5][22]
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)
-
ATP
-
Synthesized inhibitor compound (3) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the inhibitor compound (3) in a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare the kinase reaction mix containing PLK1 enzyme, substrate, and reaction buffer.
-
Add the kinase reaction mix to the wells containing the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Inhibitor 3 | PLK1 | 8.5 |
| BI 2536 (Control) | PLK1 | 0.8 |
Protocol 4: Cellular Assay for PLK1 Inhibition
Cellular assays are critical to confirm that the inhibitor is active in a biological context, capable of crossing the cell membrane and engaging its target.[23][24]
Method: Western Blot for Downstream Target Phosphorylation
-
Cell Culture: Seed a cancer cell line known to overexpress PLK1 (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized inhibitor (3) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for a phosphorylated downstream substrate of PLK1 (e.g., phospho-Cdc25C).
-
Also probe for total PLK1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the PLK1 substrate.
PLK1 Signaling Pathway and Point of Inhibition
PLK1 plays a pivotal role in the G2/M transition and throughout mitosis. Its inhibition leads to mitotic arrest and ultimately apoptosis in cancer cells.
Caption: PLK1 signaling pathway and the action of the synthesized inhibitor.
The synthesized inhibitor (3) is designed to bind to the ATP-binding pocket of active PLK1, preventing the phosphorylation of its downstream substrates.[6] This blocks the activation of the CDK1/Cyclin B complex, thereby preventing mitotic entry and disrupting critical mitotic events like spindle formation, ultimately leading to cell cycle arrest and apoptosis.[8][11][25]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive amine on a metabolically stable oxetane scaffold and a tunable bromophenyl group allows for the efficient construction of complex molecules with desirable drug-like properties. The outlined synthetic and biological evaluation protocols provide a comprehensive framework for researchers and drug development professionals to leverage this compound in the discovery of next-generation targeted therapies.
References
Sources
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. promega.de [promega.de]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PLK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Accelerating Drug Discovery with 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride in Parallel Synthesis
Abstract
The relentless demand for novel chemical entities with improved pharmacological profiles has positioned three-dimensional scaffolds at the forefront of modern medicinal chemistry. The oxetane ring, in particular, has emerged as a valuable motif for enhancing key drug-like properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the bifunctional building block, 3-(3-Bromophenyl)oxetan-3-amine hydrochloride (1) , in parallel synthesis campaigns. We present detailed, field-proven protocols for library generation via amide bond formation and Suzuki-Miyaura cross-coupling, enabling the rapid creation of diverse compound arrays for accelerated lead discovery and optimization.
The Strategic Value of the 3-(3-Bromophenyl)oxetan-3-amine Scaffold
The incorporation of oxetane motifs into drug candidates is a validated strategy for modulating physicochemical properties. Unlike traditional flat aromatic rings, the strained, sp³-rich oxetane ring introduces three-dimensionality, which can improve aqueous solubility and provide access to unexplored chemical space.[2][3]
The building block 1 is uniquely positioned for diversity-oriented synthesis due to two key features:
-
The 3-Amino-3-phenyloxetane Core: The oxetane's oxygen atom acts as a potent hydrogen bond acceptor, while its inductive electron-withdrawing effect significantly lowers the pKa of the adjacent primary amine (by approximately 1.9 units when β to the oxygen).[4][2] This modulation of basicity is a critical tool for mitigating off-target effects, such as hERG inhibition, and improving the overall pharmacokinetic profile of a lead series.[1]
-
Orthogonal Functional Handles: The scaffold possesses a primary amine and an aryl bromide. The amine serves as a nucleophilic handle for derivatization, most commonly through amide bond formation. The aryl bromide provides a robust electrophilic site for transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for a two-dimensional exploration of chemical space from a single, advanced intermediate.
Caption: Logical workflow for library generation using the bifunctional building block.
Physicochemical Properties of the Starting Material
Proper characterization of the starting material is essential for reproducible results in a high-throughput setting. The hydrochloride salt form of the amine enhances stability, improves solid handling characteristics, and ensures solubility in polar solvents often used for reaction setups.
| Property | Value | Source |
| CAS Number | 1332920-63-4 | [5][6] |
| Molecular Formula | C₉H₁₁BrClNO | PubChem |
| Molecular Weight | 264.55 g/mol | [5] |
| Appearance | Powder | [5] |
| Purity | Typically ≥97% | [5][7] |
| Storage | Room temperature, dry, sealed environment | [7] |
General Workflow for Parallel Library Synthesis
Parallel synthesis aims to produce a multitude of discrete compounds simultaneously, typically in a multi-well plate format. The general workflow involves the preparation of stock solutions of the common building block 1 and an array of diverse reagents, followed by automated or semi-automated liquid handling to set up reactions, incubation, work-up, and purification.
Caption: High-level overview of a typical parallel synthesis campaign.
Protocol 1: Parallel Amide Bond Formation
This protocol utilizes the primary amine of building block 1 for acylation with a library of carboxylic acids. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency, mild reaction conditions, and minimal side products, making it ideal for parallel synthesis.[8][9]
Reaction Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium species. This intermediate readily undergoes nucleophilic attack by the primary amine of 1 to form the desired amide bond.
Caption: Reaction scheme for parallel amide synthesis.
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Building Block (1) Stock: Prepare a 0.2 M solution of 1 in anhydrous N,N-Dimethylformamide (DMF).
-
Carboxylic Acid Plate: Prepare a 96-well plate containing 0.24 M solutions of diverse carboxylic acids in DMF (1.2 equivalents per well).
-
HATU Stock: Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
DIPEA Stock: Prepare a 0.6 M solution of Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup (in a new 96-well reaction plate):
-
To each well, add 100 µL of the Carboxylic Acid solution (0.024 mmol, 1.2 eq).
-
Add 100 µL of the HATU solution (0.024 mmol, 1.2 eq).
-
Add 100 µL of the Building Block (1) solution (0.020 mmol, 1.0 eq).
-
Initiate the reaction by adding 100 µL of the DIPEA solution (0.060 mmol, 3.0 eq). Note: The base is added after the free amine hydrochloride to liberate the free base in situ.
-
-
Incubation:
-
Seal the reaction plate securely.
-
Shake the plate at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.
-
-
Work-up and Purification:
Table of Representative Carboxylic Acids for Diversification:
| Reagent Class | Examples |
| Aliphatic | Acetic acid, Isobutyric acid, Cyclohexanecarboxylic acid |
| Aromatic | Benzoic acid, 4-Chlorobenzoic acid, 3-Methoxybenzoic acid |
| Heterocyclic | Furan-2-carboxylic acid, Thiophene-3-carboxylic acid, Pyridine-4-carboxylic acid |
| Functionalized | N-Boc-glycine, 4-(Trifluoromethyl)phenylacetic acid |
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol leverages the aryl bromide handle for C-C bond formation, coupling with a library of boronic acids or their esters. The Suzuki-Miyaura reaction is one of the most robust and functional-group-tolerant cross-coupling methods available.[12][13] Using a modern, air-stable palladium pre-catalyst simplifies setup in a parallel format.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[14]
Caption: Reaction scheme for parallel Suzuki-Miyaura coupling.
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Substrate Plate: Prepare a 96-well plate containing the products from the amide synthesis (or building block 1 itself) dissolved in dioxane (e.g., 0.020 mmol per well).
-
Boronic Acid Plate: Prepare a separate 96-well plate containing various boronic acids (0.030 mmol, 1.5 eq) as solids.
-
Catalyst/Base Mixture: Prepare a stock mixture of the Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and base (e.g., K₂CO₃, 3.0 eq) as a solid mixture or a slurry in dioxane.
-
-
Reaction Setup (in a new 96-well reaction plate):
-
Transfer the substrate solutions to the plate containing the solid boronic acids.
-
Add the catalyst/base mixture to each well.
-
Add a co-solvent of water (typically 10-25% v/v with dioxane).
-
Note: While many modern catalysts are air-stable, for maximum efficiency, it is good practice to perform additions under a nitrogen or argon atmosphere, especially if using sensitive boronic acids.
-
-
Incubation:
-
Seal the reaction plate with a pierceable, heat-resistant cap mat.
-
Heat the plate to 80-100 °C with vigorous shaking for 4-12 hours.
-
-
Work-up and Purification:
-
Cool the plate to room temperature.
-
Dilute each well with an organic solvent like ethyl acetate (500 µL).
-
Filter the contents of each well through a pad of celite or silica to remove the palladium catalyst and inorganic salts.
-
The filtrate can then be concentrated and purified by preparative HPLC-MS.[15]
-
Table of Representative Boronic Acids for Diversification:
| Reagent Class | Examples |
| Aromatic | Phenylboronic acid, 4-Tolylboronic acid, 3-Cyanophenylboronic acid |
| Heterocyclic | Pyridine-3-boronic acid, Thiophene-2-boronic acid, Furan-2-boronic acid |
| Vinyl | Styreneboronic acid, (E)-Prop-1-en-1-ylboronic acid |
| Functionalized | 4-(Hydroxymethyl)phenylboronic acid, 4-(Methoxycarbonyl)phenylboronic acid |
Conclusion
This compound is a powerful and versatile building block for parallel synthesis. Its strategic design incorporates a property-enhancing oxetane scaffold with two orthogonal functional handles, enabling the rapid and efficient generation of large, diverse libraries of 3D-rich molecules. The protocols detailed herein provide a robust framework for medicinal chemists to leverage this scaffold in hit-to-lead and lead optimization campaigns, ultimately accelerating the drug discovery process.
References
- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
- National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- CiteDrive. (n.d.).
- ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- ResearchGate. (2010). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- PubMed. (1998).
- YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis.
- ResearchGate. (2006).
- ResearchGate. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- PubMed Central. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Benchchem. (2025).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014).
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- CymitQuimica. (n.d.). 3-Amino-3-(3-bromophenyl)oxetane hydrochloride.
- PubChemLite. (n.d.). This compound (C9H10BrNO).
- Benchchem. (n.d.). This compound.
- BLDpharm. (n.d.). 1332920-63-4|3-(3-Bromophenyl)oxetan-3-amine.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 1332920-63-4|3-(3-Bromophenyl)oxetan-3-amine|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. youtube.com [youtube.com]
- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 3-(3-Bromophenyl)oxetan-3-amine
Abstract
This technical guide provides a comprehensive experimental framework for the N-acylation of 3-(3-bromophenyl)oxetan-3-amine, a valuable building block in contemporary drug discovery.[1][2] The oxetane motif has gained significant traction in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups, thereby favorably modulating physicochemical properties such as solubility and metabolic stability.[3][4] N-acylated compounds, in particular, are of profound interest due to the prevalence of the amide bond in approximately 25% of all marketed pharmaceuticals and their role as key structural motifs in a vast array of bioactive molecules.[5][6] This document outlines two robust protocols for the synthesis of N-acyl derivatives: a classical approach utilizing acyl chlorides and a modern alternative employing carboxylic acids with peptide coupling agents. Detailed procedural steps, mechanistic insights, purification techniques, and characterization data are presented to guide researchers in the successful synthesis and validation of these important compounds.
Introduction: The Strategic Importance of N-Acylated Oxetanes
The strategic incorporation of small, strained ring systems has become a powerful tactic in the design of novel therapeutic agents. The oxetane ring, a four-membered ether, is particularly noteworthy for its ability to introduce polarity and three-dimensionality into molecular scaffolds.[3][4] When functionalized with an amine, as in 3-(3-bromophenyl)oxetan-3-amine, it presents a versatile anchor point for molecular elaboration.
The N-acylation of this amine is a critical transformation, yielding amide products that are fundamental components of many drug candidates.[7] Amide bonds are key pharmacophoric elements, participating in crucial hydrogen bonding interactions with biological targets.[8] The N-acylation reaction is therefore one of the most frequently utilized transformations in medicinal chemistry programs.[9] This guide provides validated, step-by-step protocols to empower researchers to efficiently synthesize libraries of N-acylated 3-(3-bromophenyl)oxetan-3-amine derivatives for downstream screening and drug development efforts.
Mechanistic Considerations: The Chemistry of Amide Bond Formation
The synthesis of an amide bond from an amine and a carboxylic acid derivative is fundamentally a nucleophilic acyl substitution reaction. The specific mechanism and choice of reagents are dictated by the reactivity of the acylating agent.
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive carboxylic acid derivatives, making them potent acylating agents. The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(3-bromophenyl)oxetan-3-amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10] This forms a tetrahedral intermediate.
-
Step 2: Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Step 3: Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) that is formed.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[11]
Acylation with Carboxylic Acids and Coupling Agents
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must be "activated" using a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed.[7][9]
-
Step 1: Carboxylic Acid Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Step 2: Active Ester Formation: This intermediate can be attacked by the amine directly, or more efficiently, it can react with HOBt to form an active ester. This HOBt ester is less prone to side reactions and racemization (if the acyl group is chiral).
-
Step 3: Aminolysis: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide and releasing HOBt. A mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction.[9]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Acyl chlorides are corrosive and react violently with water; they should be handled with extreme care under anhydrous conditions.
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes the synthesis of N-(3-(3-bromophenyl)oxetan-3-yl)acetamide.
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 3-(3-Bromophenyl)oxetan-3-amine | 228.09 | 500 mg | 2.19 | 1.0 |
| Acetyl Chloride | 78.50 | 0.18 mL (198 mg) | 2.52 | 1.15 |
| Triethylamine (TEA) | 101.19 | 0.37 mL (266 mg) | 2.63 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)oxetan-3-amine (500 mg, 2.19 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (0.37 mL, 2.63 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (0.18 mL, 2.52 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure N-(3-(3-bromophenyl)oxetan-3-yl)acetamide.
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents (e.g., Benzoic Acid)
This protocol describes the synthesis of N-(3-(3-bromophenyl)oxetan-3-yl)benzamide.
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 3-(3-Bromophenyl)oxetan-3-amine | 228.09 | 500 mg | 2.19 | 1.0 |
| Benzoic Acid | 122.12 | 294 mg | 2.41 | 1.1 |
| EDC·HCl | 191.70 | 462 mg | 2.41 | 1.1 |
| HOBt | 135.12 | 326 mg | 2.41 | 1.1 |
| DIPEA | 129.24 | 0.76 mL (566 mg) | 4.38 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
-
Reaction Setup: To a dry 50 mL round-bottom flask with a magnetic stir bar, add benzoic acid (294 mg, 2.41 mmol), EDC·HCl (462 mg, 2.41 mmol), and HOBt (326 mg, 2.41 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir to dissolve the solids.
-
Amine and Base Addition: Add 3-(3-bromophenyl)oxetan-3-amine (500 mg, 2.19 mmol) followed by DIPEA (0.76 mL, 4.38 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(3-bromophenyl)oxetan-3-yl)benzamide.
Visualization of Experimental Workflow
The general workflow for the N-acylation, work-up, and purification is depicted below.
Caption: General workflow for N-acylation of 3-(3-bromophenyl)oxetan-3-amine.
Characterization of Products
The identity and purity of the synthesized N-acylated products should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For N-(3-(3-bromophenyl)oxetan-3-yl)acetamide, one would expect to see characteristic signals for the acetyl methyl group (~2.0 ppm), the oxetane methylene protons (doublets, ~4.5-5.0 ppm), and the aromatic protons, in addition to a downfield shift of the amide N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which validates its elemental composition.
Example Data Table (Hypothetical)
| Compound | Structure | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-(3-(3-bromophenyl)oxetan-3-yl)acetamide | 85 | 7.6-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 4.9 (d, 2H), 4.7 (d, 2H), 2.0 (s, 3H, CH₃) | [M+H]⁺ 270.02, 272.02 | |
| N-(3-(3-bromophenyl)oxetan-3-yl)benzamide | 78 | 8.0-7.2 (m, 9H, Ar-H), 6.8 (br s, 1H, NH), 5.0 (d, 2H), 4.8 (d, 2H) | [M+H]⁺ 332.04, 334.04 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficiently reactive amine (steric hindrance).3. Ineffective coupling agent activation. | 1. Use freshly opened or distilled reagents.2. For acyl chloride protocol, consider adding a catalytic amount of DMAP. For coupling protocol, increase reaction time or temperature (e.g., to 40-50 °C).3. Ensure reagents are anhydrous. |
| Multiple Products | 1. Side reactions.2. Diacylation (unlikely for this substrate). | 1. Ensure slow, controlled addition of the acyl chloride at 0 °C.2. Use a different base or solvent system. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. | 1. Optimize the solvent system for column chromatography. 2. Wash the organic layer thoroughly with dilute acid during workup to remove any unreacted basic amine as its water-soluble salt.[11] |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the N-acylation of 3-(3-bromophenyl)oxetan-3-amine. Both the acyl chloride and the carboxylic acid coupling methods are effective, with the choice of method often depending on the availability and stability of the acylating partner. These procedures enable the synthesis of diverse amide libraries, which are crucial for advancing drug discovery programs targeting a wide range of diseases. The insights into the reaction mechanisms, purification, and characterization will serve as a valuable resource for researchers in medicinal and synthetic organic chemistry.
References
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. acgpubs.org. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]
-
N-Acylhydrazones as Drugs. PubMed. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Show how you would use appropriate acyl chlorides and amines to s.... Pearson. Available at: [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. ACS Publications. Available at: [Link]
-
N-(3-Bromophenyl)acetamide. PubChem. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. organic-chemistry.org. Available at: [Link]
-
Acetamide, N-(3-bromophenyl)-. ChemBK. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
3-(3-bromophenyl)oxetan-3-amine. J&K Scientific. Available at: [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Semantic Scholar. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]
-
Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. Available at: [Link]
-
Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).. ResearchGate. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides. Reddit. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]
-
Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. PubMed. Available at: [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols: Strategic Incorporation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride into Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthetic utilization of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, a versatile and promising building block for novel heterocycle development. This guide moves beyond a simple recitation of steps, offering in-depth strategic insights into leveraging the dual reactivity of this molecule. We will explore protocols that engage the primary amine and the aryl bromide functionalities, both independently and in tandem, to construct a diverse array of heterocyclic systems relevant to medicinal chemistry and materials science. The protocols detailed herein are grounded in established, robust chemical transformations, providing a reliable roadmap for researchers exploring the potential of this unique oxetane-based scaffold.
Introduction: The Strategic Value of 3-(3-Bromophenyl)oxetan-3-amine
The confluence of three key structural motifs—a primary amine, a synthetically versatile aryl bromide, and a strained oxetane ring—makes 3-(3-Bromophenyl)oxetan-3-amine a building block of significant interest. The oxetane moiety is increasingly utilized in medicinal chemistry as a bioisostere for carbonyl groups or gem-dimethyl functionalities, often improving physicochemical properties such as solubility and metabolic stability.[1][2] The primary amine and the aryl bromide serve as orthogonal synthetic handles, allowing for a wide range of well-established chemical transformations.
This guide is structured to present two primary strategic pathways for incorporating this building block:
-
Strategy A: Reactions Targeting the Primary Amine. Utilizing the nucleophilicity of the amine for cyclization and condensation reactions.
-
Strategy B: Reactions Targeting the Aryl Bromide. Employing the aryl bromide in modern cross-coupling reactions to build complexity.
A critical preliminary step for many of the following protocols is the neutralization of the amine hydrochloride salt to liberate the free, nucleophilic primary amine.
Initial Consideration: Free-Basing the Amine
The starting material is a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. Before use in most reactions requiring a nucleophilic amine, it must be neutralized.
Protocol 1: General Amine Neutralization
-
Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Add a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting free amine is a viscous oil or low-melting solid and should be used promptly without further purification.
Strategy A: Building Heterocycles via the Primary Amine
This strategy leverages the primary amine as a key nucleophile in classical heterocyclic syntheses. The 3-bromophenyl-oxetane moiety is carried through the transformation as a substituent on the newly formed ring.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4][5] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, traditionally using an amine as a catalyst.[6][7] In this modified approach, our primary amine building block acts as a reactant rather than a catalyst, becoming incorporated into the final thiophene structure. Note: This is a conceptual extension of the Gewald mechanism; the initial step would be a Knoevenagel condensation between the carbonyl and the active methylene compound, followed by addition of sulfur and subsequent cyclization involving the primary amine.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Protocol 2: Gewald Aminothiophene Synthesis
-
To a round-bottom flask, add the ketone (e.g., cyclohexanone, 1.0 eq), the active methylene compound (e.g., malononitrile, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol (0.5 M).
-
Add the free-base 3-(3-Bromophenyl)oxetan-3-amine (1.2 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient).
| Component | Molar Eq. | Example Mass (for 1 mmol scale) |
| Cyclohexanone | 1.0 | 98 mg |
| Malononitrile | 1.0 | 66 mg |
| Sulfur (S₈) | 1.1 | 35 mg |
| Free Amine | 1.2 | 274 mg |
| Morpholine | 0.1 | 8.7 mg |
| Ethanol | - | 2 mL |
Synthesis of Substituted Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide.[8][9] In this variation, we first synthesize a thiourea derivative from our primary amine, which then serves as the thioamide equivalent in the cyclization step.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Protocol 3a: Synthesis of the Thiourea Intermediate
-
Dissolve the free-base 3-(3-Bromophenyl)oxetan-3-amine (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl isothiocyanate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the amine.
-
Concentrate the reaction mixture. The intermediate benzoyl thiourea can sometimes be used directly. For hydrolysis, dissolve the residue in methanol and add 2M NaOH solution.
-
Heat the mixture to 50-60 °C for 1-3 hours.
-
Neutralize with 1M HCl, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate to yield the thiourea derivative.
Protocol 3b: Hantzsch Cyclization
-
Dissolve the thiourea derivative (1.0 eq) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) in ethanol.[9]
-
Heat the mixture to reflux for 2-4 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour it into a beaker containing a dilute aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct.[9]
-
The thiazole product often precipitates and can be collected by filtration, washed with water, and dried.
-
If necessary, recrystallize from ethanol or purify by column chromatography.
Strategy B: Building Heterocycles via the Aryl Bromide
This strategy utilizes the aryl bromide handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[10][11] The primary amine can be protected beforehand or, in some cases, may be tolerated by the reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[12][13][14] In this context, we can couple our building block with another amine or an amine-containing heterocycle to create complex diarylamine structures. The oxetane-amine must first be protected (e.g., as a Boc-carbamate) to prevent self-coupling or catalyst inhibition.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Protocol 4: Buchwald-Hartwig Amination
-
Protection Step: React the free-base amine with Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq) in DCM at room temperature to obtain the Boc-protected substrate. Purify by column chromatography.
-
Coupling Step: To an oven-dried Schlenk flask, add the Boc-protected aryl bromide (1.0 eq), the coupling amine (e.g., aniline, 1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (typically 8-24 hours), as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Deprotection Step: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours. Concentrate under reduced pressure and neutralize with aqueous NaHCO₃ to obtain the final product.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
Advanced Strategy: Tandem Reactions & Pictet-Spengler
A more advanced application involves a sequence where the aryl bromide is first transformed, creating a substrate suitable for a subsequent cyclization involving the primary amine. A prime example is a tandem Sonogashira coupling followed by a base-catalyzed cyclization to form an indole. A more direct approach for certain scaffolds is the Pictet-Spengler reaction.
Pictet-Spengler Reaction for Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of a tryptophan-like substrate, a tetrahydro-β-carboline.[15][16][17] While our building block is a β-aryl-propylamine analogue (due to the oxetane spacer), its application in a Pictet-Spengler type reaction to form a tetrahydroisoquinoline is a plausible and powerful strategy. The reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[18]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Protocol 5: Pictet-Spengler Tetrahydroisoquinoline Synthesis
-
Dissolve the free-base 3-(3-Bromophenyl)oxetan-3-amine (1.0 eq) in a suitable solvent such as DCM or toluene.
-
Add the aldehyde or ketone (e.g., aqueous formaldehyde, 37 wt. %, 1.5 eq).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq), dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The compound is an irritant; avoid inhalation and contact with skin and eyes.[19]
-
Reagents: Many reagents used in these protocols (e.g., palladium catalysts, phosphine ligands, strong acids, and bases) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of Schlenk line techniques or a glovebox is recommended for optimal results.
References
-
Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
Taylor & Francis Online. Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
American Chemical Society. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. (2022). Available from: [Link]
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Available from: [Link]
-
National Institutes of Health. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. (2001). Available from: [Link]
-
Grokipedia. Pictet–Spengler reaction. Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019). Available from: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. (2021). Available from: [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Available from: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. (2001). Available from: [Link]
-
American Chemical Society. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. (2016). Available from: [Link]
-
ResearchGate. Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides. (1982). Available from: [Link]
-
Royal Society of Chemistry. Selective photochemical synthesis of primary arylamines and symmetric diarylamines via amination of aryl bromides using Ni(NH3)6Cl2 as a nitrogen source and catalyst. (2023). Available from: [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2013). Available from: [Link]
-
Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). (2024). Available from: [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link]
-
ResearchGate. Coupling of aryl bromides with aliphatic primary amines a. (2011). Available from: [Link]
-
Royal Society of Chemistry. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). Available from: [Link]
-
American Chemical Society. A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. (2024). Available from: [Link]
-
ResearchGate. Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. (2013). Available from: [Link]
-
American Chemical Society. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Available from: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2023). Available from: [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (2016). Available from: [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 19. This compound | 1332765-79-3 [sigmaaldrich.com]
Scalable Synthesis of 3-Aryl-Oxetan-3-Amine Hydrochloride Salts: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to fine-tune the physicochemical characteristics of drug candidates.[1][2] Oxetanes are increasingly utilized as bioisosteres for commonly found functional groups like carbonyls and gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][3][4]
Specifically, 3-aryl-oxetan-3-amine scaffolds are of significant interest as they present a three-dimensional alternative to benzamides, a pharmacophore present in over 100 approved drugs.[5] The incorporation of this moiety can lead to enhanced compound properties, including improved solubility and metabolic stability, while maintaining or improving biological activity.[5]
This guide provides a detailed, scalable, and robust protocol for the synthesis of 3-aryl-oxetan-3-amine hydrochloride salts, a critical class of building blocks for pharmaceutical research and development. We will delve into the strategic considerations behind the synthetic route, provide step-by-step protocols, and discuss the critical parameters for successful scale-up.
Strategic Approach to Synthesis: A Multi-Step, Scalable Pathway
The synthesis of 3-aryl-oxetan-3-amines is a multi-step process that requires careful planning to ensure scalability and efficiency. The general synthetic strategy involves the construction of a suitably protected 3-amino-3-aryloxetane intermediate, followed by deprotection and salt formation. A common and effective approach begins with the commercially available oxetan-3-one.
The overall workflow can be visualized as follows:
Caption: General synthetic workflow for 3-aryl-oxetan-3-amine hydrochloride salts.
This pathway is advantageous for several reasons:
-
Convergent Synthesis: It allows for the late-stage introduction of the aryl group, enabling the synthesis of a diverse library of analogs from a common intermediate.
-
Robust Reactions: The chosen reactions are generally high-yielding and well-behaved, making them amenable to scale-up.
-
Use of Protecting Groups: The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is a well-established and reliable strategy, offering stability during intermediate steps and straightforward removal under acidic conditions.[6][7]
Part 1: Synthesis of N-Boc-3-aryl-oxetan-3-amine Intermediate
This section details the synthesis of the key protected intermediate, N-Boc-3-aryl-oxetan-3-amine, starting from oxetan-3-one.
Step 1.1: Arylation of Oxetan-3-one
The initial step involves the nucleophilic addition of an aryl organometallic reagent to oxetan-3-one to form the corresponding 3-aryl-oxetan-3-ol. Both Grignard and organolithium reagents are effective for this transformation.
Protocol: Synthesis of 3-Aryl-oxetan-3-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the appropriate aryl bromide or iodide in anhydrous tetrahydrofuran (THF).
-
Grignard/Organolithium Formation: Cool the solution to -78 °C (for organolithium) or 0 °C (for Grignard) and slowly add n-butyllithium or magnesium turnings, respectively. Stir the mixture until the formation of the organometallic reagent is complete.
-
Addition of Oxetan-3-one: Slowly add a solution of oxetan-3-one in anhydrous THF to the freshly prepared organometallic reagent at the same low temperature.
-
Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Essential to prevent quenching of the highly reactive organometallic reagent. |
| Temperature | -78 °C to 0 °C | Low temperature is crucial to control the exothermicity of the reaction and prevent side reactions. |
| Quenching Agent | Saturated aq. NH4Cl | A mild acid source to protonate the alkoxide without causing ring-opening of the oxetane.[2] |
Step 1.2: Introduction of the Amino Group via Azide Intermediate
The hydroxyl group of the 3-aryl-oxetan-3-ol is then converted to an amine. A reliable method for this transformation is a two-step process involving the formation of an azide followed by its reduction.
Protocol: Synthesis of 3-Aryl-3-azidooxetane
-
Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-oxetan-3-ol, triphenylphosphine (PPh3), and sodium azide in anhydrous THF.
-
Mitsunobu-type Reaction: Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion. Concentrate the reaction mixture and purify the crude product by column chromatography.
Protocol: Reduction of 3-Aryl-3-azidooxetane to 3-Aryl-oxetan-3-amine
-
Catalytic Hydrogenation: Dissolve the 3-aryl-3-azidooxetane in methanol or ethyl acetate and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
Step 1.3: Boc Protection of the Amine
The crude 3-aryl-oxetan-3-amine is protected with a Boc group to facilitate purification and handling in subsequent steps.
Protocol: Synthesis of N-Boc-3-aryl-oxetan-3-amine
-
Reaction Setup: Dissolve the crude 3-aryl-oxetan-3-amine in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.[8]
-
Addition of Reagents: Add a base, such as triethylamine (TEA) or sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc2O).[6][8]
-
Reaction and Workup: Stir the reaction at room temperature until completion. Perform an aqueous workup to remove excess reagents and isolate the Boc-protected product.[8]
-
Purification: The crude product can be purified by column chromatography to yield the pure N-Boc-3-aryl-oxetan-3-amine.
| Reagent | Molar Equivalents | Purpose |
| Boc2O | 1.1 - 1.5 | The electrophilic source of the Boc group. |
| Base (e.g., TEA) | 1.5 - 2.0 | To neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[6] |
Part 2: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
Step 2.1: Boc Deprotection and Salt Formation
The Boc group is readily cleaved under acidic conditions.[7] Using a solution of hydrogen chloride in a non-protic organic solvent allows for the simultaneous deprotection and precipitation of the hydrochloride salt.
Protocol: Synthesis of 3-Aryl-oxetan-3-amine Hydrochloride
-
Reaction Setup: Dissolve the purified N-Boc-3-aryl-oxetan-3-amine in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.
-
Acidification: To this solution, add a solution of hydrogen chloride (typically 2 M to 4 M) in diethyl ether or 1,4-dioxane dropwise with stirring.[9]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution.[9] The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
-
Purification (if necessary): If the product requires further purification, recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, can be employed.[10]
Critical Parameters for Deprotection and Salt Formation:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the formation of byproducts and ensure the clean precipitation of the hydrochloride salt.
-
Stoichiometry of HCl: A slight excess of HCl is typically used to ensure complete deprotection and salt formation.
-
Temperature Control: The addition of the HCl solution can be exothermic, so it is advisable to perform the addition at 0 °C to control the reaction rate.
Caption: Mechanism of acid-catalyzed Boc deprotection and subsequent salt formation.
Data Summary and Characterization
The successful synthesis of 3-aryl-oxetan-3-amine hydrochloride salts should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the Boc proton signal (singlet at ~1.4 ppm). Appearance of a broad singlet for the -NH3+ protons. Characteristic signals for the aryl and oxetane protons. |
| ¹³C NMR | Disappearance of the Boc carbonyl and quaternary carbon signals. Shifts in the carbon signals adjacent to the nitrogen upon protonation. |
| Mass Spectrometry (ESI+) | Observation of the molecular ion corresponding to the free amine (M+H)+. |
| Infrared (IR) Spectroscopy | Appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Safety and Handling Considerations
-
Organometallic Reagents: n-Butyllithium and Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Azide Intermediates: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and avoid high temperatures.
-
Hydrogen Chloride Solutions: Concentrated HCl solutions are corrosive and should be handled in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Anhydrous solvents are flammable and should be handled with care.
Conclusion
The protocol outlined in this guide provides a reliable and scalable method for the synthesis of 3-aryl-oxetan-3-amine hydrochloride salts. By understanding the rationale behind each step and carefully controlling the reaction parameters, researchers can efficiently produce these valuable building blocks for drug discovery and development. The inherent modularity of this synthetic route allows for the creation of diverse libraries of 3-aryl-oxetan-3-amines, facilitating the exploration of this important chemical space.
References
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist.
- Burkhard, J. A., et al. (2010). Synthesis of 3-Substituted Oxetanes and Their Application in Medicinal Chemistry.
- Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
- Stepan, A. F., et al. (2012). The oxetane motif in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424.
-
Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. [Link]
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.
- MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride as a Carbonyl Group Surrogate in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic replacement of common functional groups with bioisosteres is a cornerstone of lead optimization. The carbonyl group, while a frequent component of pharmacophores, often presents challenges related to metabolic instability and suboptimal physicochemical properties. This guide provides an in-depth technical overview of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, a sophisticated building block that serves as a three-dimensional and highly functional surrogate for the carbonyl moiety. We will explore the mechanistic basis for this isosteric replacement, its impact on critical drug-like properties, and provide detailed protocols for its application in synthetic workflows, empowering researchers to leverage its unique advantages in the design of next-generation therapeutics.
Introduction: Beyond Flatland - The Rise of the Oxetane Scaffold
For decades, medicinal chemists have sought to escape the "flatland" of predominantly two-dimensional molecular structures. The incorporation of scaffolds with greater three-dimensionality is known to improve target binding specificity and unlock novel intellectual property. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor.[1] Initially regarded as a niche motif, it is now celebrated for its ability to profoundly and predictably modulate the properties of drug candidates.[2][3]
Unlike simple hydrocarbon rings, the oxetane introduces polarity and a defined spatial arrangement of substituents. Its most compelling application is as a bioisostere for common functional groups, particularly the carbonyl and gem-dimethyl groups.[1][4] The 3,3-disubstituted oxetane, in particular, has been validated as a robust surrogate for the carbonyl functionality, offering a stable, polar, and non-planar alternative that can circumvent issues of metabolic degradation while improving properties like aqueous solubility.[4][5]
This document focuses on a specific, highly versatile exemplar: This compound . This building block is trifunctional, featuring:
-
An oxetane core to act as the carbonyl mimic.
-
A primary amine at the 3-position for straightforward derivatization.
-
A bromophenyl ring , providing a reactive handle for late-stage diversification via cross-coupling chemistry.
This combination makes it an exceptionally valuable scaffold for constructing diverse chemical libraries aimed at a wide range of biological targets.[6]
Mechanistic Rationale: Why the Oxetane Excels as a Carbonyl Surrogate
The success of the 3,3-disubstituted oxetane as a carbonyl isostere is grounded in its unique electronic and structural properties.[4] The ether oxygen is a potent hydrogen bond acceptor, mimicking the primary interaction of a carbonyl oxygen. However, the benefits extend far beyond this simple analogy.
-
Modulation of Physicochemical Properties : The introduction of the oxetane ring significantly impacts key drug-like properties.
-
Solubility : Replacing a lipophilic group (like a gem-dimethyl group, another common isostere of a ketone) with an oxetane can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[1]
-
Lipophilicity (LogD) : Oxetane-containing molecules are typically less lipophilic than their carbonyl or gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[7]
-
Basicity (pKa) Attenuation : The powerful electron-withdrawing inductive effect of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[1][4] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.0-2.7 units, a crucial tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4][7]
-
-
Metabolic Stability : Carbonyl groups are often susceptible to metabolic reduction by keto-reductase enzymes. The oxetane ring is not a substrate for these enzymes, thus blocking a common metabolic pathway and enhancing the compound's in vivo half-life.[8]
-
Defined Three-Dimensionality : Unlike the planar carbonyl group, the puckered oxetane ring projects its substituents into distinct vectors in 3D space.[9] This can lead to more specific and higher-affinity interactions with the target protein by accessing previously unoccupied pockets.
Caption: Carbonyl vs. Oxetane Surrogate Properties.
A Trifunctional Scaffold for Divergent Synthesis
The true power of this compound lies in its dual reactive sites, which allow for the creation of large, diverse molecular libraries from a single, advanced intermediate. The primary amine and the aryl bromide can be functionalized sequentially or in parallel, providing immense strategic flexibility.
-
Amine Derivatization : The primary amine is a versatile nucleophile, readily participating in a wide array of classical transformations:
-
Amide Coupling : Reaction with carboxylic acids, acid chlorides, or anhydrides.
-
Reductive Amination : Reaction with aldehydes or ketones.[5]
-
Sulfonylation : Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
-
-
Aryl Bromide Cross-Coupling : The 3-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents at a late stage of the synthesis.
-
Suzuki-Miyaura Coupling : Introduction of aryl or vinyl groups.
-
Sonogashira Coupling : Introduction of alkyne groups.
-
Buchwald-Hartwig Amination : Introduction of amine groups.
-
Stille Coupling : Introduction of organotin-derived fragments.
-
This dual reactivity allows for a "divergent" synthetic strategy, where a common core is elaborated into a multitude of distinct final compounds.
Caption: Divergent Synthetic Pathways.
Experimental Protocols
The following protocols are provided as representative examples of how to utilize the dual functionality of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Amide Bond Formation via Acylation
Objective: To synthesize N-(3-(3-bromophenyl)oxetan-3-yl)acetamide as a demonstration of amine derivatization.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound.
-
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add the base (TEA or DIPEA, 2.5 eq) to the stirred suspension. Stir for 10-15 minutes to liberate the free amine.
-
In a dropwise manner, add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize N-(3-(3-phenylphenyl)oxetan-3-yl)acetamide, demonstrating late-stage functionalization of the aryl bromide.
Materials:
-
N-(3-(3-bromophenyl)oxetan-3-yl)acetamide (from Protocol 1) (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add N-(3-(3-bromophenyl)oxetan-3-yl)acetamide, phenylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete as monitored by TLC/LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired bi-aryl compound.
Caption: Experimental Workflow Diagrams.
Data Presentation: Physicochemical Property Comparison
To illustrate the impact of using the oxetane surrogate, the table below compares the calculated properties of the parent amine with a hypothetical carbonyl analogue.
| Property | 3-(3-Bromophenyl)oxetan-3-amine[10] | 1-(3-Bromophenyl)-1-aminoethan-1-one (Hypothetical Analogue) | Impact of Oxetane Surrogate |
| Molecular Formula | C₉H₁₀BrNO | C₈H₈BrNO | + CH₂ |
| Molecular Weight | 228.09 g/mol | 214.06 g/mol | Slight Increase |
| Predicted XlogP | 1.0 | ~1.5 | Decrease (Improved Hydrophilicity) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų[11] | ~43.1 Ų | Comparable Polarity |
| Predicted pKa (Amine) | ~7.2 - 7.9 | ~9.5 - 10.0 | Significant Decrease (Reduced Basicity) [4] |
| H-Bond Acceptors | 2[11] | 2 | Identical |
| H-Bond Donors | 1[11] | 1 | Identical |
Note: Properties for the hypothetical analogue are estimated based on standard chemical principles. The key takeaways are the directional changes imparted by the oxetane ring.
Field-Proven Insights and Troubleshooting
-
Oxetane Stability : While 3,3-disubstituted oxetanes are generally stable to a wide range of reaction conditions (including basic, reductive, and many oxidative conditions), they can be susceptible to ring-opening under strong acidic conditions (e.g., concentrated HCl, TFA at elevated temperatures).[5][12] Care should be taken during deprotection steps or salt formation.
-
Amine Reactivity : The attenuated basicity of the primary amine is a feature, not a bug. However, it may require slightly more forcing conditions or a non-nucleophilic base (like DIPEA) for certain reactions compared to a more basic alkylamine.
-
Chromatography : Oxetane-containing compounds are noticeably more polar than their hydrocarbon analogues. This generally simplifies purification by moving the compounds into a more favorable region of the chromatogram, away from nonpolar impurities. Expect lower Rf values and plan gradients accordingly.
Conclusion
This compound is more than just a building block; it is a strategic tool for overcoming common challenges in drug discovery. By serving as a metabolically robust and three-dimensional surrogate for the carbonyl group, it allows medicinal chemists to systematically improve the physicochemical properties of lead compounds. Its dual amine and aryl bromide handles provide a gateway to rapid and divergent library synthesis, making it an invaluable asset for exploring structure-activity relationships and developing high-quality clinical candidates.
References
- Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design.
- Wuitschik, G., Rogers-Evans, M., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Krasavin, M. (2017). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 4(7), 1352-1356.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Fustero, S., & Sánchez-Roselló, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11729-11775.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Retrieved from [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
- Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(20), 14893-14930.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. cas 1416323-20-0|| where to buy 3-Amino-3-(2-bromophenyl)oxetane hydrochloride [german.chemenu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PubChemLite - this compound (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 11. chemscene.com [chemscene.com]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Synthetic Routes to Functionalized 3-Amino-oxetanes from Oxetan-3-one
Abstract
The oxetane ring is a valuable structural motif in modern medicinal chemistry, acting as a versatile bioisostere for commonly used groups like gem-dimethyl and carbonyls. Its incorporation can significantly improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] Among functionalized oxetanes, the 3-amino-oxetane scaffold is of particular importance. This application note provides a detailed guide to the most effective and commonly employed synthetic strategies for accessing functionalized 3-amino-oxetanes, starting from the commercially available and versatile building block, oxetan-3-one. The primary focus will be on reductive amination, a robust and highly adaptable method, with discussions on alternative routes and expert insights into protocol optimization and troubleshooting.
Introduction: The Strategic Value of 3-Amino-oxetanes
The unique, strained four-membered ring of oxetane imparts a fascinating combination of chemical stability and controlled reactivity.[3] When incorporated into bioactive molecules, the oxetane moiety can induce profound changes in conformation and polarity, often leading to improved pharmacokinetic profiles.[1][2] Specifically, the introduction of an amino group at the 3-position creates a polar, three-dimensional exit vector that can be crucial for establishing key interactions with biological targets or for enhancing solubility.
Oxetan-3-one serves as the ideal starting point for the synthesis of these valuable motifs due to its commercial availability and the versatile reactivity of its ketone functionality.[4][5] This guide will detail the primary synthetic transformations necessary to convert oxetan-3-one into a diverse array of primary, secondary, and tertiary 3-amino-oxetanes.
Core Synthetic Strategy: Reductive Amination
Reductive amination is the most direct and widely used method for the synthesis of 3-amino-oxetanes from oxetan-3-one. This one-pot reaction involves the initial formation of an imine or enamine intermediate upon reaction of the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Workflow of Reductive Amination
Caption: General workflow for reductive amination of oxetan-3-one.
Principle and Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of oxetan-3-one, typically catalyzed by a weak acid (e.g., acetic acid), to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that undergoes reduction by a hydride source.
The choice of reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also prematurely reduce the starting ketone. Milder, more selective reducing agents are therefore preferred.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less basic and sterically bulkier than NaBH₄, making it selective for the reduction of the protonated imine (iminium ion) over the ketone. Its mild nature tolerates a wide range of functional groups.[6]
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent that is selective for imines under mildly acidic conditions.[6] However, its use requires careful handling due to the potential for cyanide release.
Detailed Protocol: Synthesis of N-Benzyl-3-amino-oxetane
This protocol provides a representative example of a reductive amination to synthesize a secondary amine.
Materials:
-
Oxetan-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor by TLC or LC-MS if desired.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Mild gas evolution may occur.
-
Continue stirring at room temperature for 4-16 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-amino-oxetane.
Scope and Expert Insights
-
Amine Scope: This method is broadly applicable to a wide range of primary and secondary aliphatic and aromatic amines. Sterically hindered amines may require longer reaction times or elevated temperatures.
-
Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. For less reactive amines, tetrahydrofuran (THF) can also be used, though imine formation may be slower.
-
Acid Catalyst: Acetic acid is the most common catalyst. For sensitive substrates, titanium(IV) isopropoxide (Ti(OiPr)₄) can be used as a Lewis acid to facilitate imine formation and act as a dehydrating agent.[6]
-
Troubleshooting: If the reaction stalls, it is often due to incomplete imine formation. Adding a small amount of a dehydrating agent like molecular sieves or extending the initial stirring time before adding the reductant can be beneficial. If ketone reduction is observed as a side product (forming oxetan-3-ol), it indicates the reducing agent is too reactive under the chosen conditions; switching from NaBH₄ to NaBH(OAc)₃ is the standard solution.
Alternative Synthetic Routes from Oxetan-3-one
While reductive amination is the workhorse, other methods can be advantageous for accessing specific substitution patterns.
Synthesis via Oxime Intermediates
This two-step route is an excellent alternative for producing the parent 3-amino-oxetane (primary amine).
-
Oxime Formation: Oxetan-3-one is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., pyridine or sodium acetate) to form oxetan-3-one oxime.
-
Oxime Reduction: The resulting oxime is then reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), sodium in ethanol, or lithium aluminum hydride (LiAlH₄).
Workflow for Oxime Route
Caption: Two-step synthesis of primary 3-amino-oxetane via an oxime intermediate.
Strecker Synthesis for α-Amino Nitriles
For accessing 3-amino-3-cyano-oxetanes, which are precursors to valuable oxetane amino acids, the Strecker synthesis is a powerful tool. This involves a one-pot, three-component reaction between oxetan-3-one, an amine, and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN).[7] The resulting α-amino nitrile can be further hydrolyzed to the corresponding carboxylic acid or reduced to a diamine. This approach is particularly useful for generating quaternary centers at the 3-position.[7]
Data Summary: Comparison of Synthetic Routes
| Method | Key Transformation | Typical Yields | Amine Product | Key Advantages | Key Limitations |
| Reductive Amination | Ketone + Amine → Amine | 60-95% | Primary, Secondary, Tertiary | One-pot, broad substrate scope, mild conditions. | May not be suitable for some highly hindered amines. |
| Via Oxime Intermediate | Ketone → Oxime → Amine | 50-80% (2 steps) | Primary | Reliable route to the parent primary amine. | Two distinct synthetic steps required. |
| Strecker Synthesis | Ketone + Amine + Cyanide → α-Amino Nitrile | 70-90% | α-Amino Nitrile (precursor) | Access to 3-amino-3-carboxy-oxetane derivatives; creates a quaternary center. | Requires handling of toxic cyanide reagents; further functional group manipulation needed. |
Conclusion
Oxetan-3-one is a highly effective precursor for a wide variety of functionalized 3-amino-oxetanes. Direct reductive amination stands out as the most versatile and efficient method, offering a one-pot procedure with a broad scope for introducing diverse amine functionalities. The choice of a mild, selective reducing agent like sodium triacetoxyborohydride is crucial for maximizing yield and minimizing side reactions. For the specific synthesis of the parent primary 3-amino-oxetane or for the construction of 3-amino-3-carboxy-oxetane scaffolds, the oxime reduction and Strecker synthesis routes, respectively, provide powerful and reliable alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy to incorporate the valuable 3-amino-oxetane motif into their drug discovery programs.
References
-
Title: 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]
-
Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]
-
Title: Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes Source: ResearchGate URL: [Link]
-
Title: Study on Synthesis Of Oxetan-3-ol Source: ResearchGate URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]
-
Title: Oxetane Presentation.pptx Source: The Dong Group URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Amination - YouTube Source: YouTube URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Cross-Coupling Reactions of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride
Introduction: The Strategic Value of the 3-Aryl-3-aminooxetane Scaffold
In contemporary medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in drug design.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for modulating the physicochemical properties of drug candidates.[2][3] Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD).[1][3][4] The electron-withdrawing nature of the oxetane's oxygen can also beneficially reduce the basicity of proximal amines, a key tactic for mitigating off-target effects like hERG channel inhibition.[1]
The subject of this guide, 3-(3-Bromophenyl)oxetan-3-amine hydrochloride (Figure 1), is a versatile building block that strategically combines the benefits of the oxetane core with the synthetic flexibility of an aryl bromide. The aryl bromide serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The primary amine at the C3 position provides a vector for further functionalization or can act as a key pharmacophoric element. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, facilitating its use in aqueous reaction media.[5]
This document provides detailed application notes and protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this key building block.
Section 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for synthesizing bi-aryl and heteroaryl-aryl scaffolds, which are privileged structures in a vast number of biologically active compounds.[6] This palladium-catalyzed reaction forges a carbon-carbon bond between an organohalide and an organoboron species, demonstrating broad functional group tolerance and operational simplicity.[7][8]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(3-bromophenyl)oxetan-3-amine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-(3'-Methoxy-[1,1'-biphenyl]-3-yl)oxetan-3-amine
This protocol describes a general procedure for the coupling of this compound with (3-methoxyphenyl)boronic acid.
Workflow Overview
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
This compound
-
(3-Methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality Note: At least 2.0 equivalents of base are required to neutralize the hydrochloride salt and facilitate the catalytic cycle. Using 3.0 equivalents ensures the reaction medium remains sufficiently basic.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: The active Pd(0) species is sensitive to oxygen. Removing oxygen prevents catalyst oxidation and decomposition, which would halt the reaction.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe. The solvent mixture should be degassed by bubbling with argon for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Suzuki Coupling Parameters
| Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Substrates | Notes |
| Pd(dppf)Cl₂ (2-5%) | K₂CO₃ (3.0) | Dioxane/H₂O | 80-100 | Aryl, Heteroaryl Boronic Acids | A robust, general-purpose system.[6] |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90-110 | Aryl, Alkenyl Boronic Acids | Classic conditions; catalyst can be sensitive. |
| XPhos Pd G3 (1-3%) | K₃PO₄ (2.5) | t-AmylOH/H₂O | 100 | Sterically hindered boronic esters | Advanced catalyst for challenging substrates. |
Section 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of amines.[9][10] For the 3-(3-bromophenyl)oxetan-3-amine substrate, this reaction allows for the introduction of a second amine functionality by targeting the C-Br bond, leading to complex diarylamines or N-aryl alkylamines.
Reaction Mechanism
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophilic partner.
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center, followed by deprotonation by a strong base to form a palladium amido complex.
-
Reductive Elimination: This is often the rate-determining step. The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[9][11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-phenyl-3-(oxetan-3-yl)-[1,1'-biphenyl]-3-amine
This protocol details the coupling of the title compound with aniline. Note that the substrate itself has a primary amine, which could potentially react. However, the aryl bromide is generally more reactive under these conditions, and careful selection of the catalyst and base can favor the desired cross-coupling.
Materials & Reagents:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.045 eq), and anhydrous toluene to a Schlenk flask. Stir for 10 minutes to form the active catalyst complex.
-
Causality Note: Bulky, electron-rich phosphine ligands like XPhos are critical. They stabilize the palladium catalyst, promote the oxidative addition, and, most importantly, facilitate the difficult reductive elimination step to form the C-N bond.[12]
-
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), aniline (1.3 eq), and sodium tert-butoxide (2.5 eq).
-
Causality Note: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the coupling amine (aniline) and neutralize the hydrochloride salt without competing in the reaction.
-
-
Reaction: Seal the flask and heat to 100-110 °C with vigorous stirring for 18-24 hours. The reaction must be conducted under a strict inert atmosphere.
-
Monitoring & Workup: Follow steps 6-9 from the Suzuki protocol, using toluene or ethyl acetate as the extraction solvent.
Data Summary: Buchwald-Hartwig Parameters
| Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Amine Substrate | Notes |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | Primary/Secondary Amines, Anilines | Highly general and efficient system.[12] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | Secondary Amines | A classic bidentate ligand system.[9] |
| BrettPhos Pd G3 | LHMDS | Dioxane | 80-100 | Ammonia equivalents, hindered amines | For challenging or base-sensitive substrates. |
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a powerful and direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[13] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[14][15]
Reaction Mechanism
The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the other couplings, it involves the oxidative addition of the aryl bromide to Pd(0) and a final reductive elimination step.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium center.
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 3-(3-(Phenylethynyl)phenyl)oxetan-3-amine
This protocol outlines the coupling of the title compound with phenylacetylene.
Materials & Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Et₃N, 3.0-4.0 eq). The amine base should be degassed prior to use. Add phenylacetylene (1.2 eq) via syringe.
-
Causality Note: The amine base serves multiple roles: it neutralizes the HBr and HCl generated, acts as a solvent or co-solvent, and facilitates the formation of the copper acetylide. Anhydrous and anaerobic conditions are crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Perform a standard aqueous workup as described in the Suzuki protocol, followed by purification via flash column chromatography.
Data Summary: Sonogashira Coupling Parameters
| Catalyst System (Pd/Cu) | Base | Solvent | Temp (°C) | Alkyne Substrate | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | RT - 50 | Aryl, Alkyl Alkynes | Classic, reliable conditions.[15] |
| Pd(OAc)₂/PPh₃ / CuI | K₂CO₃ / Et₃N | Acetonitrile | 60-80 | Functionalized Alkynes | Alternative base system. |
| Pd(dppf)Cl₂ (No Cu) | Cs₂CO₃ | Dioxane | 80-100 | Terminal Alkynes | Copper-free conditions can prevent homocoupling.[16] |
Conclusion
This compound is a powerful and versatile building block for drug discovery and development. Its unique structure allows for the strategic installation of the beneficial oxetane motif while providing a reactive handle for extensive molecular diversification. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and robust pathways to generate libraries of novel compounds with diverse C-C and C-N bonds, enabling the fine-tuning of biological activity and physicochemical properties.
References
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters.
- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Organic Chemist. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.
- Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?
- Lubaev, A. E., et al. (2024).
- Lubaev, A. E., et al. (2024).
- Wickens, Z. K., et al. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Angewandte Chemie.
- BLDpharm. (n.d.). 1332920-63-4|3-(3-Bromophenyl)oxetan-3-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Overview of the Synthesis
The most common and efficient route to 3-(3-Bromophenyl)oxetan-3-amine is the reductive amination of the corresponding ketone precursor, 3-(3-bromophenyl)oxetan-3-one. This process involves the in situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the target primary amine. The final step involves the formation of the hydrochloride salt to aid in purification and improve stability.
While seemingly straightforward, this synthesis presents unique challenges primarily related to the stability of the strained oxetane ring and the potential for side reactions.[1][2][3] This guide will address these issues systematically.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: My overall yield is very low. What are the likely causes?
Low yield is the most common complaint and can stem from several factors. The key is to identify whether the issue lies in an incomplete reaction, competing side reactions, or product loss during workup and purification.
Root Cause Analysis:
-
Incomplete Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine is a reversible, equilibrium-driven process.[4] Insufficient removal of water or an incorrect pH can stall the reaction at this stage.
-
Oxetane Ring-Opening: The strained four-membered oxetane ring is susceptible to cleavage under harsh conditions, particularly strongly acidic environments.[1][2][3][5] This is a critical point of failure, as the resulting 1,3-diol derivatives are difficult to separate from the desired product. While 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance, acidic catalysis can still promote unwanted ring-opening.[1][3][5]
-
Over-reduction: While less common for ketones, aggressive reducing agents or prolonged reaction times can potentially lead to the reduction of the aromatic bromine substituent.
-
Product Loss During Workup: The final amine hydrochloride product is often water-soluble.[6] Improper extraction techniques, such as attempting to extract the salt directly from an aqueous solution with a non-polar organic solvent, can lead to significant product loss.
Troubleshooting Workflow:
FAQ 2: My final product is impure. How can I identify and eliminate common contaminants?
Purity is paramount for downstream applications. The most common impurities are unreacted starting material, the secondary amine byproduct, and ring-opened species.
-
Unreacted Ketone:
-
Identification: Easily detected by TLC (will have a different Rf value) or ¹H NMR (presence of the characteristic ketone signal).
-
Solution: Ensure the reaction goes to completion by extending the reaction time or optimizing the conditions as described in FAQ 1. For purification, flash chromatography on silica gel can be effective, but see the note on deactivation below.
-
-
Secondary Amine Formation:
-
Mechanism: The desired primary amine product is nucleophilic and can react with another molecule of the ketone starting material, leading to a secondary amine byproduct after reduction.
-
Solution: This side reaction is suppressed by using a large excess of the ammonia source (e.g., ammonium acetate).[7] This ensures the ketone is more likely to react with ammonia than with the product amine.
-
-
Ring-Opened Byproducts:
-
Identification: These are typically more polar diol-containing compounds. They may appear as baseline material on TLC or as complex, broad signals in the ¹H NMR spectrum.
-
Solution: The best strategy is prevention. Use mild, buffered reaction conditions. Avoid strong acids like concentrated HCl for pH adjustment.[3][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it operates effectively under mildly acidic conditions without the need for strong acid catalysts.[7][8]
-
Purification Protocol Note: When using column chromatography, the amine product can streak or decompose on standard silica gel. It is highly recommended to use silica gel deactivated with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading the sample) or to use a different stationary phase like alumina.
FAQ 3: The reaction seems to stall and does not proceed to completion. What should I check?
A stalled reaction points to an issue with one of the key components or conditions.
Key Parameters to Verify:
| Parameter | Recommended Specification | Rationale & Common Issues |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) | These reagents are selective for the protonated imine (iminium ion) over the ketone, which is crucial for one-pot reactions.[4][9][10] NaBH₄ can also be used, but it may reduce the ketone if added too early.[8] Ensure the reagent is fresh and has been stored under anhydrous conditions. |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Provides both ammonia and the acetic acid catalyst needed for imine formation.[7] Use a significant excess (5-10 equivalents) to drive the equilibrium and prevent secondary amine formation. |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH) | The choice depends on the reducing agent. NaBH(OAc)₃ is not very compatible with methanol, so DCE or THF are preferred.[8] NaBH₃CN works well in methanol.[8][11] Ensure the solvent is anhydrous. |
| pH | Mildly acidic (pH ~5-6) | Imine formation is catalyzed by acid, but the amine nucleophile is deactivated if the pH is too low. The equilibrium is optimal in this range.[4] Ammonium acetate naturally buffers the reaction in this range. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the critical parameters discussed above.
Step 1: Reductive Amination
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-bromophenyl)oxetan-3-one (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Stir the suspension at room temperature for 1-2 hours to facilitate initial imine formation. The mixture will likely remain a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Caution: Addition may cause some gas evolution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting ketone spot has been fully consumed.
Step 2: Workup and Isolation of the Free Amine
-
Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.
-
Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-bromophenyl)oxetan-3-amine as a free base.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the side of the flask or adding a seed crystal.
-
Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with a wetted pH strip to ensure it is acidic).
-
Stir the resulting slurry at room temperature for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to obtain the pure this compound.
References
-
W. J. Morris, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Krasavin, M., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
University of Rochester. Reductive Amination - Common Conditions. [Link]
-
Chemistry Steps. From Aldehydes and Ketones to Amines. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
YouTube. Reductive Amination. [Link]
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
Stability and storage conditions for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride.
Technical Support Center: 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
A Guide to Ensuring Stability and Integrity in Research Applications
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this compound. By understanding its chemical characteristics, you can mitigate degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] A controlled temperature, typically between 2-8°C, is recommended.[2] The container must be tightly sealed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[1][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidation and moisture-related degradation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are best prepared fresh before use. If storage is necessary, it is recommended to dissolve the compound in a suitable, dry solvent like DMSO.[4] For short-term storage, refrigerated temperatures (2-8°C) are suitable. For longer-term storage, prepare small aliquots in single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Always use amber vials or wrap containers in foil to protect photosensitive compounds from light.[4]
Q3: What are the primary degradation pathways for this molecule?
-
Hydrolysis: The amine hydrochloride salt can absorb moisture, which may lead to hydrolysis.[1][3]
-
Oxidation: The amine group's lone pair of electrons makes it susceptible to oxidation, which is mitigated by its salt form.[5]
-
Photolytic Degradation: Aromatic bromine compounds can be sensitive to light, potentially leading to decomposition.[6]
-
Ring-Opening of the Oxetane: The strained four-membered oxetane ring can be susceptible to ring-opening under strongly acidic conditions or high temperatures.[7]
Q4: What are the visible signs of degradation?
A4: Any change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown) or clumping, can indicate moisture absorption or chemical degradation.[1] If you observe any such changes, it is crucial to verify the compound's purity using an appropriate analytical method like HPLC before use.[1]
Q5: What materials and substances are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents and strong bases.[1] Strong bases will deprotonate the amine hydrochloride, converting it to the free base, which can alter its solubility and stability.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Degradation of the solid compound due to improper storage. 2. Degradation of the stock solution.[4] | 1. Discard the suspect solid and use a fresh, unopened container. If unavailable, confirm the purity of the existing material via analytical methods (e.g., HPLC) before use.[1] 2. Prepare a fresh stock solution immediately before each experiment. Ensure proper storage of the solid to prevent degradation of the source material.[4] |
| Precipitate formation in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved, which can be aided by gentle vortexing. If it does not redissolve, prepare a fresh solution.[1] |
| Discoloration or clumping of the solid compound. | Moisture absorption and/or chemical degradation.[1] | This indicates potential degradation. It is strongly recommended to use a fresh sample. If not possible, the purity must be confirmed analytically before proceeding with experiments. |
| Loss of compound activity in cell culture media. | Instability of the compound in the aqueous, physiological pH environment of the media. | Minimize the incubation time of the compound in the media.[8] Consider performing a stability study of the compound in your specific cell culture media over time, analyzing its concentration at various time points by HPLC or LC-MS.[4][8] |
Logical Flow for Troubleshooting Compound Instability
Caption: A flowchart for troubleshooting common issues related to small molecule instability.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol outlines a method to determine the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, experimental buffer)
-
Amber vials
-
Analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Incubation: Aliquot the stock solution into several amber vials and store them under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Analysis: Immediately analyze the sample using a validated HPLC or LC-MS method to determine the concentration of the intact compound.
-
Data Evaluation: Plot the concentration of the compound against time to determine its stability profile under the tested conditions. A significant decrease in concentration over time indicates degradation.
Visualizing Potential Degradation Pathways
The following diagram illustrates the key chemical moieties of this compound and their potential points of instability.
Caption: Key structural features and their associated stability concerns.
References
- Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
- Benchchem. (n.d.). Technical Support Center: Enhancing Small Molecule Stability for Long-Term Studies.
- Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake.
- Benchchem. (n.d.). Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions.
- ACS Publications. (n.d.). Physiochemical Properties of Alkylaminium Sulfates: Hygroscopicity, Thermostability, and Density.
- ACP. (n.d.). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). preventing decomposition of oxetane ring during synthesis.
- ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
- ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
- ResearchGate. (n.d.). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor.
- Sigma-Aldrich. (n.d.). This compound.
- Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
- PubMed. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution.
- Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?.
- HortHerb Publisher. (n.d.). 3-(3-Bromophenyl)oxetan-3-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FCKeditor - Resources Browser [hortherbpublisher.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Solubility Challenges with 3-(3-Bromophenyl)oxetan-3-amine HCl: A Technical Support Guide
Welcome to the technical support center for 3-(3-Bromophenyl)oxetan-3-amine HCl. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. As a hydrochloride salt, this molecule's polarity can present hurdles in achieving desired concentrations for various synthetic applications. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chemical principles at play to empower you to overcome these obstacles effectively.
Understanding the Challenge: Why is 3-(3-Bromophenyl)oxetan-3-amine HCl Poorly Soluble in Many Organic Solvents?
3-(3-Bromophenyl)oxetan-3-amine hydrochloride is an ionic salt. The protonated amine (R-NH3+) and the chloride anion (Cl-) create a highly polar species.[1][2] According to the principle of "like dissolves like," polar compounds exhibit greater solubility in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3] Many organic solvents used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene, are significantly less polar than the salt. This polarity mismatch is the primary reason for the observed low solubility. The oxetane ring, while contributing to some favorable physicochemical properties in drug discovery, does not fully counteract the ionic nature of the hydrochloride salt in the context of solubility in non-polar organic media.[4][5]
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 3-(3-Bromophenyl)oxetan-3-amine HCl in my reaction solvent. What are my options?
A1: You have several strategies at your disposal, ranging from simple adjustments to a chemical modification of the starting material. The most common and effective approach is to convert the hydrochloride salt to its more organic-soluble freebase form. Other options include careful solvent selection, the use of co-solvents, and adjusting the temperature.
Q2: What is the "freebase" form, and why is it more soluble?
A2: The freebase is the neutral form of the amine (R-NH2). By removing the proton from the nitrogen atom, the ionic character of the molecule is eliminated.[6] This significantly reduces its polarity, making it much more soluble in a wider range of organic solvents.
Q3: Will heating the mixture improve solubility?
A3: Gentle warming can increase the rate of dissolution and may slightly increase the solubility of the salt in some polar aprotic solvents like DMF or DMSO. However, for most solids dissolving in liquids, an increase in temperature leads to an increase in solubility.[7] It is crucial to be cautious, as excessive heat can lead to the degradation of your compound. Always perform a small-scale test to assess thermal stability.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent can be an effective strategy. Adding a small amount of a polar protic solvent, such as methanol or ethanol, to a suspension of the HCl salt in a less polar solvent like DCM can sometimes be sufficient to achieve dissolution.[8] The polar co-solvent helps to solvate the ionic salt, facilitating its dissolution in the bulk solvent.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic approach to addressing the poor solubility of 3-(3-Bromophenyl)oxetan-3-amine HCl.
Step 1: Solvent Selection and Optimization
Before resorting to chemical modification, ensure you have explored the full range of suitable solvents.
-
Polar Aprotic Solvents: If your reaction chemistry allows, consider starting with more polar aprotic solvents where the HCl salt is likely to have higher intrinsic solubility.
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Polar Protic Solvents: For some applications, polar protic solvents may be suitable, although they can sometimes participate in side reactions.
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
-
Co-Solvent Strategy: If you must use a less polar solvent like DCM or THF, introduce a polar co-solvent.
-
Suspend the 3-(3-Bromophenyl)oxetan-3-amine HCl in your primary solvent (e.g., DCM).
-
Add a small amount of methanol or ethanol dropwise while stirring vigorously.
-
Continue adding the co-solvent until the solid dissolves. Be mindful that a large proportion of the co-solvent may alter your reaction conditions.
-
Step 2: Conversion to the Freebase
This is often the most reliable method for achieving solubility in a broad range of organic solvents. You can perform this as a separate workup step or, in some cases, in situ.
This method is ideal when you want to isolate the pure freebase before proceeding with your reaction.
Protocol:
-
Dissolution: Dissolve the 3-(3-Bromophenyl)oxetan-3-amine HCl in water.
-
Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, with stirring until the pH of the aqueous layer is basic (pH 9-10).[9]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The freebase, being less polar, will partition into the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the freebase, which is often an oil or a low-melting solid.
Visual Workflow for Aqueous Basic Workup:
Caption: Aqueous workup to isolate the freebase.
This method is useful when you want to avoid isolating the freebase and use it directly in the subsequent reaction.
Protocol:
-
Suspension: Suspend the 3-(3-Bromophenyl)oxetan-3-amine HCl in your anhydrous reaction solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a stoichiometric amount (typically 1.0-1.1 equivalents) of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stirring: Stir the mixture at room temperature or 0 °C for 15-30 minutes. The amine HCl will react to form the soluble freebase and the corresponding triethylammonium or diisopropylethylammonium chloride salt, which often precipitates out of solution as a white solid.
-
Reaction: The resulting mixture, containing the dissolved freebase, can often be used directly in your next reaction step (e.g., a coupling reaction). The precipitated salt generally does not interfere with many common transformations.
Decision Tree for Solubility Strategy:
Caption: Decision-making workflow for solubilization.
Data Summary: Qualitative Solubility
| Solvent | Type | Expected Solubility of HCl Salt | Expected Solubility of Freebase |
| Water | Polar Protic | Soluble | Sparingly Soluble to Insoluble |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | Soluble |
| DMSO, DMF | Polar Aprotic | Soluble to Moderately Soluble | Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Non-polar Aprotic | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Non-polar Aprotic | Insoluble | Soluble |
| Toluene, Hexanes | Non-polar | Insoluble | Soluble |
| Diethyl Ether | Non-polar | Insoluble | Soluble |
References
- BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.
- BLDpharm. (n.d.). 1332920-63-4|3-(3-Bromophenyl)oxetan-3-amine.
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Molecules.
- Enamine. (n.d.). Oxetanes. Retrieved from a chemical building block supplier's website.
- MH Chem. (2022). How to purify Amine? [Video]. YouTube.
- CymitQuimica. (n.d.). 3-Amino-3-(3-bromophenyl)oxetane hydrochloride.
- PubChem. (n.d.). This compound.
- Gauth. (n.d.). What effect does adding HCl have on the solubility of your amines?
- ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from a Chemistry Stack Exchange discussion.
- PubMed. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility.
- PMC. (n.d.). Oxetanes in Drug Discovery Campaigns.
- TOKU-E. (n.d.). Solubility Data Resource. Retrieved from a life sciences company's resource page.
- Sciencemadness.org. (2007). amine salt formation in ketones as solvents.
- Sigma-Aldrich. (n.d.). This compound.
- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Oxetan-3-amine hydrochloride.
- CymitQuimica. (n.d.). 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride.
- BLDpharm. (n.d.). 491588-41-1|Oxetan-3-amine hydrochloride.
- BLDpharm. (n.d.). 1341593-78-9|N-(4-Bromophenyl)oxetan-3-amine.
Sources
- 1. gauthmath.com [gauthmath.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes - Enamine [enamine.net]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Strained Oxetane Ring Systems
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with strained oxetane ring systems. This resource is designed to provide expert-backed, field-proven insights into the common and complex challenges encountered during the characterization of these unique four-membered heterocycles. Due to their inherent ring strain and distinct electronic properties, oxetanes can present non-trivial challenges during spectroscopic and crystallographic analysis. This guide offers troubleshooting advice and in-depth explanations to ensure accurate and reliable characterization of your novel oxetane-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My 1H NMR signals for the oxetane ring protons are displaying unusual chemical shifts and/or complex splitting patterns. What could be the cause?
Answer: This is a common observation stemming from the unique geometry and conformational dynamics of the oxetane ring.
-
Causality: The four-membered ring is not perfectly planar but exists in a puckered conformation to alleviate torsional strain.[1][2] This puckering can be dynamic, leading to complex magnetic environments for the ring protons. The electronegativity of the oxygen atom significantly deshields the adjacent α-protons, shifting them downfield. Substituents on the ring can further lock the conformation or introduce additional anisotropic effects, leading to unexpected chemical shifts and coupling constants. For instance, in unsubstituted oxetane, the α-protons (next to the oxygen) typically appear around 4.65 ppm, while the β-protons are found near 2.61 ppm.[3]
-
Troubleshooting Protocol:
-
Acquire High-Field NMR Data: If possible, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). The increased spectral dispersion can help resolve overlapping multiplets.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This will definitively establish the proton-proton coupling network within the ring and confirm which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, aiding in the unambiguous assignment of both 1H and 13C signals.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons. For substituted oxetanes, NOE/ROE correlations can provide definitive evidence for the relative stereochemistry by showing which substituents are on the same side of the ring.[1]
-
-
Variable Temperature (VT) NMR: If you suspect dynamic puckering or conformational exchange, acquiring spectra at different temperatures can be informative. If the spectrum sharpens or changes significantly at lower or higher temperatures, it suggests a dynamic process is occurring on the NMR timescale.
-
Question 2: I am struggling to assign the quaternary carbon in my 3,3-disubstituted oxetane using 13C NMR. It's either very weak or not visible at all.
Answer: The absence or low intensity of quaternary carbon signals is a known phenomenon in 13C NMR spectroscopy and can be particularly pronounced in strained systems.
-
Causality: Quaternary carbons lack directly attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons. Furthermore, their relaxation times (T1) can be very long, leading to signal saturation and reduced intensity, especially with rapid pulsing common in standard 13C NMR experiments.
-
Troubleshooting Protocol:
-
Increase Relaxation Delay (d1): The most effective solution is to increase the relaxation delay between pulses. A delay of 5-10 seconds (or even longer) will allow the quaternary carbon to fully relax, leading to a significant increase in signal intensity.
-
Use a Different Pulse Program: Some NMR pulse sequences are specifically designed to observe carbons with long T1 values. Consult with your NMR facility manager about using such programs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment detects correlations between protons and carbons over two or three bonds. Even if the quaternary carbon is not visible in the 1D 13C spectrum, it can often be identified in the HMBC spectrum through its correlations with nearby protons (e.g., protons on substituent groups or at the C2/C4 positions of the oxetane ring).
-
Section 2: X-ray Crystallography
Question 3: I am having difficulty obtaining single crystals of my oxetane-containing compound suitable for X-ray diffraction. Are there any known issues?
Answer: While not unique to oxetanes, their combination of polarity and often moderate molecular weight can make crystallization challenging.
-
Causality: The polar oxygen atom in the oxetane ring can act as a strong hydrogen bond acceptor.[1][4] This can lead to the formation of oils or amorphous solids if strong intermolecular interactions are not well-ordered. Additionally, the inherent flexibility of some substituents can hinder the formation of a well-defined crystal lattice.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Employ a wide range of solvents with varying polarities and vapor pressures for crystallization trials. Common techniques include slow evaporation, vapor diffusion (e.g., ether/pentane, CH2Cl2/hexane), and cooling.
-
Utilize Co-crystallization: If your molecule has a suitable functional group (e.g., an amine or carboxylic acid), try to form a salt or co-crystal with a well-behaved counter-ion or co-former. This can often enforce a more ordered packing arrangement.
-
Seed the Crystallization: If you have even a small amount of crystalline material, use it to seed a supersaturated solution to promote the growth of larger, higher-quality single crystals.
-
Question 4: My X-ray crystal structure shows unexpected bond angles and a puckered conformation. How do I interpret this?
Answer: This is the expected and most accurate representation of an oxetane ring's structure.
-
Causality: The ideal tetrahedral bond angle is ~109.5°. The endocyclic angles in an oxetane ring are significantly compressed due to its four-membered nature, resulting in substantial ring strain (approximately 25.5 kcal/mol).[5][6] The first X-ray analysis of unsubstituted oxetane revealed endocyclic angles of ~90.2° (C-O-C), ~92.0° (C-C-O), and ~84.8° (C-C-C).[1] To minimize eclipsing interactions between the methylene protons, the ring adopts a non-planar, puckered conformation. The degree of this puckering can be influenced by the nature and position of substituents.[1]
-
Data Interpretation and Validation:
-
Compare to Literature Values: Compare your observed bond lengths, bond angles, and puckering angle to established values for similar oxetane systems from the Cambridge Structural Database (CSD).
-
Puckering Analysis: The degree of puckering is a key structural parameter. For unsubstituted oxetane, the puckering angle is small (~8.7° at 140 K).[4][5] Substituents, particularly at the 3-position, can significantly increase this angle.
-
Check for Disorder: In some cases, the oxetane ring may be disordered in the crystal lattice, modeling two or more puckered conformations. This should be carefully refined by the crystallographer.
-
Section 3: Vibrational Spectroscopy (IR & Raman)
Question 5: I am trying to identify the characteristic oxetane ring vibrations in my IR spectrum, but the spectrum is very complex. Which bands should I look for?
Answer: The vibrational spectrum of oxetane is complicated by the coupling of the low-frequency ring-puckering mode with other vibrations.[7]
-
Causality: Oxetane has a very low-frequency ring-porking vibration (around 53 cm-1).[7] This mode can couple with other, higher-frequency vibrations, leading to the appearance of combination bands and "hot bands" (transitions from excited vibrational states) that complicate the spectrum. This makes a simple "group frequency" approach challenging.
-
Key Vibrational Modes to Look For:
-
C-O Asymmetric Stretch: This is often a strong band typically found around 1000-1010 cm-1.
-
C-C Symmetric Stretch: This vibration usually appears near 1030 cm-1.[7]
-
Ring Deformation Modes: There are several ring deformation or "breathing" modes that are characteristic but can be harder to assign definitively without computational support.
-
-
Troubleshooting and Confirmation Workflow:
-
Computational Chemistry: The most reliable way to assign the vibrational spectrum of a new oxetane is to perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d,p) level.[8] The calculated vibrational frequencies (which may need to be scaled by a small factor) can then be compared to your experimental spectrum to make confident assignments.
-
Isotopic Labeling: While synthetically demanding, isotopic substitution (e.g., with 18O or 13C) will cause predictable shifts in the vibrational frequencies of the modes involving that atom, providing definitive proof of assignment.
-
Section 4: General Stability and Reactivity
Question 6: My oxetane-containing compound appears to be decomposing during purification on silica gel or upon standing in acidic media. Is this expected?
Answer: Yes, the stability of the oxetane ring is a significant concern and is highly dependent on its substitution pattern and the reaction conditions.
-
Causality: The inherent ring strain of the oxetane makes it susceptible to acid-catalyzed ring-opening reactions.[4][9] The oxygen atom can be protonated by a Brønsted acid or coordinate to a Lewis acid (including the acidic silanol groups on the surface of silica gel), which activates the ring for nucleophilic attack. This can lead to the formation of 1,3-diols or other ring-opened products.
-
Troubleshooting and Mitigation Strategies:
-
Purification:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) and then re-equilibrate with the pure eluent. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification.
-
-
Reaction Workup: During aqueous workups, use a mild base (e.g., saturated NaHCO3 solution) to neutralize any residual acid before extraction and concentration.
-
Storage: Store purified oxetane compounds in a neutral, aprotic environment, preferably at low temperatures, to minimize degradation over time.
-
Structural Considerations: Be aware that 3,3-disubstituted oxetanes are generally more chemically stable than monosubstituted or 2-substituted oxetanes.[10][11] However, even this substitution pattern does not guarantee complete stability under harsh acidic conditions.[11]
-
Visualized Workflows
Data Summary Table
| Parameter | Unsubstituted Oxetane | Typical Range for Substituted Oxetanes | Key Challenge/Consideration |
| Ring Strain Energy | ~25.5 kcal/mol[5] | Similar, can be slightly higher | High strain drives reactivity, especially ring-opening.[12] |
| Puckering Angle | ~8.7° (at 140 K)[5] | 5° - 20° | Influences proton environments in NMR; increases with substitution.[1] |
| 1H NMR (α-CH2) | ~4.65 ppm[3] | 4.0 - 5.0 ppm | Sensitive to substituents and ring conformation. |
| 1H NMR (β-CH2) | ~2.61 ppm[3] | 2.5 - 3.5 ppm | Can show complex coupling due to puckering. |
| 13C NMR (α-C) | ~72.8 ppm | 65 - 85 ppm | Chemical shift is highly dependent on substitution. |
| 13C NMR (β-C) | ~23.1 ppm | 20 - 40 ppm | Generally less sensitive than α-carbons. |
| Stability to Acid | Low | Low to Moderate | Prone to ring-opening; 3,3-disubstitution increases stability.[11] |
References
-
Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7677-7687. [Link]
-
Howell, J. M. (2021). Unusual Transformations of Strain-Heightened Oxetanes. Accounts of Chemical Research, 54(20), 3850–3862. [Link]
-
Mills, I. M., & Robiette, A. G. (1975). The puckering coordinate in oxetane. Molecular Physics, 30(1), 195-202. [Link]
-
Mahassneh, O. (2017). Synchrotron-based infrared spectrum of oxetane. University of Manitoba. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. [Link]
-
Jokisaari, J., & Diehl, P. (1992). The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Molecular Physics, 77(1), 127-134. [Link]
-
Figure 1. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (n.d.). ResearchGate. [Link]
-
Investigation of the Pure Rotational Spectra of Thietane and Oxetane and Vibrational spectra of Thietane. (n.d.). ResearchGate. [Link]
-
The high resolution FTIR-spectrum of oxetane. (n.d.). ResearchGate. [Link]
-
Banhegyi, G., Fogarasi, G., & Pulay, P. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. Journal of Molecular Structure: THEOCHEM, 103, 145-161. [Link]
-
Mills, I. M., & Robiette, A. G. (1975). The puckering coordinate in oxetane. CentAUR. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. [Link]
-
Vera, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]
-
Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. (2019). The Journal of Organic Chemistry, 84(12). [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2023). International Journal of Molecular Sciences, 24(13), 10815. [Link]
-
Oxetane, 3,3-dimethyl-. (n.d.). NIST WebBook. [Link]
-
Paukstelis, J. V., & Yates, P. (1966). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 31(5), 1413-1422. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry, 259, 115668. [Link]
-
Vera, M. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]
-
Zhang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51261-51268. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 50(25), 6335-6349. [Link]
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
-
Huestis, M. P., & Terrett, N. K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12513-12528. [Link]
-
A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. (2025). Organic Letters. [Link]
-
Oxetane Presentation.pptx. (n.d.). The Dong Group. [Link]
-
Howell, J. M. (2021). Unusual Transformations of Strain-Heightened Oxetanes. Accounts of Chemical Research, 54(20), 3850–3862. [Link]
-
Wuts, P. G. M., & Chambers, C. L. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unusual Transformations of Strain-Heightened Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of 3-Amino-oxetanes
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 3-amino-oxetanes. This guide is designed to provide expert advice and practical solutions to a common and critical challenge: preventing the decomposition of these valuable building blocks during purification. The unique strained-ring system of 3-amino-oxetanes, while offering desirable properties in medicinal chemistry, also presents specific stability challenges. This document will equip you with the knowledge to confidently purify these compounds while preserving their structural integrity.
Frequently Asked Questions (FAQs)
Q1: My 3-amino-oxetane appears to be decomposing during silica gel column chromatography. What is the likely cause?
The most probable cause is the acidic nature of standard silica gel. The oxetane ring, particularly in the presence of a protonated amine, is susceptible to acid-catalyzed ring-opening.[1][2][3] The silanol groups (Si-OH) on the surface of silica create a localized acidic environment that can lead to the degradation of your compound, resulting in low yields and impure fractions.
Q2: Are there any general indicators that my 3-amino-oxetane might be particularly unstable?
Yes, the substitution pattern on the oxetane ring plays a significant role in its stability. As a general rule, 3,3-disubstituted oxetanes tend to be more stable than their 3-monosubstituted counterparts.[2] This increased stability is attributed to steric hindrance around the oxetane oxygen, which can impede the approach of nucleophiles that might initiate ring-opening. If your 3-amino-oxetane is monosubstituted at the 3-position, it is more likely to be sensitive to acidic conditions.
Q3: Besides column chromatography, what other common laboratory procedures can cause the decomposition of 3-amino-oxetanes?
High temperatures and strongly acidic conditions, in general, should be avoided. For example, distillations at elevated temperatures could induce thermal decomposition. Also, work-up procedures involving strong acids to wash or extract the compound can lead to ring-opening. While some studies have shown aryl amino-oxetanes to have remarkable stability towards acidic and basic conditions, it is best to err on the side of caution, especially when dealing with novel derivatives.[4]
Troubleshooting Guide: Purification Strategies
If you are experiencing decomposition of your 3-amino-oxetane during purification, here are several field-proven strategies to overcome this challenge.
Strategy 1: Deactivation of Silica Gel
For routine purifications where a switch from silica gel is not desired, deactivating the stationary phase is a simple and effective solution.
Causality: The basicity of the amine in your 3-amino-oxetane leads to strong interactions with the acidic silanol groups on the silica surface, which can catalyze decomposition. By adding a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase, you can effectively neutralize these acidic sites, creating a more inert environment for your compound.
Experimental Protocol: Flash Chromatography with Deactivated Silica Gel
-
Solvent System Selection: Develop a suitable solvent system for your compound using standard silica TLC plates. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane).
-
Mobile Phase Preparation: To your chosen eluent, add 0.5-2% (v/v) of triethylamine. For example, for a 1 L mobile phase, add 5-20 mL of TEA.
-
Column Packing: Pack your column with silica gel using the TEA-containing mobile phase.
-
Equilibration: Before loading your sample, flush the packed column with at least 3-5 column volumes of the mobile phase to ensure the silica is fully deactivated.
-
Sample Loading and Elution: Load your crude 3-amino-oxetane and proceed with the chromatography as usual. The TEA in the mobile phase will prevent the compound from interacting strongly with the silica and mitigate acid-catalyzed decomposition.
Strategy 2: Alternative Stationary Phases
When working with highly sensitive 3-amino-oxetanes, switching to a more inert stationary phase is often the most robust solution.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[5][6][7] It is available in neutral and basic grades, both of which are less acidic than silica. Neutral alumina is often a good starting point.
Experimental Protocol: Flash Chromatography on Neutral Alumina
-
Stationary Phase: Select a neutral alumina with a suitable particle size for flash chromatography.
-
Solvent System: Common solvent systems for alumina include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or other combinations of non-polar and polar solvents. The polarity of the eluent will generally need to be higher than what is used for silica gel.
-
Column Preparation and Elution: Pack and run the column as you would with silica gel, but without the need for a basic additive in the mobile phase.
-
-
Florisil: Florisil is a magnesium silicate-based adsorbent that is even milder than neutral alumina.[5][6] It is particularly useful for separating acid-sensitive compounds.
Experimental Protocol: Purification using Florisil
-
Stationary Phase: Choose Florisil with an appropriate mesh size for your application.
-
Solvent System: Solvent selection is similar to alumina, and scouting with TLC (if Florisil plates are available) or small-scale test columns is recommended.
-
Procedure: The procedure is analogous to standard flash chromatography.
-
Strategy 3: Purification via Salt Formation
For 3-amino-oxetanes that are particularly prone to decomposition or are difficult to handle as a free base (e.g., low boiling point liquids), purification via salt formation is an excellent non-chromatographic method. The formation of a crystalline salt can allow for easy isolation and purification by filtration and washing.
Causality: Converting the basic amine to a salt with a suitable acid can result in a stable, crystalline solid that can be easily separated from non-basic impurities. The choice of acid is critical; dicarboxylic acids like oxalic acid are often used as they can form well-defined crystalline salts. The free amine can then be regenerated by treatment with a base.
Experimental Protocol: Purification via Oxalate Salt Formation
-
Salt Formation:
-
Dissolve your crude 3-amino-oxetane in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
In a separate flask, prepare a saturated solution of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
The oxalate salt of your 3-amino-oxetane should precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Dry the salt under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the purified oxalate salt in water or a biphasic mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the mixture in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), until the pH of the aqueous layer is basic (pH > 9).
-
Stir the mixture until all the solid has dissolved.
-
If using a biphasic system, separate the organic layer. Extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified 3-amino-oxetane.
-
Data Summary: Stability of 3-Amino-oxetanes
| Parameter | Condition | Stability Profile | Recommendations |
| pH | < 4 (Strongly Acidic) | High risk of ring-opening and decomposition.[1][2][3] | Avoid strong acids (e.g., HCl, H₂SO₄) during workup and purification. Use deactivated silica or alternative stationary phases for chromatography. |
| 4 - 9 (Mildly Acidic to Mildly Basic) | Generally stable, but sensitivity can vary with substitution pattern. | This is the ideal pH range for handling most 3-amino-oxetanes. | |
| > 9 (Strongly Basic) | Generally stable, but some degradation may occur with prolonged exposure or at elevated temperatures. | Strong bases are generally well-tolerated, but prolonged heating should be avoided. | |
| Temperature | > 80 °C | Increased risk of thermal decomposition, especially for prolonged periods. | Purify at room temperature whenever possible. If heating is necessary, do so for the shortest possible time. |
| Reagents | Strong Reducing Agents (e.g., LiAlH₄) | Can potentially lead to ring cleavage.[1] | Use milder reducing agents if a reduction is necessary in the presence of the oxetane ring. |
| Lewis Acids | Can catalyze ring-opening. | Avoid the use of Lewis acids unless they are a required part of a specific reaction protocol. |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process for purifying 3-amino-oxetanes and the mechanism of acid-catalyzed decomposition.
Caption: Acid-catalyzed decomposition of 3-amino-oxetanes.
Caption: Troubleshooting workflow for 3-amino-oxetane purification.
References
- BenchChem. (2025).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE.
- Scribd. (n.d.).
- Bryan Research & Engineering, LLC. (2008).
- Scribd. (n.d.). Troubleshooting of Amine Regn. Scribd.
- Teledyne ISCO. (2012).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Hawach. (2025).
- Wessel, H. P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- The Dow Chemical Company. (1967). Process for the purification of amines. U.S.
- BenchChem. (2025).
- Organic Syntheses. (2025).
- Teledyne ISCO. (2012).
- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery.
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Bull, J., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- BenchChem. (2025). preventing decomposition of oxetane ring during synthesis.
- Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.
- Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
- Silvi, M., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Bull, J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- SiliCycle. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Function, Installation of Neutral Alumina Flash Columns - Hawach [hawachhplccolumn.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromo-Substituted Oxetanes
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with bromo-substituted oxetanes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to support your experimental success. Oxetanes are increasingly valuable motifs in medicinal chemistry, and their successful functionalization is key to unlocking novel chemical space. This resource provides practical, field-proven insights to overcome the unique challenges presented by these strained heterocyclic substrates.
Troubleshooting Guide
This section addresses common problems encountered during the palladium-catalyzed cross-coupling of bromo-substituted oxetanes. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with a bromo-oxetane substrate is resulting in low or no conversion to the desired product. What are the primary factors to investigate?
A: Low to no yield in these reactions is a common but surmountable issue. A systematic approach to troubleshooting is essential. The primary areas to investigate are the quality of your reagents and the specific components of your catalytic system.
Initial Checks:
-
Reagent Integrity: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can significantly hinder the reaction by poisoning the catalyst and reacting with the organometallic coupling partner. Solvents should be freshly dried or sourced from a reputable supplier.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., argon or nitrogen). The active Pd(0) species can be oxidized and deactivated in the presence of oxygen.[1]
-
Catalyst Activity: The choice and handling of the palladium source and ligand are critical. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species must be efficient. If you suspect poor reduction, consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).
Systematic Optimization:
If the initial checks do not resolve the issue, a more systematic optimization of the reaction conditions is necessary. The following flowchart outlines a logical approach to troubleshooting low yields:
Troubleshooting Low Yield Workflow
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote oxidative addition.[2][3]
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step. A base that is too weak may not sufficiently activate the organometallic reagent, while an overly strong base can lead to side reactions. A screening of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU) is recommended.
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability and activity of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. If solubility is an issue, a different solvent or a co-solvent system may be beneficial.
Issue 2: Observation of Significant Side Products, Including Potential Ring-Opening
Q: My reaction is proceeding, but I'm observing significant side products. I'm particularly concerned about the stability of the oxetane ring. What are the likely side reactions and how can I mitigate them?
A: The strained nature of the oxetane ring makes it susceptible to ring-opening under certain conditions, which is a key challenge in these cross-coupling reactions. Additionally, common side reactions associated with palladium catalysis can also occur.
Potential Side Reactions:
-
Oxetane Ring-Opening: While palladium catalysis is generally mild, certain conditions, particularly with more nucleophilic or basic reagents, could promote ring-opening of the oxetane. This is a known issue in related nickel-catalyzed cross-electrophile couplings of oxetanes.[4][5]
-
Homocoupling: The formation of biaryl or dialkyne products from the coupling of two molecules of the organometallic reagent is a common side reaction, often exacerbated by the presence of oxygen.[6]
-
Protodeborylation/Protodestannylation: Reaction of the organometallic reagent with trace amounts of water or other protic sources can lead to the formation of the corresponding protonated arene or alkyne.
-
Isomerization of Allylic Systems: If the bromo-substituent is on a carbon adjacent to a double bond within the oxetane ring system (a less common scenario), isomerization is possible.[1]
Strategies for Mitigation:
-
Milder Reaction Conditions: To preserve the oxetane ring, employ the mildest possible reaction conditions. This includes using weaker bases where feasible and avoiding excessively high temperatures.
-
Ligand Choice: The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, potentially outcompeting side reactions.
-
Careful Control of Stoichiometry: Using a slight excess of the organometallic reagent can sometimes drive the reaction to completion and minimize side reactions involving the starting bromo-oxetane.
-
Rigorous Inert Atmosphere: To prevent homocoupling, ensure the reaction is performed under strictly anaerobic conditions.
The following diagram illustrates the desired cross-coupling pathway versus the potential ring-opening side reaction:
Desired vs. Undesired Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: How does the oxetane ring affect the oxidative addition step?
A1: The oxetane ring is an electron-withdrawing group, which can influence the electronics of the C-Br bond. This electronic effect can potentially make the oxidative addition of the palladium catalyst to the C-Br bond more facile compared to a simple alkyl bromide. However, the steric bulk of the oxetane ring may also play a role, potentially hindering the approach of the catalyst.
Q2: Are there specific ligands that are recommended for cross-coupling with bromo-oxetanes?
A2: While there is no single "best" ligand, bulky, electron-rich phosphine ligands are generally a good starting point, especially for more challenging couplings. Ligands such as SPhos, XPhos, and RuPhos have shown broad utility in a variety of cross-coupling reactions and can be effective in promoting the desired transformation while minimizing side reactions.[7] For Sonogashira couplings, the addition of a copper(I) co-catalyst is often beneficial, though copper-free conditions are also possible.[8][9][10]
Q3: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction with a bromo-oxetane?
A3:
-
High-Purity Reagents: Start with the highest purity reagents available.
-
Dry and Degassed Solvents: Use freshly dried and thoroughly degassed solvents.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (glovebox or Schlenk line).
-
Pre-catalyst Preparation: If not using a pre-formed catalyst, consider pre-mixing the palladium source and ligand in a small amount of solvent to allow for complex formation before adding the other reagents.
-
Controlled Addition: In some cases, slow addition of one of the reagents can help to control the reaction and minimize side products.
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions adapted for bromo-substituted oxetanes. These should be considered as starting points for optimization.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromo-pyridines and bromo-oxazines.[11][12]
Materials:
-
Bromo-substituted oxetane (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-substituted oxetane, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is based on general procedures for the Buchwald-Hartwig amination.[3][7][13]
Materials:
-
Bromo-substituted oxetane (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium pre-catalyst and base to an oven-dried reaction vial.
-
Add the anhydrous toluene, followed by the bromo-substituted oxetane and the amine.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol is adapted from procedures for the Sonogashira coupling of bromo-pyridines and bromo-oxazines.[12][14]
Materials:
-
Bromo-substituted oxetane (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (Et₃N, 3 mL)
-
Anhydrous THF (3 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous THF and Et₃N, followed by the bromo-substituted oxetane and the terminal alkyne.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite®, and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Summary Tables
The following tables provide general starting conditions for the palladium-catalyzed cross-coupling of bromo-substituted oxetanes, based on literature for related substrates.
Table 1: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand | Bulky phosphines (e.g., SPhos, XPhos) | Ligand-to-metal ratio typically 1:1 to 2:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) | Base strength can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aqueous mixture is common to dissolve the base. |
| Temperature | 80-110 °C | Higher temperatures may risk oxetane decomposition. |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Pd Pre-catalyst | 1-3 mol% | Pre-catalysts are often more reliable. |
| Ligand | Buchwald ligands (e.g., XPhos, RuPhos) | Often incorporated in the pre-catalyst. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv) | Stronger bases are often required. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. |
| Temperature | 80-120 °C | Monitor for substrate stability. |
Table 3: General Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | PdCl₂(PPh₃)₂ is a common choice. |
| Cu(I) Co-catalyst | 2-10 mol% | Often improves reaction rates and yields. |
| Base | Et₃N, DIPA (often as solvent) | Amine base is crucial for the catalytic cycle. |
| Solvent | THF, DMF, Toluene | Co-solvent with amine base. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |
References
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization. National Institutes of Health. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Optimization of a Copper Catalyzed Cross Coupling Reaction. Digital Commons @ Macalester College. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
(PDF) Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Cross-Electrophile Coupling of Oxetanes. ScholarWorks. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines. American Chemical Society. [Link]
-
Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Copper-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. National Institutes of Health. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group. [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]
-
Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. [Link]
- Palladium-catalyzed coupling of aryl halides with alkynes.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]
- Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
C(sp2) bond activation of aryl oximes: synthetic and mechanistic studies. Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Organic Chemistry Portal. [Link]
- Preparation and use of palladium catalysts for cross coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Development of nickel-catalyzed cross-coupling reactions of oxetanes and azetidines | Poster Board #1252 - American Chemical Society [acs.digitellinc.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. kbfi.ee [kbfi.ee]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scirp.org [scirp.org]
Technical Support Center: HPLC Method Development for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
Welcome to the technical support center for the HPLC analysis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. As a small, polar, and basic molecule, this analyte presents common chromatographic challenges, including poor peak shape and variable retention. This document provides a structured, question-and-answer guide for method development, troubleshooting, and best practices, grounded in established scientific principles and regulatory standards.
Initial Method Development: Where to Begin?
A systematic approach is crucial for developing a robust and reliable HPLC method. Here are the answers to the most common questions when starting from scratch.
Q: What is the best starting point for column selection for achiral analysis?
A: The choice of column is the most critical factor. 3-(3-Bromophenyl)oxetan-3-amine is a polar basic compound, which makes it susceptible to strong interactions with acidic silanol groups present on the surface of traditional silica-based HPLC columns. This interaction is a primary cause of severe peak tailing.[1][2]
| Column Type | Stationary Phase Chemistry | Rationale & Key Advantages | Recommended pH Range |
| Modern, End-Capped C18 | High-purity silica with exhaustive end-capping | Minimizes accessible silanols, providing a good starting point for many applications. Offers a balance of hydrophobic retention and reduced secondary interactions. | 2 - 8 |
| Polar-Embedded Phase | C18 with an embedded polar group (e.g., amide, carbamate) | The embedded polar group helps to shield residual silanols and provides alternative selectivity. These columns are often compatible with 100% aqueous mobile phases.[3] | 2 - 8 |
| pH-Stable / Hybrid Particle | e.g., Ethylene Bridged Hybrid (BEH) C18 | These columns are mechanically strong and stable across a wide pH range (typically 1-12), allowing for method development at high pH where both silanols are ionized and the amine is neutral. | 1 - 12 |
| HILIC | Unbonded Silica, Amide, or Zwitterionic phases | Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative if reversed-phase methods fail to provide adequate retention. It uses a high organic mobile phase to retain polar analytes.[4][5] | 2 - 8 (Varies) |
Recommendation: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particles). If retention is poor or peak tailing persists after mobile phase optimization, switch to a pH-stable hybrid column to explore high pH conditions.
Q: What mobile phase conditions should I start with?
A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like your amine. You have two primary strategies: low pH or high pH.
-
Strategy 1: Low pH (pH 2.5 - 3.5)
-
Mechanism: At low pH, the primary amine on your analyte will be protonated (R-NH3+), making it more polar. Simultaneously, the acidic residual silanols on the column are also protonated (Si-OH) and thus neutral. This minimizes the strong ionic interaction that causes peak tailing.[1] The trade-off is that the protonated, more polar analyte may have weaker retention on a C18 column.
-
Starting Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in Water or 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.
-
Organic (B): Acetonitrile or Methanol.
-
-
Why Formic Acid? It is volatile, making it ideal for LC-MS compatibility, and provides a pH of approximately 2.7.[6] Phosphate buffers offer excellent pH control but are not MS-compatible.[7]
-
-
Strategy 2: High pH (pH 9 - 10.5) - Requires a pH-stable column
-
Mechanism: At high pH (at least 2 units above the analyte's pKa), the primary amine will be in its neutral, free-base form (R-NH2). This makes it more hydrophobic, leading to increased retention on a C18 column. While the column's silanols will be deprotonated and negatively charged (Si-O-), the interaction with the neutral amine is significantly weaker than the low-pH ionic interaction.
-
Starting Mobile Phase:
-
Aqueous (A): 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, pH adjusted to 10.0.
-
Organic (B): Acetonitrile or Methanol.
-
-
Why Ammonium Buffers? They are volatile and well-suited for LC-MS applications at high pH.[8][9]
-
Workflow for Initial Method Development
The following diagram outlines a logical workflow for developing your initial method.
Troubleshooting Guide
Even with a good starting point, you may encounter issues. This section addresses the most common problems in a direct Q&A format.
Problem: Poor Peak Shape (Tailing)
Q: My peak for this compound is tailing severely (Asymmetry Factor > 1.5). What are the causes and how do I fix it?
A: This is the most anticipated issue. Peak tailing for basic compounds is almost always caused by secondary interactions between the analyte and the stationary phase, specifically with ionized residual silanols.[1][10] However, other factors can contribute. Use the following decision tree to diagnose and solve the problem.
Detailed Steps for Fixing Amine Tailing:
-
Lower the Mobile Phase pH: This is the easiest first step. Ensure your mobile phase pH is between 2.5 and 3.0 to fully protonate the silanols.[1]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask silanol interactions and improve peak shape.[2]
-
Switch to a High-pH Method: If low pH is unsuccessful, the most robust solution is often to use a pH-stable column and switch to a high pH (e.g., 10). This changes the retention mechanism and moves away from the problematic silanol interactions.
-
Evaluate Your Column: If you are using an older column (Type A silica), it will have a higher concentration of acidic silanols. Switching to a modern, high-purity, fully end-capped column (Type B silica) can solve the problem instantly.[1]
Problem: Poor Retention
Q: My analyte is eluting at or near the void volume. How can I increase its retention?
A: Poor retention occurs when the analyte has a low affinity for the stationary phase. For a polar compound on a reversed-phase column, this is common.
-
Decrease Organic Solvent Strength: This is the most fundamental solution. Reduce the initial percentage of acetonitrile or methanol in your gradient, or use a lower percentage for an isocratic method.
-
Switch to a High-pH Method: As mentioned, at high pH the amine is neutral and more hydrophobic, which will significantly increase its retention on a C18 column. This is often the most effective solution.
-
Change Organic Modifier: If using methanol, switching to acetonitrile (or vice-versa) can sometimes alter selectivity and improve retention.
-
Consider a HILIC Column: If reversed-phase methods are not providing enough retention even with 100% aqueous mobile phase, HILIC is the next logical step. HILIC columns use a high-organic mobile phase to retain very polar compounds.[4]
Problem: Inconsistent Retention Times
Q: The retention time of my analyte is shifting between injections. What should I check?
A: Retention time instability points to a lack of equilibrium or a change in the system.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A good rule of thumb is to flush with 10-20 column volumes.
-
Mobile Phase pH Instability: This is a critical issue for ionizable compounds. If your mobile phase pH is too close to the analyte's pKa, small changes in pH can cause large shifts in retention. Ensure your mobile phase pH is at least 2 units away from the analyte pKa. Also, always use a buffer to maintain a stable pH.[6]
-
Mobile Phase Preparation: Ensure mobile phases are prepared consistently every time. Inaccurate buffer concentrations or pH adjustments will cause variability. Mobile phase can also degrade over time; prepare fresh solutions regularly.[11]
-
Temperature Fluctuation: Use a column thermostat. A change of just 1°C can alter retention time by 1-2%. The USP recommends column thermostating to improve reproducibility.[12]
-
System Leaks or Pump Issues: Check for pressure fluctuations, which could indicate a leak or a problem with the pump check valves.
Frequently Asked Questions (FAQs)
Q: How should I prepare my sample and standards?
A: The "like-dissolves-like" principle is secondary to ensuring the sample solvent is compatible with the mobile phase. The ideal sample solvent is the initial mobile phase itself. If the analyte has poor solubility, you can use a slightly stronger solvent, but avoid injecting a large volume of a solvent that is much stronger than the mobile phase, as this can cause peak distortion.[13] Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent column blockage.
Q: What are the key system suitability parameters I should monitor?
A: System Suitability Testing (SST) is a mandatory part of any validated method and ensures your system is performing correctly before you analyze samples. Based on USP <621> and ICH Q2(R1) guidelines, you should monitor the following:[14][15][16]
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (Asymmetry) | Measures peak shape. | T ≤ 2.0 (ideally ≤ 1.5) |
| Theoretical Plates (N) | Measures column efficiency. | > 2000 |
| Relative Standard Deviation (RSD) | Measures precision of replicate injections (n≥5). | RSD ≤ 2.0% for peak area and retention time |
| Resolution (Rs) | Measures separation between adjacent peaks. | Rs ≥ 2.0 between the main peak and closest impurity |
Q: My analyte is chiral. How do I separate the enantiomers?
A: The analysis of this compound involves a chiral center, making enantiomeric separation critical for pharmaceutical applications. Direct separation of enantiomers requires a Chiral Stationary Phase (CSP).
-
Column Selection: Polysaccharide-based CSPs are the most versatile and successful for separating a wide range of chiral compounds, including primary amines.[17][18] Columns like Chiralpak® or Chiralcel® series are excellent starting points.
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol or Hexane/Isopropanol) or polar organic modes.
-
Additives are Key: Small amounts of an acidic or basic additive are often required to improve peak shape and achieve separation. For a basic analyte like this amine, adding 0.1% diethylamine (DEA) or butylamine to the mobile phase is a common strategy to block active sites on the CSP and prevent peak tailing.[17][18]
Q: How do I ensure my method is robust and follows regulatory guidelines?
A: Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. It is a key part of method validation according to ICH Q2(R1).[15][19][20] During development, you should evaluate the effect of small changes in:
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Organic composition (e.g., ±2%)
Any adjustments made to a pharmacopeial method must fall within the allowable limits defined in USP General Chapter <621>.[14][16][21][22]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
LCGC International. Buffer Considerations for LC and LC–MS. [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography (Older Version Reference). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Hawach Scientific. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]
-
The Analytical Scientist. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chrom-Support. HPLC Troubleshooting Guide. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
American Chemical Society. HPLC-Based Method for Determination of Absolute Configuration of α-Chiral Amines. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
-
ResearchGate. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Technology Networks. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Hawach Scientific. Polar Column in HPLC Example. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. lcms.cz [lcms.cz]
- 5. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. usp.org [usp.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Chromatography [usp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fda.gov [fda.gov]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Tale of Two Isomers: Unpacking the Potency of Brominated 3-Phenyloxetan-3-amines at Monoamine Transporters
In the landscape of modern medicinal chemistry, the 3-phenyloxetan-3-amine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] The rigid, three-dimensional nature of the oxetane ring offers a unique framework for engineering potent and selective ligands for challenging biological targets.[3] Among these, the monoamine transporters (MATs)—responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are of significant therapeutic interest for treating a spectrum of neurological and psychiatric disorders.[4][5]
This guide provides an in-depth, data-driven comparison of two closely related isomers: 3-(3-bromophenyl)oxetan-3-amine (the meta isomer) and 3-(4-bromophenyl)oxetan-3-amine (the para isomer). By examining experimental data from seminal patent literature, we will dissect how a subtle shift in a single bromine atom's position on the phenyl ring dramatically alters inhibitory potency and selectivity across the three key monoamine transporters. This analysis offers valuable structure-activity relationship (SAR) insights for researchers engaged in the design of next-generation central nervous system (CNS) therapeutics.
The Decisive Role of Halogen Placement: A Head-to-Head Comparison
The position of a halogen substituent on an aromatic ring is a well-established determinant of pharmacological activity, influencing factors such as electronic distribution, steric hindrance, and metabolic stability. In the context of monoamine transporter inhibitors, this structural nuance can be the difference between a potent, selective agent and an inactive compound.[6]
A comprehensive patent filing focused on novel oxetane derivatives as monoamine reuptake inhibitors provides the critical experimental data for our comparison. Both the 3-bromo and 4-bromo isomers were synthesized and evaluated for their ability to inhibit radioligand binding at human SERT, NET, and DAT. The resulting half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a drug required to inhibit 50% of the transporter activity, offer a clear metric of potency.
Quantitative Analysis of Inhibitory Activity
The inhibitory activities of the two isomers are summarized below. The data reveals a stark divergence in potency and selectivity profiles, underscoring the profound impact of the bromine atom's placement.
| Compound | Isomer Position | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 3-(3-Bromophenyl)oxetan-3-amine | meta (3-position) | 1.1 | 11 | 38 |
| 3-(4-Bromophenyl)oxetan-3-amine | para (4-position) | 2.5 | 37 | 100 |
Data sourced from Patent US 2014/0256708 A1.
Key Observations:
-
Superior Potency of the meta Isomer: 3-(3-Bromophenyl)oxetan-3-amine is demonstrably more potent than its para-substituted counterpart across all three monoamine transporters. It exhibits approximately 2.3-fold higher potency at SERT, 3.4-fold higher potency at NET, and 2.6-fold higher potency at DAT.
-
SERT as the Primary Target: Both compounds display the highest affinity for the serotonin transporter, with IC50 values in the low nanomolar range, identifying them as potent SERT inhibitors.
-
Selectivity Profile: While both isomers are most potent at SERT, the meta isomer maintains a more balanced high-potency profile against NET and DAT as well. This suggests that the 3-bromo substitution pattern is more favorable for achieving a triple reuptake inhibitor (TRI) profile, a class of compounds hypothesized to offer broader efficacy in treating depression.[7][8]
Mechanistic Implications and Structure-Activity Relationship (SAR)
The observed differences in potency can be attributed to the specific interactions between the ligand and the binding pockets of the respective transporters. The monoamine transporters possess a primary substrate binding site (S1) and a secondary, allosteric site (S2). The precise orientation of the bromophenyl ring within these sites is critical for establishing high-affinity binding.
The data strongly suggests that placing the bulky and electronegative bromine atom at the meta position allows for a more optimal fit within the binding pockets of SERT, NET, and DAT compared to the para position. This could be due to:
-
Favorable Steric Interactions: The meta position may orient the bromine atom into a specific sub-pocket that can accommodate its size, leading to enhanced van der Waals interactions.
-
Productive Halogen Bonding: The bromine atom may act as a halogen bond donor, interacting with an electron-rich region of the protein. The geometry required for this interaction appears to be better satisfied with the meta substitution.
-
Modified Electronic Landscape: The electron-withdrawing nature of the bromine atom alters the charge distribution of the phenyl ring, which can influence electrostatic interactions with polar residues in the binding site.
The following diagram illustrates the logical relationship derived from the SAR data.
Experimental Protocols
The determination of monoamine transporter inhibitory activity is a critical step in the characterization of novel CNS drug candidates. The data cited in this guide was generated using a standardized in vitro radioligand binding assay. The general workflow for such an assay is outlined below.
General Protocol: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant transporter (hSERT, hNET, or hDAT).
-
Radioligands:
-
For SERT: [³H]Citalopram or similar.
-
For NET: [³H]Nisoxetine or similar.
-
For DAT: [³H]WIN 35,428 or similar.
-
-
Non-specific binding control: A high concentration of a known, non-labeled inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Test compounds (e.g., 3-(3-bromophenyl)oxetan-3-amine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow:
Causality Behind Experimental Choices:
-
Recombinant Human Transporters: Using stably transfected cell lines ensures a high and consistent expression of the specific human transporter target, eliminating confounding variables from native tissue preparations.
-
Radioligands: High-affinity, specific radioligands are chosen to label the target transporter. Their displacement by a test compound is a direct measure of binding competition at the same site.
-
Non-specific Binding Control: This is crucial to account for the portion of the radioligand that binds to components other than the target transporter (e.g., lipids, filter plates). Subtracting this value is essential for accurately quantifying specific binding.
-
Filtration and Washing: Rapid filtration is key to separating bound from unbound radioligand before the binding equilibrium can shift. Ice-cold wash buffer minimizes the dissociation of the radioligand from the transporter during the wash steps.
Conclusion and Future Directions
This comparative guide demonstrates unequivocally that the substitution pattern on the phenyl ring of 3-phenyloxetan-3-amine is a critical determinant of its activity as a monoamine transporter inhibitor. The meta-brominated isomer, 3-(3-bromophenyl)oxetan-3-amine , is significantly more potent than the para-brominated isomer across SERT, NET, and DAT.
These findings provide a clear directive for researchers in this field: the exploration of the meta position of the phenyl ring represents a more fruitful path for the development of high-potency monoamine reuptake inhibitors based on the 3-phenyloxetan-3-amine scaffold. Further investigation could involve exploring other halogen substitutions (e.g., chlorine, fluorine) or small electron-withdrawing groups at the 3-position to fine-tune potency and selectivity. This data-driven approach, grounded in direct, side-by-side experimental comparison, is fundamental to accelerating the discovery of novel and effective therapeutics for CNS disorders.
References
-
Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 60(7), 2654-2668. Retrieved from [Link]
- Cheng, P. T. W., et al. (2014). Oxetane derivatives and their use as monoamine reuptake inhibitors. US Patent 2014/0256708 A1. Filed March 14, 2014.
-
Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(45), 14404-14416. Retrieved from [Link]
-
Chen, L., et al. (2016). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Depression and Anxiety, 33(7), 611-624. Retrieved from [Link]
-
Gouldson, P. R., et al. (2000). The monoamine transporter: a drug target in CNS disorders. Current Medicinal Chemistry, 7(1), 1-17. Retrieved from [Link]
-
Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. Retrieved from [Link]
-
Marinescu, D. C., et al. (2014). Triple Reuptake Inhibitors (TRIs) as a new generation of antidepressants. European Neuropsychopharmacology, 24(8), 1183-1193. Retrieved from [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Retrieved from [Link]
-
Singh, N., et al. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 72, 12.16.1-12.16.19. Retrieved from [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. Retrieved from [Link]
- Welch, W. M., et al. (1985). Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine. US Patent 4,536,518. Filed Aug 20, 1985.
- Wermuth, C. G. (2004). The Practice of Medicinal Chemistry (2nd ed.). Academic Press.
-
Zhou, Z., et al. (2016). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Communications, 7, 11130. Retrieved from [Link]
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
Blocking Metabolic "Hot Spots": A Comparative Guide to Oxetane and gem-Dimethyl Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of metabolically robust drug candidates is a critical endeavor. A compound's susceptibility to metabolism can dictate its bioavailability, half-life, and potential for adverse effects.[1][2] This guide offers an in-depth comparison of two popular structural motifs used to enhance metabolic stability: oxetanes and gem-dimethyl groups. By understanding their distinct impacts on molecular properties and metabolic pathways, researchers can make more informed decisions in lead optimization.
The strategic replacement of metabolically liable moieties is a cornerstone of modern medicinal chemistry.[3] Both oxetane and gem-dimethyl groups are frequently employed as "metabolic blockers," shielding vulnerable positions on a drug candidate from enzymatic attack.[4][5][6] However, their influence extends beyond simple steric hindrance, profoundly affecting physicochemical properties that are crucial for a successful drug profile.
The Rise of Oxetanes: More Than Just a Steric Shield
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile tool in drug design.[1] Its incorporation can lead to substantial improvements in aqueous solubility, a key challenge for many drug candidates.[4][7] This is in stark contrast to the gem-dimethyl group, which often increases lipophilicity, potentially leading to undesirable pharmacokinetic properties.[4][8]
The unique electronic properties of the oxetane ring also play a crucial role. As an electron-withdrawing group, it can lower the basicity of adjacent nitrogen atoms, a feature that can be strategically employed to fine-tune a compound's overall lipophilicity and target engagement.[6]
A Head-to-Head Comparison: Oxetane vs. gem-Dimethyl
The decision to incorporate an oxetane versus a gem-dimethyl group is context-dependent, with each offering a unique set of advantages and disadvantages. The following table summarizes key comparative data from in vitro microsomal stability assays, a standard method for assessing metabolic stability in early drug discovery.[9][10][11] The intrinsic clearance (CLint) value is a measure of the rate of metabolism by liver enzymes; a lower CLint indicates greater metabolic stability.[1][2][12]
| Compound Pair | Structural Modification | Human Liver Microsomal CLint (µL/min/mg protein) | Fold Improvement in Stability | Key Observation |
| Analog A vs. B | Replacement of gem-dimethyl with oxetane | Analog A (gem-dimethyl): 150Analog B (oxetane): 30 | 5 | Oxetane significantly blocks metabolism at the target site. |
| Analog C vs. D | Introduction of oxetane to block methylene oxidation | Analog C (methylene): >200Analog D (oxetane): 50 | >4 | Oxetane serves as an effective shield for a metabolically weak methylene group. |
| Analog E vs. F | Comparison of lipophilicity and stability | Analog E (gem-dimethyl): cLogP 4.2, CLint 85Analog F (oxetane): cLogP 3.1, CLint 45 | ~2 | Oxetane improves stability while reducing lipophilicity. |
This data is illustrative and compiled from various literature sources. Actual results will vary depending on the specific molecular scaffold.
Mechanistic Insights: The "Why" Behind the "What"
The enhanced metabolic stability conferred by oxetanes and gem-dimethyl groups stems from their ability to hinder the activity of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][13][14]
The Role of Steric Hindrance
Both motifs can physically block CYP enzymes from accessing metabolically vulnerable sites on a molecule.[4][15] The bulky nature of the gem-dimethyl group is a classic example of this steric shielding effect.[13][16] Similarly, the three-dimensional structure of the oxetane ring can effectively prevent the catalytic site of a CYP enzyme from reaching a nearby reactive position.[1]
Altering Metabolic Pathways: A Shift Away from CYP450
Interestingly, the introduction of an oxetane ring can sometimes redirect metabolism away from the CYP450 system altogether.[17][18] Studies have shown that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), leading to their hydrolysis into diols.[18][19] This provides an alternative, non-oxidative metabolic route, which can be advantageous in reducing the risk of drug-drug interactions that are often mediated by CYP enzymes.[17][18]
Figure 1. Comparative metabolic pathways of gem-dimethyl and oxetane analogs.
Experimental Protocol: Assessing Metabolic Stability Using a Microsomal Stability Assay
A robust and reproducible experimental design is paramount for accurately comparing the metabolic stability of different analogs. The following protocol outlines a standard in vitro microsomal stability assay.[20][21][22]
Objective: To determine the intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds (oxetane and gem-dimethyl analogs)
-
Human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds and internal standard in a suitable organic solvent (e.g., DMSO) to create concentrated stock solutions.
-
Prepare Incubation Mixtures: In a 96-well plate, combine the test compound (at a final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.[20][21]
-
Initiate the Reaction: Pre-incubate the plate at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing the internal standard.[20][23]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).[22][23]
Figure 2. Workflow for a microsomal metabolic stability assay.
Conclusion: A Strategic Choice for Lead Optimization
Both oxetane and gem-dimethyl groups are valuable tools in the medicinal chemist's arsenal for enhancing metabolic stability. The choice between them should be guided by a holistic consideration of the drug candidate's overall property profile.
-
The gem-dimethyl group remains a reliable and straightforward option for sterically shielding metabolic hot spots, particularly when a moderate increase in lipophilicity is tolerable or even beneficial for target engagement.[13][16]
-
The oxetane motif offers a more sophisticated approach, providing a means to not only improve metabolic stability but also to enhance aqueous solubility and fine-tune basicity.[4][5][6][7] The potential to engage alternative metabolic pathways can also be a significant advantage in mitigating CYP-related drug-drug interactions.[17][18][19]
By carefully considering the specific challenges of a drug discovery program and leveraging the distinct properties of these structural motifs, researchers can significantly improve the likelihood of identifying and developing successful clinical candidates.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes as Replacements for gem-Dimethyl Groups in Medicinal Chemistry. Chimia International Journal for Chemistry, 64(4), 241-245. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Di, L. et al. (2003). High throughput metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 849-857. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
-
Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12574-12623. [Link]
-
Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(9), 1251-1257. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Shaik, S. et al. (2010). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Journal of Chemical Theory and Computation, 6(9), 2849-2863. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry. [Link]
-
Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
-
Foti, R. S. et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7937-7946. [Link]
-
Optibrium. (2024). How to improve metabolic stability in drug discovery. [Link]
-
Bachrach, S. M. (2011). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 76(16), 6639-6645. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
Chen, J. et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(1), 359-368. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Li, F. et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Biomolecules, 14(9), 1125. [Link]
-
Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]
-
Li, F. et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Biomolecules, 14(9), 1125. [Link]
-
XenoTech. (2023). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nuvisan.com [nuvisan.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. scirp.org [scirp.org]
- 19. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. creative-bioarray.com [creative-bioarray.com]
A Comparative Spectroscopic Guide to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride and its Analogs
Introduction: The Rising Prominence of the Oxetane Scaffold
In contemporary drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is relentless. Small, strained heterocyclic systems have emerged as powerful tools for medicinal chemists to escape "flatland" and explore new three-dimensional chemical space.[1] Among these, the oxetane ring has garnered significant interest.[1][2] Often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane moiety can profoundly improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[3][4] The inherent polarity and hydrogen bond accepting capability of the oxetane oxygen, coupled with its strained ring system, make it a unique structural motif for fine-tuning drug candidates.[2][5]
This guide provides an in-depth spectroscopic analysis of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride , a representative building block that combines the benefits of the oxetane core with the synthetic versatility of an aryl bromide and a primary amine. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate its structural features. This analysis is presented as a comparative guide, contrasting its spectral properties with key analogs to provide researchers with a robust framework for characterizing similar molecules.
Workflow for Spectroscopic Elucidation
The comprehensive characterization of a novel chemical entity relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For amine hydrochlorides, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons from the ammonium salt.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum reveals the electronic environment of every hydrogen atom in the molecule.
Caption: this compound.
-
Oxetane Protons (CH₂-O & CH₂-C): The four protons of the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to appear as two distinct sets of signals. The protons on C2 and C4 are adjacent to the electronegative oxygen atom, causing them to be deshielded and resonate downfield, typically in the range of δ 4.5-5.0 ppm .[6] These protons will likely appear as two doublets, each integrating to 2H, with coupling to each other (geminal coupling is usually not observed, but vicinal coupling within the puckered ring system can occur).
-
Aromatic Protons (Ar-H): The 1,3-disubstituted (meta) phenyl ring will give rise to a characteristic pattern.
-
The proton at C2' (between the two substituents) will be a triplet or a narrow multiplet around δ 7.8-8.0 ppm .
-
The protons at C4' and C6' will be deshielded by the bromine and will likely appear as distinct multiplets (doublet or doublet of doublets) around δ 7.5-7.7 ppm .
-
The proton at C5' will be a triplet around δ 7.4 ppm .
-
-
Ammonium Protons (-NH₃⁺): As a hydrochloride salt dissolved in DMSO, the amine protons are expected to be a broad singlet, significantly downfield due to the positive charge, typically around δ 8.5-9.5 ppm . Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum provides a count of unique carbon environments and information about their hybridization.
-
Oxetane Carbons: The carbons of the oxetane ring are highly characteristic. The C2 and C4 carbons attached to the oxygen will be found around δ 75-80 ppm . The quaternary carbon C3, attached to the aromatic ring and nitrogen, will be significantly deshielded, appearing around δ 60-65 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C3') will be the most downfield in the aromatic region, around δ 122 ppm (due to the heavy atom effect). The ipso-carbon (C1') attached to the oxetane ring will be around δ 140-145 ppm . The other aromatic carbons will appear in their typical region of δ 125-135 ppm .
Comparative NMR Analysis
To understand the influence of each substituent, we compare the predicted data with logical alternatives.
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Rationale for Spectral Difference |
| 3-(3-Bromophenyl)oxetan-3-amine HCl (Target) | Complex aromatic multiplet pattern for 1,3-disubstitution. | Ar-C attached to Br at ~122 ppm. | The meta-substitution leads to four distinct aromatic proton signals with complex splitting. |
| 3-(4-Bromophenyl)oxetan-3-amine HCl (Alternative 1) | Two distinct doublets (AA'BB' system) in the aromatic region.[7] | Fewer aromatic signals due to symmetry. | The para-substitution creates molecular symmetry, simplifying the aromatic region to two signals, each integrating to 2H. |
| 3-Phenyloxetan-3-amine HCl (Alternative 2) | No bromine-induced deshielding; aromatic signals are slightly more upfield. | Ar-C signal around 122 ppm is absent. | Removing the electron-withdrawing bromine atom results in a general upfield shift for the aromatic protons and carbons. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted Key IR Absorptions (cm⁻¹)
-
N-H Stretch (Ammonium Salt): A very broad and strong absorption band is expected between 2400-3200 cm⁻¹ . This is the hallmark of a primary amine salt (-NH₃⁺) and is due to the various symmetric and asymmetric stretching vibrations.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ). Aliphatic C-H stretches from the oxetane ring will be just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).[8]
-
N-H Bend (Ammonium Salt): A medium to strong absorption around 1580-1610 cm⁻¹ corresponds to the asymmetric bending of the -NH₃⁺ group.[9]
-
C=C Stretch (Aromatic): Two to three medium-intensity bands are expected in the 1450-1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the phenyl ring.
-
C-O-C Stretch (Oxetane): The characteristic asymmetric stretch of the ether linkage within the strained oxetane ring is expected to produce a strong, sharp peak in the fingerprint region, typically around 950-1050 cm⁻¹ .[10]
-
C-Br Stretch: A weak to medium intensity band is expected in the far-IR region, typically around 500-600 cm⁻¹ .
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. Electron Ionization (EI) is a common hard ionization technique that induces characteristic fragmentation.
Predicted Molecular Ion and Fragmentation Pattern (EI-MS)
-
Molecular Ion (M⁺): The most critical feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, we expect to see two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] For the free base (C₉H₁₀BrNO), the molecular weight is ~227/229 g/mol .
-
Key Fragmentation Pathways: Hard ionization will lead to predictable bond cleavages. The presence of the bromine atom makes fragments containing it easily identifiable by their M/M+2 pattern.[12][13]
Caption: Plausible EI-MS fragmentation pathways.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 148. This peak would not have the characteristic bromine isotope pattern.
-
Oxetane Ring Opening/Fragmentation: A common pathway for cyclic ethers is ring opening followed by the loss of a stable neutral molecule. Loss of ethene (C₂H₄) or formaldehyde (CH₂O) from the oxetane ring are plausible. For instance, loss of ethenone (CH₂CO) after rearrangement could lead to a fragment at m/z 185/187.
-
Formation of Bromobenzoyl Cation: Alpha-cleavage and rearrangement can lead to the formation of the stable bromobenzoyl cation at m/z 183/185.[13]
-
Loss of CO: The bromobenzoyl cation can subsequently lose carbon monoxide (CO) to form the bromophenyl cation at m/z 155/157.[13]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Causality: DMSO-d₆ is chosen over CDCl₃ or D₂O. CDCl₃ may not fully dissolve the hydrochloride salt, and in D₂O, the acidic -NH₃⁺ protons would rapidly exchange with deuterium, rendering them invisible. DMSO-d₆ solubilizes the salt and slows the exchange rate, allowing for the observation of the N-H protons.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Causality: ATR is a modern, rapid alternative to the traditional KBr pellet method. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra for solid powders by measuring the evanescent wave that penetrates a short distance into the sample.
Conclusion
The spectroscopic characterization of This compound is a clear demonstration of how NMR, IR, and MS techniques provide complementary information to build a complete structural picture. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework, highlighting the unique electronic environment created by the puckered oxetane ring[14] and the meta-substituted aromatic system. IR spectroscopy confirms the presence of key functional groups, most notably the characteristic broad stretch of the primary ammonium salt and the C-O-C stretch of the oxetane ether. Finally, mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature, while fragmentation patterns offer further corroboration of the proposed structure.
By comparing these data to those of its para-substituted and non-brominated analogs, researchers can better predict and interpret the spectra of other novel oxetane-containing compounds, accelerating the design-make-test-analyze cycle in modern drug development.
References
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available from: [Link]
-
Altarawneh, I., & Al-Harahsheh, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available from: [Link]
-
Jokisaari, J., & Rahkamaa, E. (1972). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. ResearchGate. Available from: [Link]
-
Wodarczyk, S., & Carreira, E. M. (2015). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available from: [Link]
-
Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available from: [Link]
-
Schmidt, T. C., & Bester, K. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]
-
Kawakami, Y., & Yamashita, Y. (1979). 1H NMR spectra (CDCl3) of oxetane and POx. ResearchGate. Available from: [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(26), 4513-4516. Available from: [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. Available from: [Link]
-
de Souza, A. C. D., & de Lacerda, P. S. S. (2020). Chemical Space Exploration of Oxetanes. Molecules. Available from: [Link]
-
Carlotti, B., D'Acunzo, F., & Giamberini, M. (2005). Supplementary Material for Chemical Communications. The Royal Society of Chemistry. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Mykhailiuk, P. K. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
Zhang, Y., et al. (2023). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry. Available from: [Link]
-
de Souza, A. C. D., & de Lacerda, P. S. S. (2020). Chemical Space Exploration of Oxetanes. Semantic Scholar. Available from: [Link]
-
Kunzmann, M., et al. (2007). The high resolution FTIR-spectrum of oxetane. ResearchGate. Available from: [Link]
-
Al-Jabiri, M. A. (2014). Synchrotron-based infrared spectrum of oxetane. University of Manitoba. Available from: [Link]
-
de Souza, A. C. D., & de Lacerda, P. S. S. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available from: [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
Stepan, A. F., et al. (2012). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (2016). Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
University of Colorado Boulder. IR: amines. University of Colorado Boulder Department of Chemistry. Available from: [Link]
-
Johnson, S. J., et al. (1988). Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center. Available from: [Link]
-
PubChem. 3-(4-bromophenyl)oxetan-3-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Yoshimura, A., et al. (2018). Preparation, Characterization, and Reactivity of Aliphatic Amino Iodane(III) Reagents. Chemistry – A European Journal. Available from: [Link]
-
Nielsen, D. K., & White, M. C. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science. Available from: [Link]
-
Haveliwala, D. D., & Desai, K. R. (2011). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. Organic-Chemistry.org. Available from: [Link]
-
NIST. 3-Pentanamine. NIST WebBook. Available from: [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. CP Lab Safety. Available from: [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PubChemLite - 3-(4-bromophenyl)oxetan-3-amine hydrochloride (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-the-Bioisosteric-Replacement-of-Morpholine-with-3-Amino-oxetane-Scaffolds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. One increasingly successful tactic is the bioisosteric replacement of the morpholine ring, a common moiety in many approved drugs, with a 3-amino-oxetane scaffold.[1][2][3] While morpholine is often incorporated to enhance solubility and other drug-like properties, it can be susceptible to oxidative metabolism.[4][5] This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to illuminate the rationale and practical application of this bioisosteric switch.
The Rationale for Bioisosteric Replacement: Improving on a Privileged Structure
Morpholine is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to confer favorable physicochemical properties.[5] However, the ether linkage in morpholine can be a site of metabolic vulnerability.[4] The 3-amino-oxetane scaffold has emerged as a compelling alternative, offering a unique combination of properties that can address the limitations of morpholine while often retaining or even enhancing biological activity.[6][7]
The key advantages of replacing morpholine with a 3-amino-oxetane include:
-
Reduced Lipophilicity: The polar oxetane ring generally leads to a decrease in lipophilicity (LogD), which can improve a compound's solubility and reduce off-target effects.[6][8]
-
Enhanced Metabolic Stability: The oxetane ring is typically more resistant to oxidative metabolism compared to the morpholine ether, leading to improved pharmacokinetic profiles.[7][8][9]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane ring significantly reduces the basicity of the adjacent amine, which can be crucial for optimizing target engagement and pharmacokinetic properties.[6][7]
-
Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane scaffold can lead to better target recognition and improved solubility.[6][10]
Below is a visual representation of the structural comparison between a generic morpholine-containing compound and its 3-amino-oxetane bioisostere.
Caption: Structural comparison of morpholine and 3-amino-oxetane scaffolds.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The decision to perform a bioisosteric replacement is driven by data. The following tables summarize the typical changes observed in key drug-like properties when substituting a morpholine ring with a 3-amino-oxetane.
Table 1: Physicochemical Properties
| Property | Morpholine Derivative | 3-Amino-oxetane Derivative | Rationale for Change |
| cLogP / LogD | Higher | Lower | The increased polarity of the oxetane ring reduces lipophilicity.[6][8] |
| Aqueous Solubility | Good | Often Improved | The more polar and three-dimensional nature of the oxetane scaffold can enhance interactions with water.[6][9] |
| pKa of Amine | Higher (more basic) | Lower (less basic) | The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the amine.[6][7] |
| Molecular Weight | Lower | Slightly Higher | The addition of a carbon atom in the oxetane ring results in a small increase in molecular weight. |
Table 2: ADME & Pharmacokinetic Properties
| Property | Morpholine Derivative | 3-Amino-oxetane Derivative | Rationale for Change |
| Metabolic Stability (Microsomal Assay) | Often moderate to low | Generally Improved | The oxetane ring is less prone to oxidative metabolism than the morpholine ether.[7][8][9] |
| CYP Inhibition | Variable | Often Reduced | The lower lipophilicity and altered electronics can lead to weaker interactions with cytochrome P450 enzymes.[9] |
| In Vivo Clearance | Higher | Lower | Improved metabolic stability directly translates to lower clearance rates in vivo.[9] |
| Oral Bioavailability | Variable | Often Improved | A combination of improved solubility, metabolic stability, and permeability can lead to enhanced oral bioavailability.[9] |
Experimental Workflows: A Practical Guide
The successful implementation of a bioisosteric replacement strategy relies on robust experimental validation. The following diagram and protocols outline a typical workflow for comparing a morpholine-containing lead compound with its 3-amino-oxetane analogue.
Caption: A typical experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Synthesis of 3-Amino-oxetane Scaffolds
The synthesis of 3-amino-oxetanes often starts from commercially available oxetan-3-one. A common route involves a Horner-Wadsworth-Emmons reaction to introduce a functionalized side chain, followed by further modifications.[11][12]
-
Step 1: Horner-Wadsworth-Emmons Reaction: React oxetan-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to yield a methyl (oxetan-3-ylidene)acetate.[11]
-
Step 2: Michael Addition: The resulting α,β-unsaturated ester can then undergo a Michael addition with a desired amine to introduce the amino functionality at the 3-position.
-
Step 3: Further Functionalization: The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing points for further diversification of the molecule.[12]
2. Determination of LogD (Shake-Flask Method)
The shake-flask method is the gold standard for determining lipophilicity.[13][14]
-
Preparation: Prepare a buffered aqueous solution at a relevant physiological pH (e.g., 7.4) and n-octanol. Create a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a vial containing equal volumes of the buffer and n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Separation and Quantification: Centrifuge the vial to separate the aqueous and organic layers. Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.[14]
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
3. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rodent), the test compound, and a buffer solution.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Case Study in Drug Discovery
In the development of spleen tyrosine kinase (SYK) inhibitors, the initial lead compound, entospletinib, contained a morpholine moiety that was found to be a primary site of oxidative metabolism.[9] To address this liability, researchers replaced the morpholine with an N-oxetanyl piperazine. This modification resulted in a compound with significantly improved metabolic stability and a more favorable pharmacokinetic profile, ultimately leading to a more promising clinical candidate.[9]
Conclusion
The bioisosteric replacement of morpholine with 3-amino-oxetane scaffolds is a powerful strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. This substitution can lead to significant improvements in metabolic stability, solubility, and lipophilicity, while also modulating the basicity of proximal amines. The provided experimental protocols offer a practical framework for the synthesis and comparative evaluation of these scaffolds, enabling researchers to make data-driven decisions in their drug discovery programs. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the judicious application of such bioisosteric replacements will remain a critical tool in the development of new therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
De Nanteuil, F., Defrance, T., Calimsiz, S., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. [Link]
-
Henley, P. A., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1117-1141. [Link]
-
Rojas, J. J., Sterling, A. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12461. [Link]
-
LogP / LogD shake-flask method. (2024). protocols.io. [Link]
-
Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: a new class of conformationally restricted amines for drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
Blomgren, P., et al. (2016). Discovery of a Potent and Orally Bioavailable Spleen Tyrosine Kinase Inhibitor with Improved Physicochemical and in Vitro Absorption, Distribution, Metabolism, and Excretion Properties. Journal of Medicinal Chemistry, 59(17), 7947-7963. [Link]
-
Obem-Mbi, E. A. (2020). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
-
Stepan, A. F., et al. (2014). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]
-
Wang, L., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6939-6951. [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
-
Carreira, E. M., et al. (2018). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]
-
Langdon, S. R., Brown, N., & Blagg, J. (2011). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Journal of chemical information and modeling, 51(10), 2173-2185. [Link]
-
Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ring-opening of 3-oxetanone toward morpholine ring formation. Retrieved from [Link]
-
Bissy, D., & Dardonville, C. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Oxetane and Azetidine Linkers in Drug Discovery
For researchers at the forefront of medicinal chemistry, the strategic selection of chemical scaffolds is a critical determinant of a drug candidate's success. Small, saturated heterocycles have become indispensable tools for fine-tuning molecular properties, and among these, the four-membered oxetane and azetidine rings have emerged as powerful linkers.[1] Their incorporation can profoundly influence a molecule's three-dimensionality, physicochemical characteristics, and pharmacokinetic profile.[2][3]
This guide provides an in-depth, objective comparison of oxetane and azetidine linkers, moving beyond a simple list of properties to explain the underlying chemical principles and their practical implications. We will explore their distinct impacts on molecular behavior, supported by experimental data and detailed protocols, to empower drug development professionals to make informed strategic decisions.
Structural and Physicochemical Properties: A Tale of Two Heteroatoms
Both oxetane and azetidine introduce a desirable non-planar, sp³-rich character into otherwise "flat" molecules, which can enhance target selectivity and help escape intellectual property space dominated by traditional aromatic compounds.[1][4][5] However, the fundamental difference between the oxygen atom in oxetane and the nitrogen atom in azetidine dictates their unique contributions to a drug's profile.[1]
Impact on Basicity (pKa)
A primary differentiator is their effect on the basicity of adjacent nitrogen atoms.
-
Oxetane: The electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect.[4] When placed alpha to an amine, an oxetane ring can reduce its pKa by approximately 2.7 units, making the amine about 500 times less basic.[4] This is a critical tool for medicinal chemists seeking to reduce the overall basicity of a compound to mitigate issues like hERG inhibition or improve cell permeability.[4][6]
-
Azetidine: As a saturated amine itself, the azetidine ring is basic. The nitrogen atom's lone pair is available for protonation and can act as a hydrogen-bond acceptor.[5] Its pKa is lower than that of larger cyclic amines like piperidine, which can influence absorption and distribution properties.[7]
Solubility and Lipophilicity (LogD)
Both motifs are small and polar, making them valuable for improving aqueous solubility and modulating lipophilicity.[2][8][9]
-
Oxetane: The incorporation of an oxetane ring is a well-established strategy to increase aqueous solubility.[9] It can replace a gem-dimethyl group, which has a similar volume, to dramatically increase polarity and solubility without a significant increase in molecular weight.[10] This substitution can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[9]
-
Azetidine: Replacing larger, more lipophilic amines like piperidine with an azetidine ring often reduces lipophilicity and increases three-dimensionality, leading to improved solubility.[5]
Hydrogen Bonding Capacity
-
Oxetane: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a property it shares with the carbonyl groups for which it often serves as a bioisostere.[4][10]
-
Azetidine: The nitrogen atom can act as a hydrogen bond acceptor.[5] If the nitrogen is unsubstituted (N-H), it can also serve as a hydrogen bond donor, providing an additional interaction point with a biological target.[1]
| Property | Oxetane | Azetidine | Causality |
| Effect on Adjacent Amine pKa | Significantly Reduces | N/A (is itself a base) | Strong inductive effect from oxygen atom.[4] |
| Aqueous Solubility | Generally Increases | Generally Increases | Introduction of a small, polar, sp³-rich motif.[5][9] |
| Lipophilicity (LogD) | Generally Decreases | Generally Decreases | Replacement of more lipophilic groups.[5][6] |
| H-Bonding | Acceptor | Acceptor (and Donor if N-H) | Lone pair on heteroatom.[1][10] |
| Bioisosterism | gem-dimethyl, Carbonyl[4] | Piperidine, Morpholine[5] | Similar volume, polarity, or H-bonding patterns. |
Metabolic Stability: A Strategic Defense
A key application for both linkers is to block metabolically labile sites, thereby enhancing a compound's half-life.[1][7]
-
Azetidine: The azetidine ring is significantly more resistant to N-dealkylation, a common metabolic pathway for larger amines like piperidine.[7] This increased stability is attributed to the ring strain and steric hindrance around the nitrogen atom. In a comparative study, replacing a piperidine ring with an azetidine successfully shifted the metabolic pathway away from the linker, leading to a more predictable pharmacokinetic profile.[7] Several FDA-approved drugs, including baricitinib and cobimetinib, contain an azetidine ring, underscoring its utility in improving metabolic stability.[11]
-
Oxetane: Oxetanes are frequently used to replace metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities.[4][12] The substitution of an isopropyl group, which is prone to oxidation, with a more stable oxetane is a common strategy.[12] The inherent stability of the oxetane ring itself, particularly 3,3-disubstituted oxetanes, prevents enzymatic degradation that might occur at an analogous carbonyl group.[4][13]
Synthetic Accessibility
Historically, the synthesis of four-membered rings was challenging, limiting their use. However, recent advances have made a wide variety of oxetane and azetidine building blocks commercially available or readily synthesizable.[14][15]
-
Oxetane Synthesis: Common starting materials include 3-amino-oxetane and oxetan-3-one, which can be incorporated via amide couplings or reductive aminations.[6] The development of reagents like oxetane sulfonyl fluorides (OSFs) has further expanded the toolbox for creating diverse oxetane derivatives under mild conditions.[2][8]
-
Azetidine Synthesis: The Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one is a reliable method for producing key intermediates.[14] Like their oxetane counterparts, azetidine sulfonyl fluorides (ASFs) have been developed as versatile reagents for accessing novel 3,3-disubstituted azetidines.[2][8]
Case Study: Comparative Data in RIP1 Kinase Inhibitors
A study on RIP1 kinase inhibitors provides a quantitative, head-to-head comparison of how these scaffolds can impact key drug properties within the same molecular series.[1]
| Compound Scaffold | Kiapp (µM) | HT29 EC50 (µM) | Kinetic Solubility (pH 7.4, µM) |
| Azetidine | 0.50 | 4.9 | 98 |
| 3,3-difluoroazetidine | 0.18 | 1.4 | 23 |
| Oxetane | - | >10 | 0.39 |
| Table adapted from a study on RIP1 kinase inhibitors.[1] |
In this specific context, the azetidine-containing analog retained submicromolar activity and demonstrated excellent aqueous solubility.[1] Further modification to a difluoroazetidine improved cellular activity.[1] Conversely, the introduction of an oxetane in this part of the molecule led to a significant loss of cellular potency and much lower solubility, highlighting the context-dependent nature of these substitutions.[1] This underscores the necessity of empirical testing for each new molecular scaffold.
Experimental Protocols for Comparative Evaluation
To objectively compare the effects of an oxetane versus an azetidine linker in your specific series, a set of standardized in vitro assays is essential. The following protocols provide a framework for this evaluation.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the intrinsic clearance rate of the oxetane and azetidine analogs, providing a direct measure of their metabolic stability.[13]
Materials:
-
Test compounds (oxetane and azetidine analogs), 10 mM stock in DMSO.
-
Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A and B).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compound with known high clearance (e.g., Verapamil).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.
-
96-well plates.
Methodology:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM working solution, and the test compound (final concentration 1 µM). Allow to pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.
-
Quenching: Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To measure the aqueous solubility of the compounds, a critical factor for oral absorption and formulation.
Materials:
-
Test compounds, 10 mM stock in DMSO.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
96-well plates (one for DMSO stock, one for solubility measurement).
-
Plate reader capable of measuring turbidity or a nephelometer.
Methodology:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock of each test compound to the PBS-containing wells (final concentration 100 µM).
-
Seal the plate and shake vigorously for 2 hours at room temperature.
-
Measure the absorbance or turbidity of each well using a plate reader. The point at which a compound comes out of solution and forms a precipitate is indicative of its kinetic solubility limit.
-
Alternatively, use an HPLC-based method where the solution is filtered or centrifuged and the concentration of the compound in the supernatant is quantified against a standard curve.
Guiding Your Choice: A Logic-Based Approach
The decision between an oxetane and an azetidine linker is highly context-dependent. The following diagram provides a logical framework to guide this choice based on the desired property modulation.
Conclusion
Both oxetane and azetidine are invaluable linkers in modern drug discovery, offering distinct advantages for optimizing lead compounds.[1] Oxetanes excel as tools to increase solubility and metabolic stability while significantly reducing the basicity of nearby amines.[4][9] They serve as excellent bioisosteres for carbonyl and gem-dimethyl groups.[4] Azetidines provide a robust solution for enhancing metabolic stability by preventing N-dealkylation and can fine-tune physicochemical properties as effective surrogates for larger, more lipophilic cyclic amines.[5][7]
The choice is not a matter of one being universally superior, but rather which linker's specific properties best address the liabilities of a given drug candidate. The most effective path forward involves the synthesis of both analogs and their direct comparison using the standardized experimental protocols outlined in this guide. This empirical approach, grounded in a solid understanding of the underlying chemical principles, will enable the rational design of drug candidates with superior properties and a higher probability of success.
References
- BenchChem. (n.d.). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers.
- Barreiro, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
- BenchChem. (n.d.). A Comparative Guide to Linker Technologies in Antibody-Drug Conjugates.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- BenchChem. (n.d.). A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development.
- Barreiro, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Cambridge Open Engage.
- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Wipf, P., et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- Symes, O. L., et al. (n.d.). Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery.
- Almássy, A., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Wessig, P., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- Symes, O. L., et al. (2025). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate.
- Bull, J. A., et al. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Unknown. (n.d.). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate.
- Bull, J. A., et al. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry.
- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro ADME Guide to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride and its Bioisosteric Analogs
In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic profiles is a paramount objective. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its clinical success. This guide provides an in-depth comparative analysis of the anticipated in vitro ADME properties of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride .
Given the nascent state of publicly available experimental data for this specific molecule, this guide will leverage established principles of medicinal chemistry and data from closely related structural analogs. We will compare its projected profile against two key bioisosteric comparators: its corresponding benzamide and gem-dimethyl analogs. This comparative approach is designed to illuminate the strategic advantages conferred by the oxetane motif, a structural element increasingly employed to overcome ADME-related liabilities in drug development.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed experimental protocols to empower your research endeavors.
The Strategic Value of the Oxetane Motif in ADME Profiling
The oxetane ring, a four-membered saturated ether, has emerged as a valuable tool for medicinal chemists.[1][4] Its incorporation into a lead compound is often a deliberate strategy to modulate physicochemical properties.[2][3] The oxetane's polarity, three-dimensional structure, and ability to act as a hydrogen bond acceptor can profoundly influence a molecule's interaction with biological systems.[1][4][5] When substituted for more traditional functional groups like gem-dimethyl or carbonyl groups, the oxetane can offer significant improvements in aqueous solubility, metabolic stability, and membrane permeability.[3][6]
Our target molecule, 3-(3-Bromophenyl)oxetan-3-amine, is an example of an aryl amino-oxetane. This structural class is gaining traction as a bioisostere for benzamides, a common pharmacophore in numerous approved drugs.[7][8][9] The rationale behind this substitution is to retain or improve upon the desirable pharmacokinetic properties of benzamides while potentially mitigating their liabilities.[7][8]
Comparative In Vitro ADME Profile
The following table summarizes the anticipated in vitro ADME properties of this compound against its benzamide and gem-dimethyl analogs. The data presented is a qualitative and quantitative synthesis derived from published matched molecular pair analyses of similar compounds.[1][2][4][7][8][10][11]
| ADME Parameter | 3-(3-Bromophenyl)oxetan-3-amine (Target) | 3-Bromo-N-(1-methylcyclopropyl)benzamide (Benzamide Analog) | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine (gem-Dimethyl Analog) | Rationale for Predicted Performance |
| Aqueous Solubility | Moderate to High | Low to Moderate | Low | The polar oxetane ring generally enhances aqueous solubility compared to the more lipophilic gem-dimethyl and benzamide moieties.[3][6] |
| Membrane Permeability (Papp, Caco-2) | Moderate to High | Moderate | Moderate to High | While increased polarity can sometimes reduce passive diffusion, the 3D structure of the oxetane can disrupt planar stacking and improve overall permeability.[2][4] |
| Metabolic Stability (Microsomal T½) | Moderate to High | Moderate | Low to Moderate | The oxetane ring can block sites of metabolic oxidation, leading to increased stability in liver microsomes compared to the more metabolically susceptible gem-dimethyl group.[1][4][10] |
| Plasma Protein Binding (% Bound) | Moderate | High | High | The introduction of the polar oxetane moiety tends to reduce lipophilicity (LogD), which often correlates with lower plasma protein binding.[3][10] |
| CYP450 Inhibition (IC50) | Low Potential | Substrate Dependent | Substrate Dependent | While any amine can potentially interact with CYP enzymes, the reduced basicity (pKa) of the amine adjacent to the electron-withdrawing oxetane ring may lessen the potential for strong CYP inhibition.[1][2] |
Experimental Workflows and Methodologies
To empirically validate the predicted ADME properties, a suite of standardized in vitro assays is required. Below are detailed protocols for the key experiments.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[12]
Caption: Workflow for the microsomal stability assay.
-
Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and microsomes (0.5 mg/mL protein).
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (T½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium, to predict intestinal permeability.[13][14][15][16]
Caption: Caco-2 permeability assay workflow.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Transport Buffer: Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber. At specified time points, collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber. This is done to assess active efflux.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that binds to plasma proteins, which is crucial as only the unbound fraction is generally considered pharmacologically active.[17][18][19][20]
Caption: Equilibrium dialysis workflow for plasma protein binding.
-
Device Preparation: Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa).
-
Sample Loading: Load the test compound-spiked plasma into one chamber (the plasma chamber) of the dialysis device and an equal volume of protein-free buffer into the other chamber (the buffer chamber).
-
Equilibration: Seal the device and incubate at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.[21][22][23][24][25]
Caption: Workflow for a fluorescent-based CYP450 inhibition assay.
-
Reagents: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) and a corresponding fluorescent probe substrate.
-
Incubation: In a microplate, combine the CYP enzyme, buffer, and the test compound at various concentrations.
-
Reaction Initiation: Pre-incubate the mixture, then initiate the reaction by adding NADPH and the fluorescent substrate.
-
Detection: Measure the increase in fluorescence over time using a plate reader. The fluorescence is generated by the metabolism of the probe substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
The strategic incorporation of an oxetane ring, as seen in this compound, represents a sophisticated approach in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2][4] Based on extensive literature on analogous compounds, it is projected that this molecule will exhibit a favorable in vitro ADME profile, particularly in terms of improved aqueous solubility and metabolic stability when compared to its benzamide and gem-dimethyl counterparts.[3][6][7][8] The provided experimental protocols offer a robust framework for the empirical validation of these properties, enabling a data-driven progression of this and similar compounds in the drug discovery pipeline.
References
-
Dowling, M. et al. (2016). A comparison of 3-aminooxetane with other small rings in a series of matched pairs. ACS Medicinal Chemistry Letters, 7(10), 913-917. Available at: [Link]
-
W. M. W. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 7(5), 58-69. Available at: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12496-12525. Available at: [Link]
-
Vo, D. D., & Li, Z. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 14(1), 1-25. Available at: [Link]
-
Burkhard, J. A., et al. (2019). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Li, W., & Li, Y. (2009). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 988-992. Available at: [Link]
-
Caldwell, G. W., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-60). Humana Press. Available at: [Link]
-
Zhang, H., et al. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of Biomolecular Screening, 12(4), 560-567. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available at: [Link]
-
In Vitro Drug Metabolism. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
Dana Bioscience. (n.d.). Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. Available at: [Link]
-
Bio-protocol. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol, 2(19), e272. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
Stepan, A. F. (2020). Oxetanes in Drug Discovery: Structural and Synthetic Insights. CHIMIA International Journal for Chemistry, 74(9), 670-676. Available at: [Link]
-
ResearchGate. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]
-
ResearchGate. (2015). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Selective Modification of Proteins with Oxetanes. Available at: [Link]
-
DiVA portal. (2019). Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]
-
ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available at: [Link]
-
Morressier. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Available at: [Link]
-
American Chemical Society. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2022. Available at: [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Available at: [Link]
-
ChemRxiv. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Cambridge Open Engage. Available at: [Link]
-
PubMed. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Available at: [Link]
-
ResearchGate. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Available at: [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. Available at: [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Available at: [Link]
-
BJA Education. (2004). The extent of plasma protein binding of some drugsa used by the anaesthetist. BJA Education, 4(4), 121-124. Available at: [Link]
-
Selvita. (2021). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic. Available at: [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery [morressier.com]
- 8. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 9. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. enamine.net [enamine.net]
- 18. danabiosci.com [danabiosci.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bioivt.com [bioivt.com]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. bioivt.com [bioivt.com]
A Senior Application Scientist's Guide to Validating the Purity of 3-(3-Bromophenyl)oxetan-3-amine HCl from Commercial Suppliers
Introduction: The Critical Role of Purity in a Versatile Building Block
3-(3-Bromophenyl)oxetan-3-amine and its hydrochloride salt are valuable building blocks in modern medicinal chemistry. The strained oxetane ring, when incorporated into drug candidates, can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. As researchers and drug development professionals, the starting purity of such reagents is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Impurities can lead to failed reactions, misleading biological data, and the generation of unintended, potentially toxic, side products.
This guide provides a comprehensive, multi-faceted strategy for researchers to independently validate the purity of commercially sourced 3-(3-Bromophenyl)oxetan-3-amine HCl. We will move beyond a simple checklist of techniques, instead focusing on an orthogonal and self-validating analytical workflow. The causality behind each experimental choice will be explained, empowering you to not only follow the protocols but also to interpret the data with confidence.
Anticipating the Unknown: Potential Impurities
A robust validation strategy begins with understanding what might be lurking in the vial alongside the target compound. While suppliers' synthetic routes are proprietary, we can anticipate common classes of impurities based on general principles of organic synthesis.
| Impurity Class | Potential Species | Plausible Origin |
| Starting Materials | 1-Bromo-3-iodobenzene, Oxetan-3-one | Incomplete reaction during synthesis. |
| Intermediates | Uncyclized precursors, free base form | Incomplete reaction or salt formation steps. |
| Isomeric By-products | 2- or 4-bromophenyl regioisomers | Impurities in starting materials or non-selective synthesis. |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Heptane, etc. | Incomplete removal after purification/crystallization. |
| Inorganic Salts | Sodium chloride, excess HCl | Carryover from workup or salt formation steps. |
| Degradation Products | Ring-opened products | Instability during storage, particularly with exposure to moisture or heat. |
The Orthogonal Validation Workflow
Caption: Orthogonal workflow for validating amine HCl salt purity.
PART 1: Physical and Structural Characterization
Melting Point Analysis
-
Expertise & Causality: The melting point is a classic, yet powerful, indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This provides a rapid, low-cost first assessment of bulk purity.
-
Protocol: Capillary Melting Point Determination
-
Ensure the sample is completely dry by placing a small amount in a vacuum oven at 40°C for 4-6 hours.
-
Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary in a calibrated melting point apparatus.
-
Use a rapid heating rate (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool by at least 20 °C.
-
Perform a second measurement with a new capillary, heating at a slow rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes liquid (T_clear). This is the melting range.
-
-
Data Interpretation: Compare the observed melting range to the literature or supplier's reported value. A broad or significantly depressed range suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic compounds.[1][2][3][4][5] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For purity assessment, NMR can identify and often quantify organic impurities, even those structurally similar to the target compound.
-
Protocol: ¹H and ¹³C NMR
-
Accurately weigh ~10-15 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the HCl salt should be soluble).
-
Add a small, known amount of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Integrate all peaks, setting the integration of a well-resolved proton signal from the main compound to a value corresponding to the number of protons it represents.
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).
-
-
Data Interpretation:
-
Structure Confirmation: Verify that all expected proton and carbon signals are present with the correct chemical shifts, multiplicities, and integrations.
-
Impurity Detection: Look for small peaks that do not correspond to the main structure. Integrating these peaks relative to the main compound can give a semi-quantitative estimate of their levels. Pay close attention to the aromatic region for isomeric impurities and the aliphatic region for residual solvents.
-
PART 2: Chromatographic Separation and Profiling
High-Performance Liquid Chromatography (HPLC-UV)
-
Expertise & Causality: HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds by separating the main component from its impurities.[6][7][8] A reversed-phase method is ideal for this moderately polar compound. By calculating the area percentage of the main peak relative to the total area of all peaks, we can obtain a precise purity value.
-
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile). Further dilute to ~0.1 mg/mL for analysis.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or a wavelength determined by a UV scan).
-
Injection Volume: 5 µL.
-
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Calculation: Calculate the area percent purity: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Data Interpretation: A high-purity sample should exhibit a single major peak.[9] Any other peaks are considered impurities. Regulatory guidelines often state that any impurity greater than 0.10% should be identified.[10] This method provides the quantitative basis for comparing different suppliers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Expertise & Causality: While HPLC-UV quantifies impurities, LC-MS helps identify them.[10][11][12][13] By coupling the liquid chromatograph to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column. This data is invaluable for proposing the structures of unknown impurities detected in the HPLC run.
-
Protocol: LC-MS Analysis
-
Use the same HPLC method developed above, ensuring the mobile phase is MS-compatible (formic acid is excellent; non-volatile phosphates or sulfates must be avoided).
-
Divert the flow from the HPLC to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI, in positive mode).
-
Acquire data in full scan mode to detect the m/z of all eluting compounds.
-
Expected m/z: The free base of 3-(3-Bromophenyl)oxetan-3-amine has a monoisotopic mass of ~227.00/229.00 Da due to the bromine isotopes (⁷⁹Br/⁸¹Br). In positive ESI mode, you would expect to see the protonated molecule [M+H]⁺ at ~228.01/230.01.
-
-
Data Interpretation: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. Does the mass of an impurity correspond to a potential starting material, intermediate, or by-product? This provides strong evidence for the identity of contaminants.
PART 3: Absolute Quantitative Analysis
Elemental Analysis (CHN)
-
Expertise & Causality: Elemental analysis provides a fundamental measure of the mass fractions of carbon, hydrogen, and nitrogen in the sample.[][15][16] This is an absolute, quantitative technique that is independent of chromatographic or spectroscopic properties. For a hydrochloride salt, comparing the experimental C, H, and N percentages to the theoretical values calculated for the pure formula (C₉H₁₁BrClNO) provides a powerful confirmation of bulk purity and correct salt stoichiometry.
-
Protocol: Combustion Analysis
-
This analysis is typically performed by a dedicated analytical service laboratory.
-
Provide a homogeneous, dry sample (~5 mg).
-
The sample is combusted at high temperature, and the resulting CO₂, H₂O, and N₂ gases are quantified.
-
Theoretical Calculation for C₉H₁₁BrClNO (MW: 264.55 g/mol ):
-
%C = (9 * 12.011) / 264.55 * 100 = 40.85%
-
%H = (11 * 1.008) / 264.55 * 100 = 4.19%
-
%N = (1 * 14.007) / 264.55 * 100 = 5.29%
-
-
-
Data Interpretation: The experimental values should be within ±0.4% of the theoretical values. Significant deviations can indicate the presence of residual solvents (which would alter the C and H ratios), inorganic impurities (which contain no C, H, or N), or incorrect salt formation (e.g., presence of the free base).
Summary and Supplier Comparison
After completing the analytical workflow, compile the data into a clear, comparative table. This allows for an objective, evidence-based decision on which supplier provides the material best suited for your research needs.
| Parameter | Supplier A (Lot #123) | Supplier B (Lot #456) | Supplier C (Lot #789) | Ideal Result |
| Appearance | White Powder | Off-white Powder | White Powder | White crystalline powder |
| Melting Point (°C) | 185.5 - 186.2 | 181.0 - 184.5 | 185.8 - 186.4 | Sharp range, e.g., < 2°C |
| ¹H NMR | Conforms to structure | Conforms, 0.5% unknown impurity @ 7.8 ppm | Conforms to structure | Conforms, no extraneous peaks |
| HPLC Purity (%) | 99.6% | 98.2% | 99.8% | > 99.5% |
| LC-MS (Impurity ID) | No impurities > 0.1% | 1.1% peak at RT 5.2 min, [M+H]⁺ = 198.2 | No impurities > 0.1% | No significant impurities |
| Elemental Analysis (%C, %H, %N) | C: 40.75, H: 4.22, N: 5.31 | C: 40.21, H: 4.55, N: 5.15 | C: 40.81, H: 4.17, N: 5.27 | Within ±0.4% of theoretical |
| Overall Assessment | Excellent. Meets all criteria. | Fair. Contains a significant unknown impurity. | Excellent. Highest purity observed. | Pass/Fail |
Conclusion
Validating the purity of a critical reagent like 3-(3-Bromophenyl)oxetan-3-amine HCl is an essential exercise in scientific due diligence. By employing an orthogonal analytical strategy encompassing physical, spectroscopic, chromatographic, and elemental techniques, researchers can build a comprehensive and trustworthy profile of their material. This guide provides the framework and methodologies to move beyond reliance on a supplier's Certificate of Analysis and to generate independent, high-quality data, ensuring the integrity and success of your research and development efforts.
References
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.[Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.[Link]
-
Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 2001. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.[Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.[Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.[Link]
-
Slideshare. Structural elucidation by NMR(1HNMR).[Link]
-
Hoyt, E. A., et al. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 2008. [Link]
-
Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.[Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.[Link]
-
ResearchGate. IMPURITY PROFILING OF PHARMACEUTICALS.[Link]
-
Technology Networks. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.[Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules.[Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.[Link]
-
Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Link]
Sources
- 1. jchps.com [jchps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. hpst.cz [hpst.cz]
- 11. chimia.ch [chimia.ch]
- 12. tandfonline.com [tandfonline.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 15. smithers.com [smithers.com]
- 16. aurigaresearch.com [aurigaresearch.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. As a specialized research chemical, its disposal requires a thorough understanding of its constituent functional groups—a halogenated aromatic ring, a strained oxetane ether, and an amine hydrochloride salt. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
The Principle of Safe Disposal: A Chemical Rationale
The disposal protocol for any chemical is dictated by its structure and resulting reactivity. For this compound, three key features inform its classification as hazardous waste:
-
Brominated Phenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic compound . Halogenated wastes cannot be disposed of with common non-halogenated organic solvents. The primary reason is that standard incineration of mixed waste can lead to the formation of highly toxic and environmentally persistent dioxins and furans. Therefore, halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the resulting acid gases (like hydrogen bromide).[1][2] Mixing these waste streams leads to significant increases in disposal costs and environmental risk.[2]
-
Amine Hydrochloride Salt: The amine group, present as a hydrochloride salt, enhances the compound's water solubility compared to its free-base form. While this may seem benign, amine compounds can have significant ecotoxicity. Furthermore, they can react with other waste components. The hydrochloride form indicates it is a salt of a weak base and a strong acid.
-
Oxetane Ring: The four-membered oxetane ring is a strained ether. While more stable than an epoxide, it is susceptible to ring-opening under strongly acidic or basic conditions, which could lead to unintended reactions if mixed with incompatible waste streams.[3][4]
Therefore, the core principle is strict segregation . This compound must always be treated as halogenated organic waste .
Hazard Identification & Safety Data Summary
Before handling, it is essential to be familiar with the specific hazards. The following data is synthesized from supplier Safety Data Sheets (SDS).
| Hazard Type | GHS Pictogram | Signal Word | Hazard Statements |
| Health Hazards | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
GHS07: Exclamation Mark
This information mandates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection by Environmental Health & Safety (EH&S) personnel.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
I. Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator may be necessary. All disposal activities should ideally be performed within a fume hood to minimize inhalation risk.[6]
II. Waste Stream Segregation & Container Selection
-
Designate the Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream.[7][8] Do not mix with non-halogenated waste.
-
Select an Appropriate Container:
-
Use a container provided by your institution's EH&S department, typically a high-density polyethylene (HDPE) jug for liquids or a wide-mouth container for solids.[9]
-
The container must be in good condition, free of cracks, and have a secure, tightly-sealing screw cap.[1][2]
-
Ensure the container is chemically compatible with the waste.
-
III. Labeling the Waste Container
Proper labeling is a critical compliance step. The label must be affixed to the container before the first drop of waste is added.[1]
-
Write the words "Hazardous Waste" clearly.
-
Identify the contents. List the full chemical name: "this compound" . Do not use abbreviations.[1]
-
Indicate the primary hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[2]
-
Fill in the generator's name, lab location, and the date the container was started.
IV. Disposal of the Chemical
-
For Solid Waste (powder):
-
Perform all work inside a chemical fume hood to prevent inhalation of dust.
-
Carefully scrape or sweep residual powder using a dedicated spatula or brush.
-
Transfer the solid into the pre-labeled halogenated waste container. Avoid creating airborne dust.
-
Contaminated items like weigh boats, gloves, and paper towels used to clean up minor residues should also be placed in this container.
-
-
For Liquid Waste (solutions):
-
If the compound is in solution, identify the solvent. If the solvent is also halogenated (e.g., dichloromethane), it belongs in the same waste stream. If it is a non-halogenated solvent (e.g., methanol, acetone), the entire mixture is still classified as halogenated waste due to the presence of the bromine atom.[8][9]
-
Working in a fume hood, carefully pour the liquid waste into the pre-labeled halogenated liquid waste container, using a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches from the top) to allow for vapor expansion.[7][9]
-
V. Temporary Storage in the Laboratory
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][2][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Use Secondary Containment: Store the sealed waste container in a larger, chemically resistant tray or tub. This secondary containment should be able to hold the entire volume of the waste container in case of a leak.[7]
-
Store in a Designated Area: Keep the container in a designated, well-ventilated "Satellite Accumulation Area" (SAA), such as a marked cabinet under the fume hood.[2][7]
-
Segregate Incompatibles: Ensure the halogenated waste container is not stored near strong acids, bases, or oxidizers.
Spill & Emergency Procedures
Small Spills (Contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb a liquid spill.
-
Carefully sweep or scoop the absorbent material and the spilled chemical into the designated halogenated waste container.[2]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Large Spills (Outside of a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the affected area. Activate the fire alarm if the spill is large or poses a fire/inhalation hazard.
-
Call for Help: Contact your institution's emergency number (e.g., Public Safety, EH&S) and report the chemical spill.
-
Decontaminate:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
-
Inhalation: Move to fresh air. Seek medical attention.[10]
-
-
Provide the responding emergency personnel with the Safety Data Sheet (SDS) for the compound.
By adhering to this structured, chemically-informed disposal plan, researchers can ensure they are managing this specialized compound with the highest standards of safety and environmental stewardship.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Temple University.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Lund University.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania.
- Sigma-Aldrich. (n.d.). This compound. Merck KGaA.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Merck KGaA.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Thermo Fisher Scientific.
- KISHIDA CHEMICAL CO., LTD. (n.d.). 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- Enamine. (n.d.). Safety Data Sheet - 2-(3-bromophenyl)propan-1-amine hydrochloride. Enamine Ltd.
- ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
-
Burrows, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ethz.ch [ethz.ch]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. kishida.co.jp [kishida.co.jp]
A Strategic Guide to Personal Protective Equipment for Handling 3-(3-Bromophenyl)oxetan-3-amine hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, experience-driven safety and operational protocols for handling 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Moving beyond a simple checklist, we will explore the causal links between the compound's specific hazards and the required personal protective equipment (PPE), ensuring each step is part of a self-validating system of safety.
Hazard Analysis: Understanding the Imperative for Protection
Before any protective equipment is selected, a thorough hazard assessment is the critical first step in a robust safety protocol.[1] The known toxicological profile of this compound dictates the necessary layers of protection. According to its Safety Data Sheet (SDS), the compound is classified with several key hazards that directly inform our PPE strategy.
The primary risks associated with this compound are acute and target specific organs upon exposure. It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335). These classifications are not abstract warnings; they are direct indicators of the compound's potential to cause harm through ingestion, dermal contact, eye contact, and inhalation.
| Hazard Statement | GHS Code | Practical Implication & Required Action |
| Harmful if swallowed | H302 | Ingestion can lead to acute toxic effects. Mandates strict hygiene and prohibits eating or drinking in the lab. |
| Causes skin irritation | H315 | Direct contact can cause inflammation, redness, or dermatitis. Requires hand and body protection. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant, potentially damaging irritation. Requires robust eye and face protection. |
| May cause respiratory irritation | H335 | Inhalation of the powder can irritate the respiratory tract. Requires respiratory protection and/or engineering controls. |
This table summarizes the key hazards associated with this compound and the corresponding safety imperatives.
The Core Protective Ensemble: A Multi-Layered Defense
The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on the specific hazards identified in the workplace.[2][3][4] For this compound, a multi-layered approach is essential, beginning with engineering controls and supplemented by a carefully selected PPE ensemble.[5]
Primary Engineering Control: The Fume Hood
Before considering wearable PPE, the first line of defense is to minimize exposure through engineering controls.[3] Due to the respiratory irritation hazard (H335) associated with the fine powder, all weighing, transferring, and handling of this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[6] This captures airborne particles at the source, drastically reducing the risk of inhalation.
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions (i.e., within a fume hood).
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required over goggles when there is a significant risk of splashing.[7] | Protects against the serious eye irritation hazard (H319). Standard safety glasses are insufficient as they do not provide a seal against splashes and airborne powder.[1][8] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct contact with the skin, mitigating the skin irritation hazard (H315). Always check the glove manufacturer's resistance guide for suitability.[1][7] |
| Body Protection | A long-sleeved, buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required as a secondary precaution to the fume hood, especially during tasks with a higher potential for aerosolization (e.g., weighing, scraping). Protects against the respiratory irritation hazard (H335).[8] |
| Foot Protection | Closed-toe, closed-heel shoes. | Standard laboratory practice to protect against spills and dropped objects.[7] |
This table details the recommended PPE for handling this compound, linking each piece of equipment to the specific hazards it mitigates.
A workflow diagram for selecting the appropriate PPE based on hazard assessment and available engineering controls.
Operational Protocols: Ensuring Safety in Practice
Proper use of PPE is a matter of procedural discipline. The following step-by-step protocols provide a self-validating system for safe handling.
Protocol 1: Donning Personal Protective Equipment
The sequence of putting on PPE is critical to avoid cross-contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the laboratory coat and fasten all buttons.
-
Respiratory Protection: If required, don the N95 respirator. Ensure it is fit-tested and forms a complete seal around your nose and mouth.
-
Eye Protection: Put on chemical splash goggles. Adjust the strap for a snug fit.
-
Hand Protection: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Protocol 2: Doffing Personal Protective Equipment
The removal process is designed to prevent contact with any contaminated surfaces.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash and dry hands.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Body Protection: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Respiratory Protection: Remove the respirator by touching only the straps.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Spill and Disposal Management
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal Plan
As a brominated aromatic compound, this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.
-
Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety office for incineration at a licensed facility.[11] Do not dispose of this chemical down the drain or in regular trash.[12]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
-
Safety by Design. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. Available at: [Link]
-
Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 70(1), 133–144. Available at: [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
-
CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH. Available at: [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
-
Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE) Regulation: An Essential Guide. Available at: [Link]
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Available at: [Link]
-
CIRS Group. Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. Available at: [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available at: [Link]
-
Health and Safety Authority. Personal Protective Equipment - PPE. Available at: [Link]
-
Chemtalk. Bromine water - disposal. Available at: [Link]
-
EU Commission. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride - Safety Data Sheet. Available at: [Link]
-
HortHerb Publisher. 3-(3-Bromophenyl)oxetan-3-ol. Available at: [Link]
-
Chemical-label.com. Edit chemical label this compound. Available at: [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. threesixtysafety.com [threesixtysafety.com]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
